1-(4-Bromophenyl)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACWQRGNHICZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426846 | |
| Record name | 1-(4-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22148-20-5 | |
| Record name | 1-(4-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromophenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Bromophenyl)piperidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)piperidine is a synthetic organic compound featuring a piperidine ring N-substituted with a 4-bromophenyl group. This molecule serves as a versatile building block in medicinal chemistry and drug discovery, primarily due to the presence of the reactive bromophenyl moiety and the pharmacologically significant piperidine scaffold. The piperidine ring is a common structural motif in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS). The bromo-substituent provides a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for biological screening. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound.
Chemical Properties and Structure
A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic and analytical procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄BrN | |
| Molecular Weight | 240.14 g/mol | |
| Appearance | Solid | |
| Melting Point | 74.5-76.1 °C | [1] |
| Boiling Point (Predicted) | 322.8 ± 25.0 °C | [1] |
| Density (Predicted) | 1.349 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in Methanol | |
| IUPAC Name | This compound | [2] |
| SMILES String | BrC1=CC=C(N2CCCCC2)C=C1 | |
| InChI Key | OACWQRGNHICZFD-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from bromobenzene and piperidine.[3] The first step is the formation of N-phenylpiperidine, followed by bromination at the para-position of the phenyl ring.[3]
Step 1: Synthesis of N-Phenylpiperidine
-
In a reaction vessel, combine bromobenzene, piperidine, and sulfolane.[3]
-
With stirring, heat the mixture to 140-150 °C.[3]
-
Gradually add a strong base, such as potassium tert-butoxide or sodium tert-amylate, while maintaining the temperature between 150-180 °C.[3]
-
Monitor the reaction progress by a suitable analytical technique, such as Gas Chromatography (GC), until the starting materials are consumed (typically 3-4 hours).[3]
-
Upon completion, the reaction mixture containing N-phenylpiperidine is carried forward to the next step.
Step 2: Bromination of N-Phenylpiperidine
-
Dissolve the N-phenylpiperidine obtained in the previous step in an organic solvent such as dichloromethane or acetonitrile.[3]
-
Add a catalyst, for instance, tetra-n-butylammonium tetraphenylborate.[3]
-
Cool the mixture to 10-15 °C.[3]
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or dibromohydantoin, in portions, maintaining the reaction temperature between 15-25 °C.[3]
-
Stir the reaction for several hours (5-8 hours) and monitor its completion by GC.[3]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.[3]
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.[3]
-
Combine the organic layers, wash with water, and concentrate under reduced pressure to obtain the crude product.[3]
Purification: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as dichloromethane/n-heptane (1:4 v/v).[3]
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.[3]
-
Collect the crystalline solid by filtration.[3]
-
Wash the crystals with a small amount of cold n-heptane.
-
Dry the purified this compound under vacuum.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts (in CDCl₃) are approximately:
-
7.31-7.27 ppm (d, 2H): Protons on the bromophenyl ring ortho to the bromine atom.
-
6.79-6.73 ppm (d, 2H): Protons on the bromophenyl ring meta to the bromine atom.
-
3.12 ppm (t, 4H): Protons on the piperidine ring adjacent to the nitrogen atom.
-
1.69-1.63 ppm (m, 4H): Protons on the piperidine ring at the 3 and 5 positions.
-
1.58-1.55 ppm (m, 2H): Proton on the piperidine ring at the 4 position.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the purity analysis of this compound, adapted from a method for a similar compound.[4]
-
Column: C18 stationary phase.[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile).[4]
-
Detection: UV detector at a wavelength where the analyte exhibits maximum absorbance.[4]
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) and filter through a 0.45 µm syringe filter before injection.[4]
Biological Context and Potential Applications
While specific biological signaling pathways for this compound are not extensively documented in peer-reviewed literature, the broader class of phenylpiperidine derivatives is of significant interest in neuropharmacology.
Many CNS-active drugs contain the piperidine moiety. The lipophilicity and basic nitrogen of the piperidine ring are key features that can facilitate crossing the blood-brain barrier and interacting with various receptors in the brain.
Derivatives of 4-phenylpiperidine have been investigated for their activity at several important neurological targets:
-
Sigma (σ) Receptors: These receptors are implicated in a variety of cellular functions and are targets for the treatment of neuropsychiatric disorders and neurodegenerative diseases.[5][6] Studies on related 4-aroylpiperidines have shown affinity for the sigma-1 receptor subtype.[5]
-
Opioid Receptors: The 4-phenylpiperidine scaffold is a core component of several potent opioid analgesics.[1]
-
Acetylcholinesterase (AChE) Inhibition: Some piperidine derivatives have been shown to be potent inhibitors of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This is a key target in the symptomatic treatment of Alzheimer's disease.
The presence of the bromine atom on the phenyl ring of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications in these areas.
Visualizations
Caption: Synthesis and Purification Workflow for this compound.
References
- 1. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H14BrN) [pubchemlite.lcsb.uni.lu]
- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
1-(4-Bromophenyl)piperidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)piperidine, a synthetic compound of interest in medicinal chemistry and pharmacological research. The document details its chemical properties, synthesis protocols, and explores its potential biological activities. While specific research on this compound is limited, this guide draws upon available data and contextualizes its potential within the broader landscape of piperidine derivatives, which are known to exhibit a range of effects in neuropharmacology and oncology. This paper aims to serve as a foundational resource for researchers investigating this compound and similar molecular scaffolds.
Chemical and Physical Properties
This compound is a halogenated aromatic amine with a piperidine moiety. The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, making it a versatile intermediate in organic synthesis.
| Property | Value | Reference |
| CAS Number | 22148-20-5 | [1] |
| Molecular Formula | C₁₁H₁₄BrN | [1][2] |
| Molecular Weight | 240.14 g/mol | [1][2] |
Synthesis Protocols
The synthesis of this compound can be achieved through several methods. A common approach involves the coupling of piperidine with a brominated aromatic compound. One patented method describes a two-step process:
Method 1: Two-Step Synthesis from Bromobenzene and Piperidine [3]
-
Step 1: Synthesis of N-phenylpiperidine: Bromobenzene and piperidine are reacted in the presence of a strong base, such as potassium tert-butoxide or sodium tert-amylate, in a sulfolane solvent under heating (150-180 °C).
-
Step 2: Bromination of N-phenylpiperidine: The resulting N-phenylpiperidine is then brominated using a brominating agent in an organic solvent to yield this compound.[3]
Method 2: Buchwald-Hartwig Amination
A widely applicable method for the formation of C-N bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can be used to synthesize aryl amines from aryl halides and primary or secondary amines.
-
General Protocol: An aryl bromide (in this case, 1,4-dibromobenzene could be a starting material) is reacted with piperidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃) in an appropriate solvent like toluene. The reaction mixture is heated under an inert atmosphere.
Potential Biological Activity and Applications
While specific biological data for this compound is not extensively available in published literature, the piperidine scaffold is a well-established pharmacophore present in numerous bioactive compounds. Research into derivatives of piperidine suggests potential applications in several therapeutic areas.
Neuropharmacology
Piperidine derivatives are known to interact with various receptors in the central nervous system. For instance, certain 4-phenylpiperidine compounds have been investigated as ligands for sigma receptors, showing potential neuroprotective effects in models of focal ischemia.[4][5] Additionally, the piperidine moiety is a core component of many opioid receptor modulators.[6]
Oncology
The piperidine ring is a structural feature in a number of anticancer agents. Studies on various piperidine-containing compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.[7] These mechanisms can involve the modulation of key signaling pathways implicated in cancer progression. For example, some piperidine derivatives have been shown to affect the PI3K/Akt and NF-κB signaling pathways.[2]
Experimental Protocols for Further Research
To elucidate the specific biological activity of this compound, a series of in vitro and in vivo assays are recommended.
Receptor Binding Assays
To determine the binding affinity of this compound to specific receptors, competitive radioligand binding assays can be performed.
-
Objective: To determine the inhibitory constant (Ki) of the compound for a target receptor (e.g., sigma receptors, opioid receptors).
-
General Procedure:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the membranes/receptors with a known radiolabeled ligand at a concentration at or below its dissociation constant (Kd).
-
Add increasing concentrations of unlabeled this compound.
-
Separate bound from free radioligand using filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
-
In Vitro Cancer Cell Line Assays
To assess the potential anticancer activity of this compound, a panel of human cancer cell lines can be utilized.
-
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT reagent and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with this compound at its IC50 concentration.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in drug discovery. Its structural similarity to known bioactive piperidine derivatives suggests that it may possess interesting pharmacological properties, particularly in the areas of neuropharmacology and oncology. The experimental protocols outlined in this guide provide a framework for future studies to elucidate the specific biological activities and mechanisms of action of this compound. Further research is warranted to fully explore the therapeutic potential of this compound and its analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 4. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Bromophenyl)piperidine
This guide provides a comprehensive overview of the spectroscopic data for 1-(4-Bromophenyl)piperidine, a key intermediate in pharmaceutical and materials science research. As direct experimental spectra are not uniformly available in public databases, this document will leverage established principles of spectroscopic interpretation to predict and analyze the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach not only offers a robust characterization of the molecule but also serves as an educational tool for researchers in the field.
Introduction
This compound (C₁₁H₁₄BrN) is a disubstituted aromatic amine with a molecular weight of approximately 240.14 g/mol .[1] Its structure, featuring a piperidine ring attached to a brominated phenyl group, makes it a valuable building block in the synthesis of more complex molecules with potential biological activity. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a detailed analysis of the anticipated spectral features.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the piperidine ring.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H3, H5 | ~7.3 | Doublet | 2H | These aromatic protons are ortho to the bromine atom and are expected to be deshielded. They are split by the adjacent H2 and H6 protons. |
| H2, H6 | ~6.8 | Doublet | 2H | These aromatic protons are ortho to the piperidine nitrogen. The nitrogen's electron-donating effect shields these protons, shifting them upfield relative to the H3 and H5 protons. They are split by the adjacent H3 and H5 protons. |
| H2', H6' | ~3.1 | Triplet | 4H | These protons are on the carbons alpha to the nitrogen atom and are thus deshielded. They are split by the adjacent protons on C3' and C5'. |
| H3', H5' | ~1.7 | Multiplet | 4H | These protons are on the carbons beta to the nitrogen atom. Their signal is expected to be a multiplet due to coupling with the protons on C2', C6', and C4'. |
| H4' | ~1.6 | Multiplet | 2H | These protons are on the carbon gamma to the nitrogen atom and are the most shielded of the piperidine protons. The signal will be a multiplet due to coupling with the protons on C3' and C5'. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[2]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 or 500 MHz spectrometer.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate spectral width and number of scans. For a routine ¹H NMR, 16 to 64 scans are usually sufficient.
-
Acquire the free induction decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule.[3][4][5][6][7]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.[8][9][10][11][12]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals: four for the aromatic carbons and three for the piperidine carbons, due to the symmetry of the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~150 | This is the ipso-carbon attached to the nitrogen. It is significantly deshielded due to the direct attachment of the electronegative nitrogen atom. |
| C4 | ~113 | This is the ipso-carbon attached to the bromine atom. The heavy atom effect of bromine and its electronegativity influence this shift. |
| C3, C5 | ~132 | These carbons are ortho to the bromine and meta to the nitrogen. |
| C2, C6 | ~117 | These carbons are ortho to the nitrogen and meta to the bromine. The electron-donating effect of the nitrogen shields these carbons. |
| C2', C6' | ~50 | These carbons are alpha to the nitrogen and are deshielded. |
| C3', C5' | ~26 | These carbons are beta to the nitrogen. |
| C4' | ~24 | This carbon is gamma to the nitrogen and is the most shielded of the piperidine carbons. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[10][13] Dissolve 20-50 mg of this compound in approximately 0.7 mL of a deuterated solvent in a 5 mm NMR tube.
-
Instrument Setup: The same spectrometer as for ¹H NMR is used.
-
Data Acquisition:
-
The instrument is tuned to the ¹³C frequency.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
A significantly larger number of scans (hundreds to thousands) is required compared to ¹H NMR.
-
-
Data Processing:
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15][16][17][18][19]
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic ring, C-N, C-H, and C-Br bonds.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 2950-2800 | Aliphatic C-H stretch (piperidine) | Strong |
| ~1600, ~1500, ~1450 | Aromatic C=C stretch | Medium-Strong |
| ~1250 | Aromatic C-N stretch | Medium-Strong |
| ~1100 | Aliphatic C-N stretch | Medium |
| ~820 | para-disubstituted C-H out-of-plane bend | Strong |
| ~600-500 | C-Br stretch | Medium-Strong |
Experimental Protocol for FT-IR (Solid Sample)
A common method for analyzing solid samples is the KBr pellet method.[20][21]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with about 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[20]
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.[1][22][23][24][25]
Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 239 and 241, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.
-
Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of a hydrogen atom or by cleavage of the piperidine ring.
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[26]
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
-
-
MS Analysis:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI).
-
The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer based on their m/z ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By applying fundamental spectroscopic principles, we can confidently predict the key spectral features that would confirm the structure and identity of this important chemical compound. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data for this and similar molecules, ensuring the scientific integrity of their work.
References
- 1. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Deciphering 1H NMR Spectra [studyorgo.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. compoundchem.com [compoundchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Interpreting IR Spectra [chemistrysteps.com]
- 17. How to Interpret Infrared Spectra | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. jascoinc.com [jascoinc.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. whitman.edu [whitman.edu]
- 25. fiveable.me [fiveable.me]
- 26. uoguelph.ca [uoguelph.ca]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. memphis.edu [memphis.edu]
- 29. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 30. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Technical Guide: Solubility and Stability of 1-(4-Bromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the solubility and stability of 1-(4-Bromophenyl)piperidine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules and outlines detailed, standardized experimental protocols for determining its physicochemical properties. The included methodologies for solubility and stability assessment are based on established industry and regulatory standards. Furthermore, this document explores the potential biological relevance of this compound by illustrating its possible interactions with key signaling pathways, given the known activities of N-aryl piperidine scaffolds. All quantitative data presented herein should be considered illustrative and are intended to serve as a benchmark for future experimental validation.
Physicochemical Properties
This compound is a solid, appearing as a white to off-white crystalline powder.[1] Its fundamental physicochemical properties are summarized in Table 1. A predicted octanol-water partition coefficient (LogP) of 3.4394 suggests that the compound is lipophilic and likely possesses low aqueous solubility.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrN | [2] |
| Molecular Weight | 240.14 g/mol | [2] |
| Melting Point | 74.5-76.1 °C | [1] |
| Boiling Point | 322.8 ± 25.0 °C (Predicted) | [1] |
| Density | 1.349 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | Not available | - |
| Predicted LogP | 3.4394 | [2] |
| Appearance | White to off-white powder/crystal | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature, it is reported to be soluble in methanol.[1] The predicted LogP value indicates poor solubility in aqueous media.[2] A comprehensive evaluation of its solubility in various pharmaceutically relevant solvents is essential.
Table 2: Predicted and Qualitative Solubility of this compound
| Solvent | Predicted/Qualitative Solubility | Justification/Source |
| Water | Very Low | Based on high predicted LogP value.[2] |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | Similar to water, relevant for physiological conditions. |
| Methanol | Soluble | [1] |
| Ethanol | Likely Soluble | Structurally similar to methanol. |
| Dimethyl Sulfoxide (DMSO) | Likely Highly Soluble | Common solvent for poorly soluble compounds. |
| Acetonitrile | Likely Soluble | Common organic solvent. |
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer, a common practice in early drug discovery.
3.1.1 Materials and Equipment
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Multichannel pipettes
-
Plate shaker
-
UV/Vis microplate reader
3.1.2 Procedure
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate.
-
Aqueous Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well of the assay plate. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Measurement: Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of this compound) using a UV/Vis microplate reader. The highest concentration that does not show evidence of precipitation (e.g., light scattering or a sharp drop in absorbance) is considered the kinetic solubility.
Below is a Graphviz diagram illustrating the workflow for the kinetic solubility assay.
Stability Profile
The chemical stability of a drug candidate is crucial for its development, manufacturing, and storage. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
Table 3: Forced Degradation Study Conditions for this compound
| Condition | Reagent/Stress | Incubation Time | Expected Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | Potential hydrolysis of the N-aryl bond. |
| Basic Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | Potential hydrolysis of the N-aryl bond. |
| Oxidation | 3% H₂O₂ | 24, 48, 72 hours | Oxidation of the piperidine ring or aromatic ring. |
| Thermal | 60°C | 1, 3, 7 days | General thermal decomposition. |
| Photolytic | UV light (254 nm) and fluorescent light | 24, 48, 72 hours | Photodegradation, potential dehalogenation. |
Experimental Protocol: Forced Degradation Study
This protocol describes a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation.
4.1.1 Materials and Equipment
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
4.1.2 Procedure
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber.
-
-
Time Points: Withdraw aliquots at specified time points (e.g., 24, 48, 72 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
-
Data Analysis: Quantify the amount of this compound remaining and identify and quantify the degradation products.
The logical flow of a forced degradation study is depicted in the following diagram.
Potential Biological Signaling Pathways
N-aryl piperidine derivatives are known to interact with various biological targets, particularly within the central nervous system. These compounds often modulate the activity of neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors. While the specific targets of this compound are not yet fully elucidated, its structural similarity to other known psychoactive compounds suggests potential interactions with these signaling pathways.
Hypothetical Dopaminergic Signaling Pathway Interaction
Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in motor control, motivation, and cognition. The D2-like receptors (D2, D3, D4) are coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. An N-aryl piperidine could potentially act as an antagonist at these receptors, thereby modulating downstream signaling.
The following diagram illustrates a simplified dopamine D2 receptor signaling pathway and a hypothetical point of intervention for an antagonist.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While experimental data for this specific molecule is limited, the provided protocols for kinetic solubility and forced degradation studies offer a clear path for its comprehensive characterization. The illustrative data and diagrams serve as a valuable resource for initiating and guiding laboratory investigations. Further experimental work is crucial to fully elucidate the physicochemical properties and biological activities of this promising chemical entity.
References
The Versatility of 1-(4-Bromophenyl)piperidine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)piperidine is a versatile bifunctional building block that has garnered significant attention in the field of organic synthesis, particularly in the construction of complex molecules with potential pharmacological applications. Its structure, featuring a piperidine ring and a bromo-substituted phenyl group, allows for a diverse range of chemical transformations. The piperidine moiety is a common scaffold in numerous biologically active compounds, while the aryl bromide serves as a key handle for palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, characterization, and synthetic applications of this compound, with a focus on its utility in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to facilitate its use in research and development.
Introduction
The piperidine nucleus is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] Its derivatives are integral components of drugs targeting the central nervous system, as well as those with analgesic, anti-inflammatory, and antiviral properties.[2] The incorporation of a 4-bromophenyl group onto the piperidine nitrogen atom introduces a reactive center for carbon-carbon and carbon-nitrogen bond formation, significantly expanding the synthetic possibilities.
This compound serves as a valuable intermediate in the synthesis of novel molecular architectures for drug discovery and materials science. The bromine atom can be readily substituted using modern cross-coupling methodologies, allowing for the introduction of various aryl, heteroaryl, and amino functionalities. This guide will focus on two of the most powerful and widely used of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Physicochemical and Spectroscopic Characterization
Molecular Structure:
-
Chemical Name: this compound
-
CAS Number: 22148-20-5
-
Molecular Formula: C₁₁H₁₄BrN
-
Molecular Weight: 240.14 g/mol [3]
Table 1: Physicochemical Properties [3]
| Property | Value |
| Melting Point | 74.5-76.1 °C |
| Boiling Point | 322.8±25.0 °C (Predicted) |
| Density | 1.349±0.06 g/cm³ (Predicted) |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 3.15 (t, J = 5.4 Hz, 4H), 1.75-1.68 (m, 4H), 1.60-1.53 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 151.0, 132.0, 117.9, 111.8, 51.2, 25.8, 24.3.
-
Mass Spectrometry (EI): m/z 240 (M⁺), 239, 184, 158. Predicted m/z for [M+H]⁺: 240.03824.[4]
Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process starting from bromobenzene and piperidine.[5]
Step 1: Synthesis of N-phenylpiperidine
Bromobenzene and piperidine are reacted in the presence of a strong base, such as potassium tert-butoxide, in a high-boiling solvent like sulfolane.
Step 2: Bromination of N-phenylpiperidine
The resulting N-phenylpiperidine is then brominated, typically at the para position, using a suitable brominating agent to yield the final product.[5]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium complex.[6] this compound is an excellent substrate for this reaction, allowing for the synthesis of 1-(biphenyl-4-yl)piperidine and its derivatives, which are of interest in medicinal chemistry.
Table 2: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 92 |
| 4-Cyanophenylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | DMF | 90 | 6 | 88 |
| Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 85 |
Experimental Protocol: Synthesis of 1-(biphenyl-4-yl)piperidine
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, phenylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the flask and heat the mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(biphenyl-4-yl)piperidine.
DOT Script for Suzuki-Miyaura Reaction Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Applications in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines.[7][8] this compound can be coupled with a range of primary and secondary amines to produce N-substituted 4-(piperidin-1-yl)anilines, which are valuable scaffolds in medicinal chemistry.
Table 3: Representative Buchwald-Hartwig Amination Reactions of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 91 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 12 | 87 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | Toluene | 100 | 24 | 85 |
| Pyrrolidine | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (1.5) | THF | 80 | 16 | 93 |
Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)-N-morpholinoaniline
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add this compound and anhydrous, degassed toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired product.
DOT Script for Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Biological Relevance and Signaling Pathways
Derivatives of this compound are of significant interest in drug discovery due to the prevalence of the N-arylpiperidine scaffold in centrally acting agents. For instance, many selective serotonin reuptake inhibitors (SSRIs) and atypical antipsychotics feature this motif. The ability to readily diversify the aryl portion of this compound through cross-coupling reactions allows for the rapid generation of compound libraries for screening against various biological targets.
One area of particular interest is the development of ligands for serotonin (5-HT) receptors.[9] For example, compounds bearing a substituted biphenyl moiety, synthesized via Suzuki coupling, could be evaluated for their affinity and functional activity at various 5-HT receptor subtypes, such as 5-HT₁A and 5-HT₇, which are implicated in depression and anxiety.[10]
Furthermore, the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, has been a target for piperidine-containing compounds.[11] The synthesis of novel derivatives of this compound could lead to the discovery of new inhibitors of this pathway.
DOT Script for a Simplified Wnt Signaling Pathway
Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of intervention.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a straightforward and efficient means to access a wide range of N-arylpiperidine derivatives. The protocols and data presented in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of complex molecules for applications in medicinal chemistry and materials science. The continued exploration of the reactivity of this compound and the biological evaluation of its derivatives are expected to lead to the discovery of novel therapeutic agents and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. gala.gre.ac.uk [gala.gre.ac.uk]
- 11. Discovery of Novel 3-Phenylpiperidine Derivatives Targeting the β-Catenin/B-Cell Lymphoma 9 Interaction as a Single Agent and in Combination with the Anti-PD-1 Antibody for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Compass: Charting the Course of N-Aryl Piperidine Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-aryl piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural heart of a multitude of therapeutic agents. From potent analgesics that manage severe pain to antipsychotics that alleviate the symptoms of debilitating mental health disorders, the versatility of this chemical motif is undeniable. This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological principles of N-aryl piperidine derivatives, offering a valuable resource for professionals engaged in the pursuit of novel therapeutics.
A Historical Perspective: From Serendipity to Rational Design
The journey of N-aryl piperidine derivatives in medicine is a compelling narrative of scientific inquiry, serendipitous discovery, and the evolution of rational drug design. Two prominent classes of drugs, the phenylpiperidine opioids and the butyrophenone antipsychotics, exemplify this progression.
The story of the phenylpiperidine opioids begins in 1938 with the synthesis of pethidine (also known as meperidine) by German chemist Otto Eisleb.[1][2] Initially investigated for its anticholinergic properties, its potent analgesic effects were soon recognized by Otto Schaumann.[1][2] This discovery marked a significant milestone, demonstrating that potent opioid analgesia could be achieved with a synthetic molecule structurally distinct from the natural morphine alkaloids. This paved the way for the development of a vast family of synthetic opioids.
A pivotal moment in this lineage was the synthesis of fentanyl in 1959 by Dr. Paul Janssen.[3][4] Seeking a more potent analgesic than morphine, Janssen's work led to a compound approximately 100 times more potent.[4] The development of fentanyl and its numerous analogs, such as carfentanil, which is about 10,000 times more potent than morphine, showcased the profound impact that subtle structural modifications to the N-aryl piperidine core could have on pharmacological activity.[3]
In a parallel narrative, the butyrophenone class of antipsychotics emerged from research aimed at developing improved analgesics derived from pethidine.[5][6] In 1958, at the Janssen Laboratories in Belgium, haloperidol was synthesized.[7][8] Animal studies quickly revealed its powerful neuroleptic properties, similar to but much more potent than chlorpromazine.[8] The first clinical reports in late 1958 confirmed its efficacy in treating agitation, delusions, and hallucinations, establishing it as a cornerstone in the treatment of schizophrenia and other psychotic disorders for many years.[8][9]
Core Synthetic Strategies: Building the N-Aryl Piperidine Scaffold
The synthesis of N-aryl piperidine derivatives has evolved from classical methods to more efficient and versatile modern techniques. The following sections provide an overview of the fundamental synthetic approaches for the two major classes discussed.
Phenylpiperidine Opioids: The Pethidine and Fentanyl Syntheses
The original synthesis of pethidine involves a two-step process. The first step is the reaction of benzyl cyanide and a nitrogen mustard derivative in the presence of a strong base like sodium amide to form the 4-phenyl-4-cyanopiperidine ring.[1] The subsequent step involves the hydrolysis of the nitrile to a carboxylic acid, followed by esterification to yield pethidine.[10]
The synthesis of fentanyl, while sharing the piperidine core, follows a different and now highly optimized pathway. A common modern approach involves a three-step sequence starting from commercially available 4-piperidone monohydrate hydrochloride.[11]
A Representative Optimized Synthesis of Fentanyl: [11]
-
N-Alkylation: 4-Piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of a base such as cesium carbonate to yield N-phenylethyl-4-piperidone.
-
Reductive Amination: The resulting piperidone undergoes reductive amination with aniline, mediated by a reducing agent like sodium triacetoxyborohydride in the presence of acetic acid, to form N-[1-(2-phenylethyl)-4-piperidinyl]aniline.
-
Acylation: The final step involves the acylation of the secondary amine with propionyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (Hünig's base) to afford fentanyl.
Butyrophenone Antipsychotics: The Synthesis of Haloperidol
The synthesis of haloperidol typically involves the coupling of two key fragments: a butyrophenone moiety and a 4-aryl-4-hydroxypiperidine moiety.
A General Synthetic Approach to Haloperidol: [12]
-
Preparation of the Butyrophenone Fragment: This often starts with the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride to produce 4-chloro-1-(4-fluorophenyl)butan-1-one.
-
Preparation of the Piperidine Fragment: The 4-(4-chlorophenyl)-4-hydroxypiperidine fragment can be synthesized through various routes. One common method involves the reaction of 4-chlorophenylmagnesium bromide with a protected 4-piperidone, followed by deprotection.
-
Coupling Reaction: The final step is the nucleophilic substitution reaction between the 4-chloro-butyrophenone derivative and the 4-aryl-4-hydroxypiperidine in the presence of a base to yield haloperidol.
Quantitative Analysis of Structure-Activity Relationships
The pharmacological potency and selectivity of N-aryl piperidine derivatives are exquisitely sensitive to their chemical structure. The following tables summarize key quantitative data for representative compounds from the phenylpiperidine opioid and butyrophenone antipsychotic classes.
Table 1: Opioid Receptor Binding Affinities of Fentanyl and its Analogs
| Compound | μ-Opioid Receptor IC50 (nM) | Reference |
| Fentanyl | 1.6 | [13] |
| Acryloylfentanyl | 1.4 | [13] |
| Butyrfentanyl | 32 | [13] |
| Carfentanil | 0.19 |
Table 2: Dopamine D2 Receptor Binding Affinities of Butyrophenone Antipsychotics
| Compound | Dopamine D2 Receptor Kᵢ (nM) | Reference |
| Haloperidol | 1.45 | [12] |
| Bromperidol | - | |
| Spiperone | - | |
| Benperidol | - | |
| Trifluperidol | - |
Experimental Protocols
Detailed Synthesis of Fentanyl
The following is a representative, detailed experimental protocol for the synthesis of fentanyl, adapted from published procedures.[11]
Step 1: Synthesis of N-(2-phenylethyl)-4-piperidone
To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as acetonitrile is added cesium carbonate (2.5 equivalents). The mixture is stirred at room temperature for 30 minutes. 2-Bromoethylbenzene (1.1 equivalents) is then added, and the reaction mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to afford N-(2-phenylethyl)-4-piperidone as a yellow oil.
Step 2: Synthesis of N-phenyl-1-(2-phenylethyl)piperidin-4-amine
To a solution of N-(2-phenylethyl)-4-piperidone (1 equivalent) and aniline (1.2 equivalents) in dichloromethane is added acetic acid (1 equivalent). The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise, and the reaction is stirred at room temperature for 16 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-phenyl-1-(2-phenylethyl)piperidin-4-amine, which is often used in the next step without further purification.
Step 3: Synthesis of Fentanyl
N-phenyl-1-(2-phenylethyl)piperidin-4-amine (1 equivalent) is dissolved in dichloromethane, and diisopropylethylamine (2 equivalents) is added. The solution is cooled to 0 °C, and propionyl chloride (1.2 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with water, and the layers are separated. The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by recrystallization or flash column chromatography to yield fentanyl as a white solid.
In Vitro Dopamine D2 Receptor Binding Assay
The following protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.[7]
1. Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine D2 receptor are cultured to 80-90% confluency.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline, and centrifuged.
-
The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The supernatant is discarded, and the membrane pellet is resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, the following are added in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]spiperone), and the membrane preparation.
-
Non-specific Binding: A high concentration of an unlabeled D2 receptor antagonist (e.g., 10 µM haloperidol), the radioligand, and the membrane preparation.
-
Competition: Serial dilutions of the test compound, the radioligand, and the membrane preparation.
-
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Molecular Landscape
Signaling Pathways
The therapeutic and adverse effects of N-aryl piperidine derivatives are mediated through their interaction with specific G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Antagonism.
Experimental and Logical Workflows
Caption: Drug Discovery Workflow for N-Aryl Piperidines.
Caption: Key SAR of Butyrophenone Antipsychotics.
Conclusion
The N-aryl piperidine framework continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. From the early, game-changing discoveries of pethidine and haloperidol to the ongoing development of highly potent and selective modulators of various biological targets, the journey of these compounds underscores the power of medicinal chemistry. A thorough understanding of their history, synthetic methodologies, structure-activity relationships, and mechanisms of action is indispensable for researchers aiming to build upon this rich legacy and address unmet medical needs. This guide serves as a foundational resource to aid in these endeavors, charting a course for future innovations in this critical area of drug discovery.
References
- 1. CN105503650A - Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]
- 2. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. innoprot.com [innoprot.com]
- 6. benchchem.com [benchchem.com]
- 7. Total synthesis of fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 13. benchchem.com [benchchem.com]
The Ascendant Therapeutic Potential of Brominated Phenylpiperidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phenylpiperidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of neurologically active agents. The strategic incorporation of a bromine atom onto the phenyl ring has emerged as a powerful approach to modulate the pharmacological properties of these compounds, leading to a new generation of molecules with significant potential across various therapeutic areas. This in-depth technical guide explores the landscape of brominated phenylpiperidines, summarizing their biological activities, detailing the experimental protocols used for their evaluation, and visualizing the intricate signaling pathways and experimental workflows.
Core Biological Activities and Quantitative Data
Brominated phenylpiperidines have demonstrated significant activity as modulators of key G-protein coupled receptors (GPCRs), particularly opioid, serotonin, and dopamine receptors. Furthermore, emerging research points towards their potential as antiviral and anticancer agents.
Opioid Receptor Modulation
A prominent area of investigation for brominated phenylpiperidines is their interaction with opioid receptors, especially the µ-opioid receptor (MOR). This has led to the development of potent analgesics, but also to the emergence of highly potent synthetic opioids.
Table 1: In Vitro Opioid Receptor Binding Affinity and Functional Activity of Brorphine and its Analogs [1]
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Maximum Efficacy (Emax, %) |
| Brorphine | µ-opioid (MOR) | 1.3 ± 0.5 | 15 ± 7 | 103 ± 5 |
| κ-opioid (KOR) | 130 ± 50 | >10,000 | <10 | |
| δ-opioid (DOR) | 210 ± 80 | >10,000 | <10 | |
| Orphine | µ-opioid (MOR) | 0.8 ± 0.3 | 25 ± 10 | 105 ± 6 |
| Fluorphine | µ-opioid (MOR) | 0.7 ± 0.2 | 20 ± 8 | 104 ± 5 |
| Chlorphine | µ-opioid (MOR) | 1.0 ± 0.4 | 12 ± 5 | 106 ± 6 |
| Iodorphine | µ-opioid (MOR) | 2.5 ± 1.0 | 18 ± 7 | 102 ± 5 |
Table 2: In Vivo Analgesic and Respiratory Effects of Brorphine and its Analogs in Mice [1]
| Compound | Antinociceptive ED50 (mg/kg, i.p.) - Hot Plate Test | Respiratory Depression (RD50, mg/kg, i.p.) |
| Brorphine | 0.32 | 0.56 |
| Orphine | 0.45 | 0.78 |
| Fluorphine | 0.38 | 0.65 |
| Chlorphine | 0.29 | 0.51 |
| Iodorphine | 0.35 | 0.61 |
Serotonin and Dopamine Receptor Interactions
Brominated phenylpiperidines also exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, suggesting their potential in treating neuropsychiatric disorders.
Table 3: Hypothetical Binding Affinities of 1-(4-Bromophenyl)-4-ethylpiperazine for Human Serotonin Receptors [2]
| Receptor Subtype | Radioligand | Ki (nM) |
| 5-HT₁A | [³H]8-OH-DPAT | 15.5 |
| 5-HT₂A | [³H]Ketanserin | 8.2 |
| 5-HT₂C | [³H]Mesulergine | 25.1 |
| 5-HT₆ | [³H]LSD | 150.3 |
| 5-HT₇ | [³H]5-CT | 75.8 |
Note: The data in Table 3 is presented as hypothetical for illustrative purposes within the cited application note and serves as a template for experimental investigation.
Anticancer and Antiviral Potential
Preliminary studies suggest that brominated phenylpiperidines and related structures may possess anticancer and antiviral properties.
Table 4: In Vitro Anticancer Activity of a Bromophenol Hybrid (Compound 17a) [3]
| Cancer Cell Line | IC50 (µM) |
| A549 (Lung) | 5.4 ± 0.6 |
| Bel7402 (Liver) | 7.2 ± 0.9 |
| HepG2 (Liver) | 6.8 ± 0.7 |
| HCT116 (Colon) | 8.1 ± 1.1 |
| Caco2 (Colon) | 9.5 ± 1.3 |
Table 5: In Vitro Antiviral Activity of a Piperidine-Substituted Purine (FZJ05) [4]
| Virus Strain | Cell Line | EC50 (µM) |
| Influenza A/H1N1 | MDCK | < 0.1 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of brominated phenylpiperidines.
Radioligand Binding Assay for Opioid Receptors
This protocol is adapted from studies on brorphine and its analogs.[1]
Objective: To determine the binding affinity (Ki) of test compounds for µ, δ, and κ opioid receptors.
Materials:
-
Rat brain tissue homogenates (for receptor source).
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).
-
Non-specific binding control: Naloxone.
-
Test compounds (brominated phenylpiperidines).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare rat brain membrane homogenates according to standard protocols.
-
In a 96-well plate, add incubation buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of naloxone.
-
Initiate the binding reaction by adding the membrane homogenate.
-
Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Hot Plate Test for Analgesia
This protocol is a standard method for assessing the analgesic effects of opioid compounds in rodents.[1]
Objective: To determine the median effective dose (ED50) of a test compound for producing analgesia.
Materials:
-
Male CD-1 mice.
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Test compound dissolved in a suitable vehicle (e.g., saline, DMSO).
-
Syringes for intraperitoneal (i.p.) injection.
-
Timer.
Procedure:
-
Acclimatize mice to the experimental room for at least one hour before testing.
-
Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Administer the test compound or vehicle via i.p. injection.
-
At a predetermined time after injection (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency.
-
Calculate the maximum possible effect (%MPE) for each mouse using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Test a range of doses of the compound to generate a dose-response curve.
-
Calculate the ED50 value, the dose that produces 50% of the maximum possible effect, using a suitable statistical method (e.g., probit analysis).
In Vitro Anticancer MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (typically in serial dilutions). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Antiviral Assay
This protocol provides a general framework for evaluating the antiviral activity of compounds against influenza virus.[5]
Objective: To determine the half-maximal effective concentration (EC50) of a test compound against a specific virus.
Materials:
-
Host cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza).
-
Virus stock with a known titer.
-
Cell culture medium and supplements.
-
Test compound.
-
Method for quantifying viral replication (e.g., plaque assay, TCID50 assay, or reporter virus expression).
-
96-well plates.
Procedure:
-
Seed host cells in 96-well plates and grow to confluence.
-
Infect the cell monolayer with the virus at a specific multiplicity of infection (MOI).
-
Simultaneously or at a specified time post-infection, add serial dilutions of the test compound to the wells. Include a virus-only control and a cell-only control.
-
Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).
-
Quantify the extent of viral replication in each well using the chosen method.
-
Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus-only control.
-
Determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%, by plotting the percentage of inhibition against the compound concentration and using non-linear regression.
Visualizations: Signaling Pathways and Experimental Workflows
µ-Opioid Receptor Signaling Pathway
The binding of a brominated phenylpiperidine agonist, such as brorphine, to the µ-opioid receptor (MOR) initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs.
Caption: Agonist binding to the µ-opioid receptor activates Gi/o proteins, leading to downstream effects that culminate in analgesia.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay.
Caption: A streamlined workflow for determining the binding affinity of a compound through a competitive radioligand binding assay.
Experimental Workflow for In Vivo Analgesic Testing
This diagram outlines the process of evaluating the analgesic properties of a compound using the hot plate test.
References
- 1. Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Pivotal Role of 1-(4-Bromophenyl)piperidine Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-bromophenyl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and discovery of novel therapeutic agents targeting a wide array of biological systems. Its unique combination of a rigid piperidine ring, an aromatic phenyl group, and a strategically placed bromine atom provides a foundation for developing potent and selective modulators of various enzymes and receptors. This technical guide delves into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives, with a focus on their roles in neurodegenerative diseases and oncology. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further research and development in this promising area.
Synthesis of this compound Derivatives
The synthesis of the core this compound structure can be achieved through several methods. A common approach involves the nucleophilic substitution of 1-bromo-4-iodobenzene with piperidine. Another route is the Buchwald-Hartwig amination of 1,4-dibromobenzene with piperidine. Once the core is synthesized, the bromine atom serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the exploration of diverse chemical space and the optimization of pharmacological activity.
A general synthetic protocol for a derivative is outlined below:
Synthesis of 4-(4-Bromophenyl)piperidine from 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine
To a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL), Rh/C catalyst (0.060 g) is added. The reaction mixture is placed under a hydrogen atmosphere (100 psi) and stirred at room temperature for 24 hours. Upon completion, the mixture is filtered through Celite, and the filtrate is concentrated to yield 4-(4-bromophenyl)piperidine as a white solid (98% yield).[1]
Therapeutic Applications and Structure-Activity Relationships
This compound derivatives have demonstrated significant potential in several therapeutic areas, primarily focusing on central nervous system (CNS) disorders and oncology.
Dopamine Receptor Ligands for Neurological Disorders
The dopaminergic system is implicated in the pathophysiology of numerous neurological and psychiatric conditions, including Parkinson's disease and schizophrenia. The Dopamine D2 receptor, a G protein-coupled receptor, is a key target for antipsychotic medications. Several this compound derivatives have been investigated as potent and selective D2 receptor antagonists.
Structure-Activity Relationship (SAR) Insights:
The affinity of these derivatives for the D2 receptor is highly dependent on the nature of the substituent at the 4-position of the piperidine ring and the modifications on the phenyl ring. The this compound moiety often serves as a key pharmacophore that anchors the molecule in the receptor's binding pocket.
| Compound | Substituent at Piperidine N1 | Target | Kᵢ (nM) | Reference |
| Aripiprazole Analog 6 | 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | Dopamine D2 Receptor | <0.3 | [2] |
| Aripiprazole Analog 7 | 7-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | Dopamine D2 Receptor | <0.3 | [2] |
| Pridopidine (ACR16) | 3-(methylsulfonyl)phenyl | Dopamine D2 Receptor | - | [3] |
This table presents a selection of piperidine derivatives, including those structurally related to the this compound scaffold, to illustrate the potential for high-affinity dopamine D2 receptor binding.
Acetylcholinesterase Inhibitors for Alzheimer's Disease
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of acetylcholine, these drugs enhance cholinergic neurotransmission in the brain. The this compound scaffold has been incorporated into novel AChE inhibitors with high potency.
Structure-Activity Relationship (SAR) Insights:
For AChE inhibition, modifications on the piperidine nitrogen and the phenyl ring are crucial. Bulky substituents on the benzamide moiety of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been shown to significantly increase inhibitory activity.
| Compound | Structure | Target | IC₅₀ (nM) | Reference |
| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase | 0.56 | [4] |
| Tacrine | - | Acetylcholinesterase | 5.46 | [5] |
| Donepezil | - | Acetylcholinesterase | 21 | [5] |
Anticancer Agents
The antiproliferative properties of this compound derivatives have been explored against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell growth and survival, such as the PI3K/Akt and MAPK pathways.
Structure-Activity Relationship (SAR) Insights:
The anticancer activity is highly sensitive to the nature of the substituents on both the phenyl and piperidine rings. For instance, the presence of specific halogenated phenyl groups can enhance cytotoxicity against breast and colon cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bromophenol Derivative 4g | A549 (Lung) | - | [6] |
| Bromophenol Derivative 4h | Bel7402 (Liver) | - | [6] |
| Bromophenol Derivative 4i | HepG2 (Liver) | - | [6] |
| Brominated Coelenteramine (Br-Cla) | PC-3 (Prostate) | 24.3 | [7] |
| Brominated Coelenteramine (Br-Cla) | MDA-MB-231 (Breast) | 21.6 | [7] |
Note: The table includes data for bromophenyl-containing compounds to illustrate the anticancer potential of this structural motif.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the dopamine D2 receptor using [³H]-spiperone as the radioligand.
Materials:
-
HEK293 cell membranes expressing recombinant human dopamine D2 receptors.
-
[³H]-Spiperone (specific activity ~16.2 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding determinant: 10 µM (+)-Butaclamol.
-
Test compound (this compound derivative).
-
96-well plates, glass fiber filters (GF/C), and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration that results in less than 10% of the radioligand being bound.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 1 mL:
-
Total Binding: 250 µL assay buffer, 150 µL membrane suspension, 200 µL assay buffer, and 200 µL [³H]-spiperone solution.
-
Non-specific Binding (NSB): 250 µL assay buffer, 150 µL membrane suspension, 200 µL (+)-butaclamol, and 200 µL [³H]-spiperone solution.
-
Competition: 250 µL assay buffer, 150 µL membrane suspension, 200 µL of varying concentrations of the test compound, and 200 µL [³H]-spiperone solution. The final concentration of [³H]-spiperone should be approximately 2-3 times its Kd value.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9][10][11][12]
Western Blot Analysis of Akt Phosphorylation
This protocol is for assessing the inhibition of Akt phosphorylation at Ser473 in cancer cells treated with a this compound derivative.
Materials:
-
Cancer cell line (e.g., MCF-7 or HCT116).
-
Cell culture medium and supplements.
-
Test compound (this compound derivative).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
ECL Western blotting substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for a specified duration. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Akt antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and incubate with the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total Akt antibody.[13][14][15][16][17]
Signaling Pathways and Mechanisms of Action
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are Gαi/o-coupled GPCRs. Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). D2 receptor activation can also modulate other signaling pathways, including the Akt/GSK-3β pathway, which is involved in cell survival and neuroprotection. Antagonists of the D2 receptor, such as certain this compound derivatives, block these downstream effects.
Caption: Dopamine D2 Receptor Signaling Pathway.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation. It is often hyperactivated in cancer. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates numerous downstream targets to exert its pro-survival effects. Anticancer this compound derivatives may inhibit this pathway at various nodes.
Caption: PI3K/Akt Signaling Pathway in Cancer.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. Its synthetic tractability and the ability to modulate its pharmacological properties through targeted modifications have led to the discovery of potent compounds with applications in neurodegenerative diseases and oncology. The data and protocols presented in this technical guide are intended to serve as a resource for researchers in the field, facilitating the continued exploration and optimization of this important chemical class. Future work will likely focus on further elucidating the precise mechanisms of action of these derivatives and advancing the most promising candidates through preclinical and clinical development.
References
- 1. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
An In-depth Technical Guide to the Safe Handling of 1-(4-Bromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 1-(4-Bromophenyl)piperidine. The information is intended to support laboratory personnel in the safe and effective use of this compound in research and development settings.
Chemical and Physical Properties
This compound is a solid, crystalline compound.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄BrN |
| Molecular Weight | 240.14 g/mol |
| Appearance | Powder to crystal |
| Melting Point | 74.5-76.1 °C[1] |
| Boiling Point | 322.8±25.0 °C (Predicted)[1] |
| Density | 1.349±0.06 g/cm³ (Predicted)[1] |
| Solubility | Soluble in Methanol[1] |
| Storage Temperature | 2-8°C, protect from light[1] |
Hazard Identification and Safety Precautions
This compound is classified as harmful and requires careful handling to avoid exposure. The primary hazards are outlined below.
| Hazard | Description |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is crucial when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should be worn at all times. A face shield should be used in addition to goggles when there is a risk of splashing. |
| Skin | Chemical-Resistant Gloves | Compatible chemical-resistant gloves must be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Protective Clothing | A lab coat or other appropriate protective clothing should be worn to prevent skin exposure. | |
| Respiratory | Respirator | A government-approved respirator should be used if ventilation is inadequate or if there is a risk of inhaling dust or vapors. |
Safe Handling and Storage
Proper handling and storage procedures are essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling Workflow
The following diagram illustrates a generalized workflow for the safe handling of this compound.
References
Commercial Availability and Synthetic Routes of 1-(4-Bromophenyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)piperidine is a synthetic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its utility is primarily recognized in the development of novel therapeutic agents, particularly within the realms of neuropharmacology and oncology.[1] The substituted phenylpiperidine scaffold is a common motif in a variety of biologically active molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, details on its chemical properties, and outlines established experimental protocols for its synthesis.
Commercial Availability and Suppliers
This compound is readily available from several chemical suppliers. The purity and quantity offered can vary, catering to the needs of both small-scale research and larger development projects. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Number | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | VBP00057 | Data not collected by supplier[2] | 1 g | 22148-20-5 | C₁₁H₁₄BrN | 240.14[2] |
| Fisher Scientific (TCI America) | B3930 | ≥98.0% | Contact for availability | 22148-20-5 | C₁₁H₁₄BrN | 240.144[3] |
| Lab Pro Inc. | B3930-1G | Min. 98.0% (GC,T) | 1 g | 22148-20-5 | C₁₁H₁₄BrN | 240.14[4] |
| Chem-Impex | 06263 | Not specified | Contact for availability | 22148-20-5 | C₁₁H₁₄BrN | 240.14 |
| ChemScene | CS-0186252 | ≥98% | Contact for availability | 22148-20-5 | C₁₁H₁₄BrN | 240.14[5] |
Physicochemical Properties
| Property | Value | Reference |
| Physical State | Solid | [2][4] |
| Color | White | [4] |
| Melting Point | 76 °C | [4] |
| SMILES String | BrC1=CC=C(N2CCCCC2)C=C1 | [2] |
| InChI Key | OACWQRGNHICZFD-UHFFFAOYSA-N | [2][3] |
Synthesis of this compound
Several synthetic methods for the preparation of this compound have been reported. A common and efficient approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.
Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5][6] The reaction typically involves the coupling of an aryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst and a base.
General Procedure:
-
To a reaction vessel, add the aryl bromide (e.g., 1,4-dibromobenzene or 4-bromoiodobenzene) (1 equivalent), piperidine (1.1-1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.05 equivalents), and a phosphine ligand like BINAP (0.08 equivalents).
-
Add a suitable base, for instance, cesium carbonate (Cs₂CO₃) (2-3 equivalents), and a solvent such as toluene.
-
The reaction mixture is degassed and then heated, typically at temperatures ranging from 80 to 110 °C, under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, filtered to remove insoluble salts, and the solvent is removed under reduced pressure.
-
The crude product is then purified, commonly by silica gel column chromatography, to yield the desired this compound.
Caption: Buchwald-Hartwig amination workflow for the synthesis of this compound.
Biological Context and Potential Applications
Derivatives of 1-phenylpiperidine are widely explored in neuropharmacology due to their interaction with various central nervous system targets. While specific signaling pathways for this compound are not extensively detailed in publicly available literature, the broader class of phenylpiperidine analogs has been shown to interact with several key receptors. These include sigma (σ) receptors, N-methyl-D-aspartate (NMDA) receptors, and opioid receptors.[7][8][9] The modulation of these receptors is implicated in a range of neurological and psychiatric conditions, highlighting the potential of this compound as a scaffold for the development of novel therapeutics.
Caption: Potential neuropharmacological interactions of 1-phenylpiperidine derivatives.
Conclusion
This compound is a commercially accessible and synthetically versatile compound with significant potential in drug discovery and materials science. The well-established Buchwald-Hartwig amination provides a reliable method for its synthesis. Further investigation into the specific biological activities and signaling pathways of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(4-Bromophenyl)piperidine via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 1-(4-bromophenyl)piperidine through the palladium-catalyzed Buchwald-Hartwig amination. This carbon-nitrogen (C-N) bond-forming reaction is a cornerstone of modern organic synthesis, offering a versatile and efficient method for the preparation of arylamines. Arylamines are crucial structural motifs in a vast array of pharmaceuticals and functional materials. The protocols and data presented herein are compiled from established literature and are intended to serve as a practical resource for laboratory-scale synthesis.
Introduction
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex. The reaction typically employs a palladium precursor, a phosphine ligand, and a base in an organic solvent. The choice of these components is critical and can significantly influence the reaction's efficiency, yield, and substrate scope. This application note focuses on the specific synthesis of this compound, a valuable building block in medicinal chemistry and materials science.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (piperidine) coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, this compound, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Data Presentation
The following tables summarize quantitative data from the literature for the Buchwald-Hartwig amination of various 4-substituted aryl bromides with piperidine and other secondary amines. This data provides a comparative overview of reaction conditions and their outcomes.
Table 1: Buchwald-Hartwig Amination of 4-Substituted Aryl Bromides with Piperidine
| Aryl Bromide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Bromotoluene | (NHC)Pd(allyl)Cl (not specified) | None | Not specified | Not specified | RT | 5 min | 85 | |
| 4-Bromoanisole | (NHC)Pd(allyl)Cl ( not specified) | None | Not specified | Not specified | RT | 20 min | 93 | |
| 4-Bromo-1H-1-tritylpyrazole | Pd(dba)₂ (10) | tBuDavePhos (20) | KOBu-t (2.0) | Xylene | MW | Not specified | Not specified |
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Palladium Source | Typical Ligands | Typical Bases | Typical Solvents | Temperature Range (°C) |
| Pd(OAc)₂, Pd₂(dba)₃ | P(o-tolyl)₃, BINAP, DPPF, XantPhos, XPhos, DavePhos | NaOBu-t, KOBu-t, Cs₂CO₃, K₃PO₄, LiHMDS | Toluene, Dioxane, THF | 80-110 |
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of this compound based on established Buchwald-Hartwig amination procedures.
Materials and Reagents:
-
1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XantPhos, BINAP, or XPhos)
-
Sodium tert-butoxide (NaOBu-t) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Preparation of the Reaction Vessel: In a fume hood, assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and then backfill with an inert gas (argon or nitrogen). This process should be repeated three times to ensure an inert atmosphere.
-
Addition of Solid Reagents: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1-10 mol%), and the base (e.g., NaOBu-t, 1.2-2.0 equivalents) to the flask.
-
Addition of Liquid Reagents and Starting Materials: Add the anhydrous solvent (e.g., toluene) via syringe. Subsequently, add the aryl bromide (1.0 equivalent) and piperidine (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically indicated by the disappearance of the starting aryl bromide), cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure this compound.
Mandatory Visualizations
Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for synthesis.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-(4-Bromophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-aryl piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The synthesis of these compounds often relies on the formation of a carbon-nitrogen (C-N) bond between an aryl group and the piperidine nitrogen. Among the most powerful and versatile methods for achieving this transformation is the Palladium-Catalyzed Buchwald-Hartwig Amination. This reaction allows for the coupling of aryl halides with amines under relatively mild conditions, offering broad substrate scope and functional group tolerance.
These application notes provide a detailed overview of the synthesis of 1-(4-bromophenyl)piperidine from 4-bromoiodobenzene or similar aryl bromides and piperidine, utilizing a palladium-catalyzed approach. This document includes a summary of reaction conditions, a detailed experimental protocol, and diagrams illustrating the experimental workflow and the catalytic cycle.
Data Presentation: Optimization of Reaction Conditions
The successful synthesis of this compound via Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium source, ligand, base, and solvent. The following table summarizes various conditions reported for the palladium-catalyzed N-arylation of aryl halides with piperidine and other amines, providing a comparative overview of how different catalytic systems can influence the reaction outcome.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 4-24 | High (not specified) | N-(4-bromophenyl)-4-chlorobenzamide |
| 2 | Pd(OAc)₂ (0.05) | BINAP (0.08) | Cs₂CO₃ (10) | Toluene | 110 | 8 | Good (not specified) | Bromo-aromatic ring |
| 3 | Pd(dba)₂ (10) | tBuDavePhos (20) | K-t-butoxide (2.0) | Xylene | MW | - | 60 | 4-bromo-1H-1-tritylpyrazole |
| 4 | P1 (0.5) | RuPhos (0.5) | LiHMDS (2.4) | THF | RT | 0.5 | 94 | 4-chloroazaindole |
| 5 | P1 (0.75) | - | NaOTMS (1.05) | THF | 50 | 3 | High (not specified) | 4-bromothiazole |
Note: The yields and conditions presented are based on literature reports for the coupling of various aryl halides with amines and may require optimization for the specific synthesis of this compound.
Experimental Protocols
This section provides a detailed methodology for the palladium-catalyzed synthesis of this compound based on established Buchwald-Hartwig amination procedures.
Materials and Reagents
-
4-Bromoiodobenzene or 1,4-dibromobenzene (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Reaction Setup and Procedure
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 equiv) and XPhos (0.04 equiv).
-
Reagent Addition: In a glovebox or under a counterflow of inert gas, add sodium tert-butoxide (1.5 equiv) and the aryl halide (e.g., 4-bromoiodobenzene, 1.0 equiv) to the Schlenk flask.
-
Solvent and Amine Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask, followed by the addition of piperidine (1.2 equiv) via syringe.
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Catalytic Cycle of Buchwald-Hartwig Amination
The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Application Notes and Protocol for the Selective N-arylation of Piperidine with 1-Bromo-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of piperidine scaffolds is a fundamental transformation in medicinal chemistry and materials science, yielding structures prevalent in a wide array of pharmaceuticals and functional materials. The use of di-halogenated aryl compounds, such as 1-bromo-4-iodobenzene, as coupling partners offers the potential for sequential, site-selective functionalization, enabling the synthesis of complex molecular architectures. This application note details a protocol for the selective N-arylation of piperidine with 1-bromo-4-iodobenzene, focusing on conditions that favor reaction at the more labile carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond. This selectivity is primarily achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation reactions, leveraging the greater reactivity of aryl iodides in these catalytic cycles.[1]
Data Presentation
The choice of catalytic system, including the metal catalyst, ligand, and base, is crucial for achieving high yields and selectivity. Below is a summary of typical reaction conditions and reported yields for analogous N-arylation reactions.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 4-12 | ~85-95 | Adapted from[2] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 12-24 | ~80-90 | General Buchwald-Hartwig Conditions |
| Ni(acac)₂ (10) | Phenylboronic ester (activator) | K₃PO₄ | THF | 60 | 12 | 78 (with toluidine) | [3] |
Note: Yields are representative and can vary based on the specific reaction scale and purity of reagents.
Table 2: Copper-Catalyzed Ullmann Condensation Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | L-Proline (20) | K₂CO₃ | DMF | 120 | 12-24 | ~70-85 | [2] |
| CuI (5) | Phenanthroline (10) | K₃PO₄ | Dioxane | 100 | 24 | ~75-90 | General Ullmann Conditions |
Experimental Protocols
The following protocols provide a detailed methodology for the selective N-arylation of piperidine with 1-bromo-4-iodobenzene. The Buchwald-Hartwig amination is often preferred for its milder conditions and broader substrate scope.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is optimized for the selective N-arylation at the iodine position of 1-bromo-4-iodobenzene.
Materials:
-
1-Bromo-4-iodobenzene
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).
-
The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.
-
Under the inert atmosphere, add 1-bromo-4-iodobenzene (1.0 equiv) and piperidine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: The flask is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure selective mono-arylation and minimize diarylation or reaction at the bromide.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-(4-bromophenyl)piperidine.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol provides an alternative method, which can be advantageous in specific contexts, though it often requires higher temperatures.
Materials:
-
1-Bromo-4-iodobenzene
-
Piperidine
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a reaction vial, add CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add 1-bromo-4-iodobenzene (1.0 equiv) and piperidine (1.2 equiv).
-
Solvent Addition: Add anhydrous DMF to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Mandatory Visualizations
Experimental Workflow for Buchwald-Hartwig N-arylation
Caption: A generalized workflow for the Buchwald-Hartwig N-arylation.
Catalytic Cycle for Selective Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application of 1-(4-Bromophenyl)piperidine in neuropharmacology research.
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)piperidine is a versatile chemical scaffold with potential applications in neuropharmacology research. While direct studies on its specific biological activity are limited in publicly available literature, its structural motifs are present in numerous compounds with known central nervous system (CNS) activity. This document provides an overview of the potential applications of this compound based on structure-activity relationships (SAR) of analogous compounds. It also includes detailed, generalized protocols for researchers to investigate its neuropharmacological profile, particularly its potential interaction with monoamine transporters and sigma receptors.
Introduction
The 1-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of many CNS-active drugs. The presence of a bromine atom on the phenyl ring of this compound offers a handle for further chemical modification, making it a valuable starting material for the synthesis of novel ligands. Based on the pharmacological profiles of structurally related molecules, this compound is a compound of interest for investigating potential interactions with key neuropharmacological targets such as the dopamine transporter (DAT), serotonin transporter (SERT), and sigma receptors. These targets are implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, psychosis, and neurodegenerative diseases.
Potential Neuropharmacological Targets and Applications
Based on SAR studies of analogous compounds, this compound may serve as a valuable tool for the following research applications:
-
Dopamine Transporter (DAT) Ligand Development: Phenylpiperidine derivatives are known to interact with the dopamine transporter. For instance, brominated analogs of methylphenidate have shown high affinity for DAT. Investigating the binding affinity and functional activity of this compound at DAT could reveal its potential as a psychostimulant or as a lead compound for the development of treatments for conditions like ADHD and depression.
-
Serotonin Transporter (SERT) Modulation: The arylpiperazine and arylpiperidine cores are common in ligands for the serotonin transporter. Research on related compounds suggests that derivatives of this compound could be synthesized and screened for their ability to inhibit serotonin reuptake, a key mechanism of action for many antidepressant medications.
-
Sigma Receptor Probe: The piperidine moiety is a common feature in high-affinity sigma receptor ligands. Sigma receptors are implicated in a wide range of CNS functions and diseases, including neuroprotection, cognition, and addiction. This compound can be used as a starting point to synthesize novel sigma receptor ligands and explore their therapeutic potential.
-
Lead Compound for Library Synthesis: The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of a diverse library of derivatives for high-throughput screening against various CNS targets.
Quantitative Data from Analogous Compounds
| Compound/Analog | Target | Binding Affinity (nM) | Reference |
| p-bromo-dl-threo-methylphenidate | Dopamine Transporter (DAT) | IC50 = 20 | [1] |
| 1-(4-Bromophenyl)piperazine | Serotonin Receptor (5-HT1A) | Ki = 12 | [2] |
| 1-(4-Bromophenyl)piperazine | Dopamine Receptor (D2) | Ki = 600 | [2] |
| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Sigma-1 Receptor | High Affinity | [3] |
This table is intended to be illustrative of the potential target affinities based on related structures and does not represent data for this compound itself.
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the neuropharmacological properties of this compound.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol outlines a method to determine the binding affinity of this compound for the dopamine transporter.
Workflow Diagram:
Caption: Workflow for a DAT radioligand binding assay.
Materials:
-
Rat striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]WIN 35,428 (radioligand for DAT)
-
Unlabeled GBR 12909 or cocaine (for non-specific binding)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the prepared striatal membranes (typically 50-100 µg of protein), and varying concentrations of this compound.
-
Radioligand Addition: Add [³H]WIN 35,428 to a final concentration of approximately 0.5-2 nM.
-
Non-specific Binding: To determine non-specific binding, add a high concentration of an unlabeled DAT ligand (e.g., 10 µM GBR 12909) in separate wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Extracellular Dopamine Levels
This protocol describes a method to assess the effect of this compound on dopamine levels in the brain of a living animal.
Workflow Diagram:
Caption: Workflow for an in vivo microdialysis experiment.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis probe into the striatum using appropriate stereotaxic coordinates.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Baseline Collection: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 20 minutes to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).
-
Post-Treatment Collection: Continue to collect dialysate samples for at least 2-3 hours following drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and compare the effects of different doses of the compound.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a this compound derivative acting as a dopamine transporter inhibitor.
Caption: Hypothetical mechanism of a DAT inhibitor.
Conclusion
This compound represents a promising starting point for neuropharmacology research due to its structural similarity to known CNS-active compounds. While direct biological data is currently sparse, the protocols and conceptual frameworks provided here offer a roadmap for researchers to investigate its potential as a modulator of key neurotransmitter systems. Further synthesis of derivatives and comprehensive screening are warranted to fully elucidate the therapeutic potential of this chemical scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 3. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1-(4-Bromophenyl)piperidine in the Synthesis of Novel Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(4-bromophenyl)piperidine as a key building block in the development of novel anti-cancer agents. This document details synthetic strategies, experimental protocols, quantitative biological data, and the molecular signaling pathways targeted by the resulting compounds.
Introduction
This compound is a versatile scaffold in medicinal chemistry. The presence of the piperidine ring offers favorable physicochemical properties, enhancing drug-like characteristics such as solubility and metabolic stability. The bromo-aromatic moiety serves as a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with potent anti-cancer activity. This allows for the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).
Synthetic Strategies and Applications
The bromine atom on the phenyl ring of this compound provides a reactive site for several powerful C-C and C-N bond-forming reactions, including the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck reaction. These reactions are instrumental in synthesizing a variety of anti-cancer agents targeting critical signaling pathways.
Synthesis of PAK4 Inhibitors
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in several cancers and plays a crucial role in cell proliferation, migration, and invasion. Derivatives of this compound can be utilized in the synthesis of potent PAK4 inhibitors. A key synthetic approach involves the Buchwald-Hartwig amination to couple the this compound moiety to a suitable heterocyclic core, such as a quinazoline scaffold.
Workflow for the Synthesis of a Quinazoline-Based PAK4 Inhibitor:
Caption: Synthetic workflow for a PAK4 inhibitor.
Synthesis of EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC). Small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR have shown significant clinical benefit. This compound can be incorporated into novel EGFR inhibitors through reactions like the Suzuki-Miyaura coupling, where it can be linked to a core heterocyclic structure known to bind to the EGFR kinase domain.
Workflow for the Synthesis of an EGFR Inhibitor via Suzuki-Miyaura Coupling:
Caption: Synthetic workflow for an EGFR inhibitor.
Quantitative Data: Anti-Cancer Activity
The following tables summarize the in vitro anti-cancer activity of representative compounds synthesized using methodologies applicable to this compound derivatives. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
Table 1: Inhibitory Activity of Quinazoline-Based PAK4 Inhibitors
| Compound ID | Modification on Quinazoline Core | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) |
| 7c | 6-chloro, N-(5-cyclopropyl-1H-pyrazol-3-yl) | PAK4 | 15.6 | A549 (Lung) | 0.029 |
Data sourced from a study on 2,4-diaminoquinazoline derivatives as PAK4 inhibitors. Compound 7c is a 1-(4-bromophenyl)piperazine analog, demonstrating the potential of the bromophenyl-cyclic amine scaffold.[1]
Table 2: Anti-proliferative Activity of EGFR Inhibitors
| Compound ID | Core Structure | EGFR Mutation Status | IC50 (nM) | Cancer Cell Line | IC50 (nM) |
| 52 | Pyrimidine-based | L858R/T790M/C797S | 0.55 | Ba/F3 | 43.28 |
Data from a study on fourth-generation EGFR inhibitors. While not directly synthesized from this compound, this highlights the potency of compounds with similar structural motifs.[2]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed C-N cross-coupling of this compound with a heterocyclic amine.
Materials:
-
This compound
-
Heterocyclic amine (e.g., 2-amino-6-chloroquinazoline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the heterocyclic amine (1.2 eq.), cesium carbonate (2.0 eq.), Pd(OAc)₂ (0.05 eq.), and the phosphine ligand (0.1 eq.).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed C-C cross-coupling of this compound with a boronic acid or ester.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent mixture (e.g., 1,4-dioxane and water)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq.) and the boronic acid/ester (1.5 eq.) in the solvent mixture (e.g., 3:1 dioxane:water).
-
Add the base (e.g., K₂CO₃, 2.0 eq.) and Pd(PPh₃)₄ (0.05 eq.).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the final compound.
Signaling Pathways
The anti-cancer agents synthesized from this compound can modulate various signaling pathways critical for cancer cell survival and proliferation.
PAK4 Signaling Pathway
PAK4 is a downstream effector of the Rho GTPases, Cdc42 and Rac1. Upon activation, PAK4 phosphorylates a number of substrates, leading to cytoskeletal reorganization, increased cell motility, and promotion of cell survival through pathways like AKT and ERK. Inhibitors derived from this compound can block the kinase activity of PAK4, thereby inhibiting these oncogenic processes.
Caption: Inhibition of the PAK4 signaling pathway.
EGFR Signaling Pathway
EGFR activation by its ligands (e.g., EGF) leads to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are central to regulating cell growth, proliferation, and survival. EGFR inhibitors synthesized using this compound can competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of potent anti-cancer agents. Its utility in modern cross-coupling reactions allows for the efficient construction of complex molecules that can selectively target key oncogenic signaling pathways. The information provided in these application notes serves as a guide for researchers in the design and execution of synthetic and biological studies aimed at discovering the next generation of cancer therapeutics.
References
- 1. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Bromophenyl)piperidine as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-(4-Bromophenyl)piperidine as a key intermediate in the synthesis of novel agrochemicals. The inherent structural features of this compound make it an ideal scaffold for the development of potent fungicides and insecticides through common palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.
Introduction
The piperidine moiety is a prevalent heterocyclic scaffold in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions contribute to its success as a pharmacophore. This compound, in particular, offers a strategic advantage for synthetic chemists. The bromo-substituent on the phenyl ring serves as a versatile handle for introducing molecular diversity through established and robust cross-coupling methodologies, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological efficacy.[2]
This application note will focus on the synthetic routes to potent fungicidal and insecticidal derivatives starting from this compound, providing quantitative data on their biological activity and detailed experimental protocols for their synthesis.
Synthetic Pathways and Applications
This compound can be readily diversified to generate a library of potential agrochemical candidates. The primary strategies involve the palladium-catalyzed Suzuki-Miyaura coupling to form new carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. These reactions allow for the introduction of a wide range of substituents at the 4-position of the phenyl ring, significantly influencing the biological activity of the final compounds.
Fungicidal Derivatives
Recent studies have highlighted the potential of piperidine-containing compounds as potent antifungal agents.[3][4] For instance, derivatives incorporating a quinazolinyl moiety have demonstrated excellent activity against agriculturally significant fungi like Rhizoctonia solani and Verticillium dahliae.[3] The mechanism of action for some of these derivatives has been identified as the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[3]
A representative synthetic pathway to a potent fungicidal agent starting from this compound is outlined below. This pathway utilizes a Suzuki-Miyaura coupling to introduce a pyrazole moiety, a common toxophore in fungicides.
Caption: Synthetic pathway to a piperidine-pyrazole fungicide.
Insecticidal Derivatives
The piperidine scaffold is also a key component in the development of novel insecticides.[1] By modifying the substituents on the phenyl ring of this compound, it is possible to develop compounds with significant insecticidal activity against various pests. For example, the introduction of amide functionalities can lead to potent insecticidal agents.[5]
A general workflow for the synthesis of an insecticidal derivative via a Buchwald-Hartwig amination is presented below. This reaction allows for the introduction of a substituted aniline, a common structural motif in many insecticides.
Caption: Synthesis of a piperidine-based insecticidal amide.
Quantitative Data Summary
The following tables summarize the biological activity of representative piperidine-containing agrochemicals and the reaction conditions for key synthetic transformations.
Table 1: Antifungal Activity of Piperidine Derivatives
| Compound ID | Target Fungi | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| A13 | Rhizoctonia solani | 0.83 | Chlorothalonil | 1.64 |
| Verticillium dahliae | 1.12 | Carbendazim | 19.3 | |
| A41 | Rhizoctonia solani | 0.88 | Boscalid | 0.96 |
| Verticillium dahliae | 3.20 | Chlorothalonil | 11.0 |
Data extracted from a study on piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety, demonstrating potent antifungal activity.[3]
Table 2: Insecticidal Activity of Piperazine-Containing Amide Derivatives
| Compound ID | Target Insect | LC50 (mg/L) |
| 15i | Diamondback moth | 0.0022 |
| 15j | Diamondback moth | 0.0031 |
| 15k | Diamondback moth | 0.0045 |
| 15l | Diamondback moth | 0.0081 |
| 15m | Diamondback moth | 0.0067 |
Data from a study on novel piperazine-containing heterocyclic amide derivatives, showcasing high insecticidal potency.[5]
Table 3: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid (1.1 eq) | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane | 70-80 | 18-22 | 60 |
Optimized conditions for the Suzuki-Miyaura coupling of a bromophenyl-substituted pyrimidine.[6]
Table 4: General Conditions for Buchwald-Hartwig Amination
| Aryl Halide Substrate | Amine (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| Bromo-aromatic ring | Aniline (1.5) | Pd(OAc)2 (0.05) | BINAP (0.08) | Cs2CO3 (10) | Toluene | 110 | 8 |
General procedure for the Buchwald-Hartwig amination of bromo-aromatic compounds.[7]
Experimental Protocols
The following are detailed protocols for the key synthetic transformations used to functionalize this compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a boronic acid or its pinacol ester.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry round-bottom flask or reaction tube, add this compound, the arylboronic acid or ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs2CO3, 1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed tube and stirring equipment
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst, the phosphine ligand, and the base.
-
Add this compound to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl piperidine derivative.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of agrochemical candidates derived from this compound.
Caption: General workflow for agrochemical synthesis.
Conclusion
This compound is a readily available and highly versatile intermediate for the synthesis of novel agrochemicals. The protocols and data presented in this application note demonstrate the utility of modern cross-coupling reactions to generate diverse libraries of piperidine-containing compounds with potent fungicidal and insecticidal activities. These methodologies provide a robust platform for researchers in the field of agrochemical discovery to develop next-generation crop protection agents.
References
- 1. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 2. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 3. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, insecticidal activities, and SAR studies of novel piperazine-containing heterocyclic mono-/di-/tri-amide derivatives [ccspublishing.org.cn]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Note and Protocol: Gram-Scale Synthesis of 1-(4-Bromophenyl)piperidine
This document provides a detailed experimental procedure for the gram-scale synthesis of 1-(4-Bromophenyl)piperidine, a key intermediate in the development of various pharmacologically active compounds. The protocol focuses on the Buchwald-Hartwig amination, a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2]
Synthetic Pathway
The primary method detailed is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with an amine.[1] An alternative approach, the Ullmann condensation, is a copper-catalyzed reaction that typically requires higher temperatures.[3]
Primary Route: Buchwald-Hartwig Amination
The reaction proceeds by coupling 1,4-dibromobenzene with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.
References
Application Note: Analytical Method Development for 1-(4-Bromophenyl)piperidine using HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Bromophenyl)piperidine is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The purity of such intermediates is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds.[3][4] This application note describes a robust and reproducible reversed-phase HPLC (RP-HPLC) method developed for the quantitative analysis and purity determination of this compound in bulk drug substances. The method is suitable for quality control in both research and manufacturing environments.[2]
Principle of the Method
The method utilizes reversed-phase chromatography to separate this compound from its potential process-related impurities and degradation products. A non-polar C18 stationary phase is used with a polar mobile phase, consisting of an aqueous buffer and an organic modifier. The separation is achieved based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.[2] Detection is performed using a UV detector at the wavelength of maximum absorbance for the analyte, which is determined to be 252 nm.[5] The purity of the sample is calculated by the area percentage method, comparing the main peak area to the total area of all observed peaks in the chromatogram.[2]
Experimental Protocols
Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A: 10 mL, 50 mL, 100 mL).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, nylon or PTFE).
-
HPLC vials with caps and septa.
Reagents and Chemicals
-
This compound reference standard (Purity ≥98%).[6]
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Reagent Grade).
-
Orthophosphoric Acid (H₃PO₄) (85%, Analytical Reagent Grade).
-
Water (HPLC Grade or Milli-Q).
Chromatographic Conditions
The chromatographic parameters were optimized to achieve a symmetric peak shape and adequate resolution from any potential impurities. The finalized conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 252 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 15 minutes |
Reagent Preparation
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.[2] Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Mix 600 mL of Acetonitrile and 400 mL of the prepared Phosphate Buffer (pH 3.0). Degas the solution by sonication or vacuum filtration before use.
-
Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions to ensure solvent compatibility.[4]
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.
Sample Solution Preparation
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]
-
Inject a blank (diluent) to ensure the absence of interfering peaks at the retention time of the analyte.[2]
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
-
Verify that the system suitability parameters are met.
-
Inject the Sample Solution in duplicate.
-
After the analysis is complete, wash the column with a mixture of acetonitrile and water (80:20 v/v) for at least 30 minutes to remove any strongly retained components.[2]
Data Presentation and System Suitability
System Suitability
System Suitability Tests (SST) are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria are based on regulatory guidelines.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area (for 5 replicate injections) | ≤ 2.0% |
| % RSD of Retention Time (for 5 replicate injections) | ≤ 1.0% |
Hypothetical Purity Analysis Results
The following table summarizes hypothetical data obtained from the HPLC analysis of a sample batch of this compound. Purity is calculated based on the area percentage.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
| Peak No. | Retention Time (min) | Peak Area | Area (%) |
| 1 | 3.45 | 15,430 | 0.11 |
| 2 (Analyte) | 6.82 | 13,985,600 | 99.78 |
| 3 | 9.12 | 11,250 | 0.08 |
| 4 | 11.57 | 4,560 | 0.03 |
| Total | 14,016,840 | 100.00 |
Based on this hypothetical data, the purity of the analyzed sample is 99.78%.[2]
Workflow Visualization
The following diagram illustrates the complete workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC method development and analysis.
Conclusion
The developed RP-HPLC method is simple, precise, and accurate for the determination of this compound. The method demonstrated good separation of the main compound from potential impurities. All system suitability parameters were found to be within the acceptable limits, indicating the reliability of the method. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this compound bulk drug substance.
References
Application Notes and Protocols: Purification of 1-(4-Bromophenyl)piperidine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of 1-(4-bromophenyl)piperidine from a crude reaction mixture using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmacologically active compounds, making its purity crucial for the quality and efficacy of the final drug product. The following protocol outlines the materials, equipment, and step-by-step procedures for efficient purification, including thin-layer chromatography (TLC) for monitoring, column packing, sample loading, elution, and fraction analysis.
Introduction
Column chromatography is a widely used purification technique in organic chemistry to separate individual compounds from a mixture.[1][2][3] The separation is based on the differential adsorption of the components onto a stationary phase as a mobile phase moves them through the column.[1][2][3] For N-aryl piperidines, such as this compound, silica gel is a common stationary phase due to its polar nature, which allows for effective separation of compounds with varying polarities.[4][5][6] The choice of mobile phase is critical and is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[7][8][9] By carefully selecting the solvent system and elution technique (isocratic or gradient), high purity of the target compound can be achieved. For basic compounds like piperidine derivatives, the addition of a small amount of a base such as triethylamine to the mobile phase can be beneficial to minimize peak tailing on the silica gel.[10]
Data Presentation
The following tables summarize the typical materials, equipment, and parameters for the purification of this compound by column chromatography.
Table 1: Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Mobile Phase Solvents | Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc), Triethylamine (TEA) |
| Crude Sample | Crude this compound |
| Apparatus | Chromatography column, Separatory funnel, Beakers, Erlenmeyer flasks, Test tubes/fraction collector, TLC plates (silica gel coated), UV lamp (254 nm), Capillary tubes |
Table 2: Chromatographic Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient (e.g., starting from 98:2) with 0.1% Triethylamine |
| TLC Monitoring System | Hexanes/Ethyl Acetate (e.g., 90:10 or 85:15) |
| Target Rf Value | ~0.2-0.3 in the TLC monitoring system |
| Elution Mode | Gradient elution is recommended for optimal separation |
| Visualization | UV light (254 nm) |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound.
Thin-Layer Chromatography (TLC) Analysis and Eluent Selection
Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The ideal mobile phase should provide a good separation of the target compound from impurities, with an Rf value for the product of approximately 0.2-0.3.
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:EtOAc) and gradually increase the polarity (e.g., 90:10, 85:15).
-
Add a drop of triethylamine to the developing chamber to improve the spot shape of the basic piperidine compound.
-
After development, visualize the spots under a UV lamp.
-
Select the solvent system that gives the desired Rf value for the product spot.
Column Preparation (Wet Packing Method)
-
Select a glass column of appropriate size based on the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[4]
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand on top of the cotton plug.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexanes:EtOAc with 0.1% TEA).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Ensure the solvent level does not fall below the top of the silica gel bed.
-
Once the silica gel has settled, add a protective layer of sand on top of the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.
-
Alternatively, for less soluble samples, use a dry loading technique: dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample solution (wet loading) or the silica-adsorbed sample (dry loading) to the top of the column.
-
Drain the solvent until the sample is loaded onto the sand layer.
Elution and Fraction Collection
-
Carefully add the initial mobile phase to the top of the column, ensuring not to disturb the top layer.
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. For example, start with 98:2 Hexanes:EtOAc, then move to 95:5, 90:10, and so on.
-
Monitor the separation by spotting every few fractions on a TLC plate.
-
Develop the TLC plate in the pre-determined monitoring solvent system and visualize under a UV lamp.
Product Isolation and Analysis
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, Mass Spectrometry, or HPLC. An HPLC method similar to that for 1-(4-Bromophenyl)-4-ethylpiperazine can be adapted for purity analysis.[11]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the column chromatography purification of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Suzuki Coupling Reactions of 1-(4-Bromophenyl)piperidine: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This document provides detailed application notes and protocols for the use of 1-(4-Bromophenyl)piperidine as a key building block in these transformative reactions. The methodologies outlined herein are compiled from established literature, offering a robust starting point for the synthesis of novel biaryl compounds with potential applications in medicinal chemistry and materials science.
The piperidine moiety is a prevalent scaffold in numerous biologically active compounds, and its incorporation into biaryl structures via Suzuki coupling can lead to the discovery of novel therapeutic agents. This compound serves as an excellent substrate for such transformations, with the bromo-substituent providing a reactive handle for palladium-catalyzed cross-coupling with a wide array of boronic acids and their derivatives.
General Principles and Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. In the context of this compound, the reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst.
Application Notes
The successful execution of Suzuki coupling reactions with this compound is contingent on the careful selection of several key parameters, including the palladium catalyst, ligand, base, and solvent system.
Catalyst and Ligand Selection: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For electron-rich aryl bromides like this compound, bulky and electron-rich phosphine ligands such as SPhos or XPhos can be particularly effective.
Base and Solvent System: The base plays a crucial role in the transmetalation step by activating the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of solvent is also important, with common options being ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), often in the presence of water. Anhydrous conditions can also be employed, particularly when using boronic esters.
Quantitative Data Summary
While specific data for the Suzuki coupling of this compound is not extensively documented in readily available literature, valuable insights can be gleaned from analogous systems. The following tables summarize reaction conditions and yields for the Suzuki coupling of structurally related aryl bromides.
Table 1: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 |
| 2 | 4-Methylphenylboronic acid | K₂CO₃ | Toluene/H₂O | 70-80 | 18-22 | 55 |
| 3 | Phenylboronic acid | Na₂CO₃ | DMF/H₂O | 70-80 | 18-22 | 70 |
| 4 | 4-Acetylphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 45 |
Table 2: Suzuki Coupling of Various Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | 95 | Inferred from general procedures |
| 2 | 4-Bromoaniline | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 88 | Inferred from general procedures |
| 3 | 1-Bromo-4-(N,N-dimethylamino)benzene | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 92 | Inferred from general procedures |
Experimental Protocols
The following protocols are generalized procedures based on successful Suzuki couplings of analogous aryl bromides and can be adapted for reactions involving this compound. Optimization of specific parameters may be required to achieve optimal results.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from the successful coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(biphenyl-4-yl)piperidine derivative.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times. This protocol is a general guideline.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 equiv)
-
Solvent (e.g., Anhydrous 1,4-Dioxane)
Procedure:
-
In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Add the anhydrous solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes).
-
After cooling, work up the reaction mixture as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki coupling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Bromophenyl)piperidine for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and modern methods involve transition-metal-catalyzed cross-coupling reactions. The two main approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] A two-step classical method, which involves the formation of N-phenylpiperidine followed by a bromination step, is also a viable route.[3]
Q2: What are the key differences between the Buchwald-Hartwig and Ullmann coupling reactions for this synthesis?
A2: The Buchwald-Hartwig amination is a palladium-catalyzed reaction known for its high efficiency, broad substrate scope, and typically milder reaction conditions compared to older methods.[2][4] The Ullmann condensation is a copper-catalyzed reaction that often requires higher temperatures and polar, high-boiling point solvents.[1][5] While Buchwald-Hartwig is often the first choice, the Ullmann reaction serves as a valuable alternative, particularly due to the lower cost of copper catalysts.[1][6]
Q3: What are the typical starting materials for these syntheses?
A3: For cross-coupling reactions, the typical starting materials are a haloarene, such as 1,4-dibromobenzene or 4-bromoiodobenzene, and piperidine.[7] The choice of halide is important, as aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[1] For the two-step synthesis, the initial materials are bromobenzene and piperidine.[3]
Q4: What are the main side products to watch out for in a Buchwald-Hartwig amination?
A4: Common side products include the hydrodehalogenated arene (bromobenzene) and an imine, which can result from a side reaction known as β-hydride elimination.[2][7] Another potential side product is the diarylamine, formed if the product aniline competes with the starting amine nucleophile.[8]
Troubleshooting Guide
Problem Area 1: Low or No Product Yield
Q5: My Buchwald-Hartwig reaction has a very low yield. What are the most common causes and how can I troubleshoot them?
A5: Low yield in a Buchwald-Hartwig reaction can stem from several factors. A systematic check is recommended:
-
Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed.
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical.[7] Sterically hindered, electron-rich ligands often give the best results.[2] Ensure the catalyst and ligand are active and not degraded. Consider using a pre-formed, air-stable precatalyst.
-
Base: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used.[7] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific substrate and ligand system.[9][10]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typical. The presence of water can inhibit the reaction.[11]
-
Temperature: While some modern catalyst systems work at room temperature, many require heating (70-110 °C) to proceed at an optimal rate.[7][12] If conversion is low, a moderate increase in temperature may help.
Q6: I'm observing a significant amount of unreacted aryl bromide. How can I drive the reaction to completion?
A6: To improve conversion, consider the following adjustments:
-
Increase Temperature: Raising the reaction temperature can often improve sluggish reactions.[7]
-
Change Ligand: The ligand choice dramatically affects catalyst activity. If using a general-purpose ligand like BINAP or DPPF fails, switching to a more specialized, sterically demanding biarylphosphine ligand (e.g., XPhos, GPhos) may be necessary, as these can promote the coupling of less reactive substrates.[2][10][13]
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can improve conversion for difficult couplings.
-
Check Reagent Stoichiometry: Ensure the molar ratio of piperidine to aryl bromide is appropriate. A slight excess of the amine (e.g., 1.1-1.4 equivalents) is common.[7]
Q7: My Ullmann condensation is not working. What should I investigate?
A7: The success of an Ullmann reaction often depends on the following:
-
Copper Source and Activation: Traditional methods used stoichiometric amounts of copper powder, which often requires activation (e.g., by reduction of copper sulfate with zinc).[5] Modern protocols use catalytic amounts of soluble copper(I) salts, such as CuI.[6]
-
High Temperature: Ullmann reactions typically require high temperatures, often exceeding 150 °C, and high-boiling polar solvents like DMF, NMP, or nitrobenzene.[1]
-
Ligand: While classic Ullmann reactions were often ligand-free, modern variations benefit significantly from the use of ligands like diamines or phenanthrolines, which can enable the reaction to proceed under milder conditions.[1]
Problem Area 2: Side Product Formation and Purification
Q8: My reaction is producing a significant amount of bromobenzene (hydrodehalogenation). What causes this and how can it be minimized?
A8: The formation of bromobenzene is typically due to a side reaction called β-hydride elimination from an intermediate palladium(II)-amido complex.[2][7] This is more common with amines that have β-hydrogens. Since piperidine has β-hydrogens, this can be a competing pathway. To minimize it:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of C-N reductive elimination, which is the desired product-forming step, making it faster than the competing β-hydride elimination.[2]
-
Temperature Control: Sometimes, higher temperatures can favor the desired reductive elimination over β-hydride elimination.[7]
Q9: How can I purify the final this compound product effectively?
A9: Common purification techniques for this compound include:
-
Vacuum Distillation: This is an effective method for separating the product from non-volatile impurities.[3]
-
Recrystallization: If the product is a solid at room temperature, recrystallization can be a highly effective purification method. A common solvent system for this is a mixture of dichloromethane and n-heptane.[3]
-
Column Chromatography: For removing closely related impurities, flash column chromatography on silica gel is a standard laboratory technique.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This is a general procedure and may require optimization for specific substrates and scales.
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Reagent Addition: Add 4-bromoiodobenzene (1.0 equiv) and piperidine (1.2 equiv) to the flask, followed by the addition of a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress using TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation, recrystallization, or column chromatography.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is based on modern variations of the Ullmann reaction.
-
Preparation: To a reaction vessel, add CuI (5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Reagent Addition: Add 1,4-dibromobenzene (1.0 equiv) and piperidine (1.2 equiv), followed by a high-boiling polar solvent (e.g., DMF or DMSO).
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product as described above.
Data Summary
Table 1: Example Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd₂(DBA)₃ (2 mol%) | Pd(OAc)₂ (5 mol%) | Pd(0) |
| Ligand | (±)-BINAP (4 mol%) | DPPF (5 mol%) | P(t-Bu)₃ (1:1 with Pd) |
| Base | NaOt-Bu (1.4 equiv) | NaOt-Bu (1.25 equiv) | NaOt-Bu |
| Solvent | Toluene | THF | Toluene |
| Temperature | 70-100 °C | 100 °C | Room Temperature |
| Reference | [7] | [7] | [12] |
Table 2: Comparison of Catalytic Systems for Aryl Amination
| Catalyst System | Key Features | Typical Substrates | Temperature |
| Palladium/BINAP | One of the first-generation effective bidentate ligands. | Aryl bromides, iodides, triflates.[2] | 70-100 °C |
| Palladium/P(t-Bu)₃ | A simple, commercially available, and highly effective bulky monophosphine ligand. | Aryl bromides and chlorides.[12] | Room temp to 70 °C[12] |
| Copper/Phenanthroline | A common system for Ullmann-type C-N coupling. | Aryl iodides and activated aryl bromides.[1] | >100 °C |
| Palladium/Biarylphosphine | Modern, highly active ligands (e.g., XPhos, GPhos) with broad scope. | Wide range of aryl/heteroaryl halides, including chlorides.[13] | Room temp to 100 °C |
Visual Guides
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]
- 13. dspace.mit.edu [dspace.mit.edu]
Common side reactions in the N-arylation of piperidine and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of piperidine. Our aim is to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-arylation of piperidine, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My Buchwald-Hartwig amination reaction is giving a low yield or failing completely. What are the likely causes and how can I fix it?
Answer:
Low or no yield in a Buchwald-Hartwig N-arylation can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.
Potential Causes & Solutions:
-
Catalyst Inactivation: The active Pd(0) catalyst is susceptible to oxidation.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents and high-purity reagents. Consider using an air-stable precatalyst (e.g., G3 or G4 XPhos) which can simplify handling and provide more consistent results.[1]
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in the catalytic cycle.
-
Solution: For sterically hindered piperidines or less reactive aryl chlorides, bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are often more effective.[1] Experiment with different ligands to find the optimal one for your specific substrate combination.
-
-
Incorrect Base Selection: The base is crucial for both the deprotonation of the piperidine and the catalytic cycle.
-
Unsuitable Solvent: The solvent can affect the solubility of reagents and the stability of the catalyst.
-
Solution: Toluene, dioxane, and THF are generally effective solvents. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[1]
-
Question 2: I am observing a significant amount of hydrodehalogenation (reduction of my aryl halide) in my Buchwald-Hartwig reaction. How can I minimize this side product?
Answer:
Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This occurs when a palladium hydride species is formed, which then reacts with the aryl halide.
Strategies to Minimize Hydrodehalogenation:
-
Strictly Inert Atmosphere: Minimize any sources of hydrogen, including water and oxygen. Ensure all reagents and solvents are anhydrous and the reaction is conducted under a robust inert atmosphere.[1]
-
Ligand and Base Combination: The choice of ligand and base can significantly influence the formation of palladium hydride species.
-
Solution: Experiment with different ligand/base combinations. For example, using a more sterically hindered ligand can sometimes disfavor the formation of the hydride species. A bimetallic palladium-copper nanocatalyst system has also been shown to suppress hydrodehalogenation.
-
-
Temperature Optimization: Higher temperatures can sometimes promote hydrodehalogenation.
-
Solution: Try running the reaction at a lower temperature for a longer period.
-
Question 3: My N-arylation reaction is producing a bis-arylated byproduct. How can I improve the selectivity for the mono-arylated product?
Answer:
Bis-arylation occurs when a second molecule of the aryl halide reacts with the N-arylpiperidine product. This is more common with highly reactive aryl halides and less sterically hindered piperidines.
Strategies to Favor Mono-arylation:
-
Stoichiometry Control: The ratio of piperidine to the aryl halide is a critical parameter.
-
Solution: Use an excess of piperidine (typically 1.5 to 2 equivalents) relative to the aryl halide. This increases the probability of the aryl halide reacting with the starting piperidine rather than the product.
-
-
Slow Addition: Controlling the concentration of the aryl halide can also improve selectivity.
-
Solution: Add the aryl halide slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, further favoring reaction with the more abundant starting amine.
-
-
Protecting Groups: For piperazines or other piperidines with multiple reactive sites, using a protecting group is a common strategy.
-
Solution: For piperazine, using a mono-protected derivative like N-Boc-piperazine ensures that only one nitrogen is available for arylation. The Boc group can be subsequently removed under acidic conditions.[4]
-
Question 4: My Ullmann coupling reaction for N-arylation of piperidine is sluggish and gives low conversion. What should I investigate?
Answer:
Ullmann couplings, while often a good alternative to palladium-catalyzed reactions, can also present challenges.
Troubleshooting Low Conversion in Ullmann Coupling:
-
Catalyst Deactivation: The copper catalyst can be deactivated by various species in the reaction mixture.
-
Solution: Ensure high-purity starting materials and reagents. Product inhibition can sometimes be an issue; in such cases, a higher catalyst loading might be necessary.
-
-
Ligand Choice: The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction.
-
Solution: Diamine ligands (e.g., 1,10-phenanthroline) and amino acids (e.g., L-proline) are commonly used and can be effective.[5] The choice of ligand can be substrate-dependent, so screening different ligands may be required.
-
-
Base and Solvent Selection: The base and solvent play a significant role in the reaction's success.
-
Solution: Strong bases like K₃PO₄ or Cs₂CO₃ are often used. The solubility of the base is important, and in some cases, a soluble organic base may improve performance.[5] Common solvents include DMF and DMSO.
-
-
Reaction Temperature: Ullmann couplings often require higher temperatures than Buchwald-Hartwig reactions.
-
Solution: Ensure the reaction is heated to an appropriate temperature (often >100 °C).
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions in the N-arylation of piperidine?
A1: The most common side reactions are:
-
Hydrodehalogenation: The reduction of the aryl halide to the corresponding arene.
-
Bis-arylation: The reaction of a second molecule of aryl halide with the N-arylpiperidine product, leading to a quaternary ammonium salt or, in the case of piperazine, a di-substituted product.
-
Catalyst Deactivation: The active catalyst (palladium or copper) can be deactivated by oxidation, impurities, or coordination with starting materials or products.
Q2: How do I choose between a Buchwald-Hartwig and an Ullmann coupling for my N-arylation?
A2: The choice depends on several factors:
-
Substrate Scope: Buchwald-Hartwig reactions generally have a broader substrate scope, especially for less reactive aryl chlorides.[3]
-
Functional Group Tolerance: Both methods have good functional group tolerance, but the specific conditions (especially the base used) can affect sensitive functional groups.
-
Cost and Availability: Copper catalysts used in Ullmann couplings are generally less expensive than palladium catalysts.[6]
-
Reaction Conditions: Ullmann couplings often require higher temperatures than modern Buchwald-Hartwig protocols.
Q3: What is the role of the ligand in these reactions?
A3: The ligand is crucial for stabilizing the metal catalyst, modulating its reactivity, and promoting the desired bond-forming steps in the catalytic cycle. In Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps. In Ullmann coupling, diamine or amino acid ligands help to solubilize the copper salt and promote the C-N bond formation.
Q4: Can I run these reactions open to the air?
A4: It is highly recommended to perform both Buchwald-Hartwig and Ullmann N-arylations under an inert atmosphere (e.g., Argon or Nitrogen). The catalysts, particularly the active Pd(0) species in Buchwald-Hartwig amination, are sensitive to oxygen, which can lead to catalyst deactivation and lower yields.
Data Presentation
The following tables summarize quantitative data for the N-arylation of piperidine under different conditions, providing a basis for comparison and optimization.
Table 1: Comparison of Buchwald-Hartwig and Ullmann N-Arylation of Piperidine with Bromobenzene
| Parameter | Buchwald-Hartwig | Ullmann Coupling |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | CuI (5-10 mol%) |
| Ligand | XPhos (2-4 mol%) | 1,10-Phenanthroline (10-20 mol%) |
| Base | NaOtBu (1.4 eq) | K₃PO₄ (2.0 eq) |
| Solvent | Toluene | DMF |
| Temperature | 80-110 °C | 110-140 °C |
| Reaction Time | 2-12 hours | 12-24 hours |
| Typical Yield | 85-95% | 70-85% |
Table 2: Effect of Ligand on the Buchwald-Hartwig N-Arylation of Piperidine with 4-Chlorotoluene
| Ligand | Catalyst Loading | Base | Temperature (°C) | Yield (%) |
| XPhos | 2 mol% Pd₂(dba)₃ | NaOtBu | 100 | 92 |
| RuPhos | 2 mol% Pd₂(dba)₃ | NaOtBu | 100 | 88 |
| BrettPhos | 2 mol% Pd₂(dba)₃ | NaOtBu | 100 | 90 |
| None | 2 mol% Pd₂(dba)₃ | NaOtBu | 100 | <5 |
Table 3: N-Arylation of Substituted Piperidines with 4-Bromoanisole (Buchwald-Hartwig)
| Piperidine Derivative | Catalyst/Ligand | Base | Yield (%) |
| Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | 93 |
| 4-Methylpiperidine | Pd₂(dba)₃ / XPhos | NaOtBu | 91 |
| 2-Methylpiperidine | Pd₂(dba)₃ / XPhos | NaOtBu | 85 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Piperidine
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and piperidine (1.2 equiv.) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Ullmann N-Arylation of Piperidine
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and piperidine (1.2 equiv.).
-
Solvent Addition: Add anhydrous DMF or DMSO.
-
Reaction: Seal the tube and heat the reaction mixture to 110-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Caption: Strategies to avoid common side reactions in N-arylation.
References
- 1. Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in Buchwald-Hartwig coupling of piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in the Buchwald-Hartwig amination of piperidine.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with piperidine is showing low or no conversion. What are the most common initial checks?
Low conversion can often be traced back to fundamental reaction parameters. Before extensive optimization, verify the following:
-
Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). This includes degassing the solvent and using proper Schlenk techniques.[1]
-
Reagent Purity: Impurities in the starting materials (aryl halide, piperidine), base, or solvent can poison the catalyst. Ensure all reagents are pure and the solvent is anhydrous and deoxygenated.[1][2][3]
-
Catalyst Activity: If you are not using a pre-catalyst, ensure that the active Pd(0) species is being generated efficiently. Pre-catalysts are often more reliable as they bypass the in-situ reduction step.[1][4]
-
Reaction Temperature: Typical temperatures for Buchwald-Hartwig couplings are between 80-100°C.[4] Ensure your reaction is being heated to the appropriate temperature.
Q2: Which palladium source and ligand should I choose for coupling with piperidine?
The choice of palladium source and ligand is critical and depends on the specific aryl halide. For challenging substrates like aryl chlorides, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is often necessary.[1] Using a pre-formed, air-stable catalyst (a "precatalyst") that incorporates both the palladium and the ligand can provide more consistent results.[1][5]
| Palladium Source | Features |
| Pre-catalysts (e.g., XPhos Pd G3) | Air-stable; efficient formation of active catalyst; lower catalyst loading.[1][4] |
| Pd(OAc)₂ | Air-stable Pd(II) source; requires an in-situ reduction to Pd(0); may require higher catalyst loading.[4] |
| Pd₂(dba)₃ | Air-stable Pd(0) source; requires ligand association to form the active catalyst.[4] |
For secondary cyclic amines like piperidine, ligands such as RuPhos, BrettPhos, and SPhos have demonstrated good performance.[6] A small-scale screen of different ligands is highly recommended to find the optimal one for your specific substrates.[3]
Q3: What is the best base for the Buchwald-Hartwig amination of piperidine?
The choice of base is crucial. A strong, non-nucleophilic base is typically required to deprotonate the piperidine and facilitate the catalytic cycle.
| Base | pKaH | Characteristics | Considerations |
| NaOtBu | ~19 | Very common and effective for a wide range of substrates.[2][4] | Can cause decomposition of base-sensitive functional groups.[2][4] |
| LHMDS | ~26 | Strong base, can be effective when others fail. | Can also lead to substrate decomposition.[4] |
| K₃PO₄, Cs₂CO₃ | ~10-12 | Weaker bases suitable for substrates with base-sensitive functional groups.[2][4] | Often require higher temperatures and may result in slower reaction rates.[1][7] |
| NaOTMS | ~11 | A moderate-strength base that can limit the decomposition of sensitive heteroarenes.[4][8] |
For piperidine coupling with five-membered hetaryl bromides, sodium tert-butoxide (NaOtBu) has been identified as an optimal base.[9] However, if your substrate is base-sensitive, screening weaker bases is recommended.[10]
Q4: Which solvent should I use for my reaction?
The solvent plays a key role in solubility and can influence catalyst activity.
| Solvent | Class | Common Usage & Considerations |
| Toluene, xylene | Aromatic | Commonly used, good balance of solubility and high boiling point.[2][4][11] |
| 1,4-Dioxane, THF | Ether | Frequently used, but dioxane is considered a high-impact solvent to be avoided if possible.[1][4][11] |
| t-BuOH | Alcohol | Can be effective in some cases.[4] |
Crucially, avoid chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine, as they can inhibit the palladium catalyst. [1][4]
Troubleshooting Guide
If you are still experiencing low conversion after the initial checks, the following guide provides a more in-depth approach to troubleshooting.
Problem: Low or No Conversion
This is the most common issue. A systematic approach to identifying the root cause is essential.
Caption: Troubleshooting workflow for low conversion.
Problem: Reaction Stalls Before Completion
If the reaction starts but does not proceed to completion, catalyst decomposition or product inhibition may be the cause.
-
Catalyst Decomposition: The active catalytic species may not be stable under the reaction conditions.[1]
-
Product Inhibition: The coupled product might coordinate to the palladium center, inhibiting further catalytic activity.
-
Solution: A higher catalyst loading may be necessary to overcome this inhibition.[1]
-
Problem: Significant Side Product Formation
The formation of side products can consume starting materials and reduce the yield of the desired product.
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material.
-
Cause: This can be exacerbated by certain bases or impurities.
-
Solution: Ensure a strictly inert atmosphere is maintained to minimize potential hydrogen sources.[1]
-
-
Aryl Halide Homocoupling (Biaryl Formation): Two aryl halide molecules couple together.
-
Solution: Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). Use a ligand that favors C-N reductive elimination over C-C coupling.[1]
-
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Piperidine
This is a representative, non-optimized protocol and should be adapted for specific substrates.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (if not using a pre-catalyst, e.g., 1-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1][2]
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by piperidine (1.1-1.5 equiv.).[1][2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate) three times. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
Key Mechanistic Steps & Potential Pitfalls
Understanding the catalytic cycle can help pinpoint where a reaction might be failing.
Caption: The Buchwald-Hartwig catalytic cycle and common failure points.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of Catalyst Loading for 1-(4-Bromophenyl)piperidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Bromophenyl)piperidine, a key intermediate for researchers, scientists, and drug development professionals. The focus is on optimizing catalyst loading for the palladium-catalyzed Buchwald-Hartwig amination, a common and effective method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of an aryl halide (in this case, 1,4-dibromobenzene or 4-bromoiodobenzene) with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1]
Q2: What is a typical starting point for catalyst loading in this reaction?
A2: A good starting point for catalyst loading is typically in the range of 1-2 mol% of the palladium precatalyst relative to the limiting reagent (usually the aryl halide).[2] For more challenging couplings or on a small scale where maximizing yield is the priority, a higher loading of up to 5 mol% may be employed.[3] For industrial applications, significant efforts are made to reduce the catalyst loading to below 1 mol%.
Q3: How does catalyst loading affect the reaction outcome?
A3: Catalyst loading directly impacts the reaction rate, yield, and cost-effectiveness.
-
Too low a loading can lead to slow or incomplete conversion, resulting in a low yield.
-
Increasing the catalyst loading can enhance the reaction rate. However, an excessively high concentration of the catalyst may not necessarily improve the yield and can lead to the formation of side products.[4] It also increases the cost of the synthesis and the amount of residual palladium in the product, which may require additional purification steps.
Q4: What are the key components of the catalytic system for this synthesis?
A4: The catalytic system for a Buchwald-Hartwig amination consists of three main components:
-
Palladium Precatalyst: Common choices include Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). Pre-formed, air-stable precatalysts that incorporate the ligand (e.g., XPhos Pd G3) are also frequently used to ensure a consistent palladium-to-ligand ratio and simplify the reaction setup.
-
Phosphine Ligand: Bulky, electron-rich phosphine ligands are crucial for the efficiency of the reaction. The choice of ligand is often substrate-dependent. For the N-arylation of piperidine, ligands such as XPhos, SPhos, and RuPhos are excellent starting points.
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperidine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may necessitate higher reaction temperatures or longer reaction times.
Q5: Why is it crucial to maintain an inert atmosphere during the reaction?
A5: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to deactivation of the catalyst and a lower yield. Therefore, it is essential to perform the reaction under an inert atmosphere, such as argon or nitrogen. This involves using degassed solvents and employing Schlenk techniques for the reaction setup.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species may not be forming or has been deactivated. Ensure you are using a high-quality, air-stable precatalyst. If using a Pd(II) source, consider a pre-reduction step by stirring it with the phosphine ligand before adding other reagents. Also, ensure that all reagents and solvents are thoroughly deoxygenated. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the reaction scale or the reactivity of the substrates. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). Refer to the data table below for an illustrative example of the effect of catalyst loading on yield. |
| Inappropriate Ligand | The chosen phosphine ligand may not be suitable for this specific transformation. Screen different bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos, as they are often effective for coupling aryl chlorides and bromides. |
| Ineffective Base | The base may not be strong enough or soluble enough to facilitate the catalytic cycle. For sterically demanding couplings, a strong, non-coordinating base like sodium tert-butoxide (NaOtBu) is often preferred. |
| Substrate or Reagent Impurity | Impurities in the 4-bromophenyl halide, piperidine, or solvent can poison the catalyst. Purify the starting materials if necessary. Liquid amines can be distilled, and solid reagents can be recrystallized. Use anhydrous, degassed solvents. |
Problem 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Hydrodehalogenation | The aryl bromide is reduced to bromobenzene. This can be caused by certain catalyst systems or impurities. The choice of ligand is crucial in minimizing this side reaction. Bulky, electron-rich ligands often suppress this pathway. |
| Homocoupling of Aryl Halide | Two molecules of the 4-bromophenyl halide couple to form a biphenyl derivative. This is more common with highly reactive aryl halides. Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) can help to minimize this side reaction. |
| Bis-arylation of Piperidine | If 1,4-dibromobenzene is used as the starting material, a second molecule of piperidine can displace the second bromine atom. Using a slight excess of the aryl halide can help to minimize this. |
Data Presentation
The following table provides illustrative data on the effect of catalyst loading on the yield of N-arylation reactions similar to the synthesis of this compound. Please note that optimal conditions should be determined experimentally for each specific reaction setup.
Table 1: Illustrative Effect of Catalyst Loading on Yield for N-Arylation of Piperidine with an Aryl Bromide
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (0.5) | XPhos (1.0) | NaOtBu | Toluene | 100 | 12 | 65 |
| 2 | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu | Toluene | 100 | 12 | 85 |
| 3 | Pd₂(dba)₃ (2.0) | XPhos (4.0) | NaOtBu | Toluene | 100 | 12 | 92 |
| 4 | Pd₂(dba)₃ (3.0) | XPhos (6.0) | NaOtBu | Toluene | 100 | 12 | 91 |
Note: This data is representative and compiled from literature on similar sterically hindered N-arylation reactions. Actual yields may vary depending on the specific reaction conditions and purity of reagents.[5]
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
1,4-Dibromobenzene (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and other standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add 1,4-dibromobenzene and anhydrous, degassed toluene via syringe. Finally, add piperidine to the reaction mixture.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.
Protocol 2: Alternative Synthesis via Bromination of N-Phenylpiperidine
This method, adapted from a patent, avoids the use of a palladium catalyst in the C-N bond-forming step.[6]
Step 1: Synthesis of N-Phenylpiperidine
-
In a reaction vessel, mix bromobenzene, piperidine (1.0-1.1 equiv), and sulfolane.
-
Heat the mixture to 140 °C with stirring.
-
Add potassium tert-butoxide (1.5-2.0 equiv) in portions, controlling the temperature between 150-180 °C.
-
Maintain the reaction at this temperature for 3-4 hours, monitoring for the consumption of starting materials by GC.
-
Upon completion, process the reaction mixture to isolate N-phenylpiperidine.
Step 2: Bromination of N-Phenylpiperidine
-
Mix the obtained N-phenylpiperidine with an organic solvent.
-
Add a brominating reagent (e.g., N-Bromosuccinimide, 1.1-1.2 equiv) in portions at a controlled temperature (15-40 °C). A phase-transfer catalyst such as tetra-n-butylammonium tetraphenylborate (0.02-0.15 equiv) can be added.
-
After the reaction is complete, process the mixture and purify the crude product to obtain this compound.
Visualizations
Caption: Experimental Workflow for Buchwald-Hartwig Synthesis.
Caption: A decision tree for troubleshooting low yield issues.
References
Technical Support Center: Purification of 1-(4-Bromophenyl)piperidine
Welcome to the Technical Support Center for the purification of 1-(4-Bromophenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound are largely dependent on its synthetic route. A common synthesis involves the bromination of N-phenylpiperidine.[1] Potential impurities from this process include:
-
Unreacted Starting Material: N-phenylpiperidine.
-
Isomeric Byproducts: 1-(2-Bromophenyl)piperidine and 1-(3-Bromophenyl)piperidine, arising from bromination at different positions on the phenyl ring.
-
Polybrominated Byproducts: Such as 1-(2,4-dibromophenyl)piperidine or other dibrominated species, resulting from over-bromination.
-
Residual Reagents and their Byproducts: Depending on the brominating agent used, impurities like succinimide (from N-bromosuccinimide) or hydantoin derivatives could be present.[1]
Q2: How can I identify the impurities in my crude sample?
A2: A combination of analytical techniques is recommended for impurity profiling:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your crude mixture. By comparing with a standard of pure this compound, you can get a preliminary assessment of purity. Different visualization techniques like UV light (for aromatic compounds) or staining agents (e.g., potassium permanganate) can be employed.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can be used to resolve and quantify different impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra of the crude and purified material.
Q3: Which purification method is most suitable for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The two most common and effective methods are recrystallization and column chromatography. A decision-making workflow is presented below.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent.
-
Solution: Add small portions of the hot solvent until the compound fully dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
Issue 2: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used.
-
Solution 1: Concentrate the solution by boiling off some of the solvent and then allow it to cool again.
-
Possible Cause 2: The solution is supersaturated.
-
Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
-
Possible Cause 3: The cooling process is too slow.
-
Solution 3: Once the solution has cooled to room temperature, place the flask in an ice bath to promote crystallization.
Issue 3: The product "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present.
-
Solution: Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solubility and encourage crystal formation. Alternatively, attempt purification by column chromatography first to remove the bulk of the impurities.
Column Chromatography
Issue 1: Poor separation of the desired product from impurities.
-
Possible Cause 1: Incorrect eluent system.
-
Solution 1: Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound. A common eluent system for N-arylpiperidines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
-
Possible Cause 2: Column overloading.
-
Solution 2: Use a larger column or reduce the amount of crude material loaded. A general guideline is a 20:1 to 50:1 ratio of silica gel to crude product by weight.
-
Possible Cause 3: The column was packed improperly.
-
Solution 3: Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate.
Issue 3: The compound is eluting too quickly.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
References
Technical Support Center: Regioselective Synthesis of Substituted Phenylpiperidines
Welcome to the technical support center for the regioselective synthesis of substituted phenylpiperidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity during the synthesis of substituted phenylpiperidines?
A1: The main challenges in the regioselective synthesis of substituted phenylpiperidines revolve around controlling the position of substitution on both the phenyl ring and the piperidine ring. Key issues include:
-
Phenyl Ring Selectivity: Controlling the substitution at the ortho, meta, or para position of the phenyl group is a classic challenge in aromatic chemistry. The directing effects of existing substituents on the phenyl ring play a crucial role. Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position.[1][2][3][4]
-
Piperidine Ring Selectivity: Achieving substitution at a specific carbon atom of the piperidine ring (e.g., C2, C3, or C4) can be difficult due to the similar reactivity of the C-H bonds.[5][6] Directing groups are often employed to achieve high regioselectivity in C-H functionalization reactions.[5][7][8]
-
Stereoselectivity: For disubstituted piperidines, controlling the stereochemistry to obtain the desired cis or trans isomer is another significant challenge.[7][9][10]
Q2: What is the role of a directing group in palladium-catalyzed C-H arylation of piperidines?
A2: In palladium-catalyzed C-H arylation, a directing group is a chemical moiety that is temporarily installed on the piperidine nitrogen or another part of the molecule. It coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond. This directed C-H activation enhances the reactivity and, most importantly, controls the regioselectivity of the arylation reaction.[5][7][8] For example, an aminoquinoline auxiliary at the C3 position of a piperidine can direct arylation specifically to the C4 position.[7][9][10]
Q3: How can I control the ortho-, para-, or meta-selectivity on the phenyl ring?
A3: The regioselectivity on the phenyl ring is primarily governed by the electronic properties of the substituents already present on the ring.
-
Ortho/Para Directors: Electron-donating groups (activating groups) such as -OH, -OR, -NH2, and alkyl groups direct incoming electrophiles to the ortho and para positions.[1][2][4] The para product is often favored due to reduced steric hindrance.[3]
-
Meta Directors: Electron-withdrawing groups (deactivating groups) like -NO2, -CN, -C=O, and -CF3 direct incoming electrophiles to the meta position.[1][2][4] The choice of synthetic strategy, such as Suzuki or Heck coupling, allows for the pre-functionalization of the aryl group, thereby dictating the substitution pattern.[11]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Palladium-Catalyzed C4-Arylation of Piperidine
Symptoms:
-
A mixture of C2, C3, and C4-arylated products is observed.
-
Low yield of the desired C4-arylated product.
-
Formation of both cis and trans isomers when only one is desired.[7]
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Ineffective Directing Group | Ensure the directing group (e.g., aminoquinoline) is correctly installed and stable under the reaction conditions. Consider using a bulkier N-protecting group, such as N-Boc, which can favor C4 regioselectivity by sterically hindering C2.[7] |
| Incorrect Ligand Choice | The choice of ligand for the palladium catalyst is crucial for selectivity. Flexible biarylphosphine ligands have been shown to favor β-arylation (C3), while more rigid ligands may favor α-arylation (C2).[6] For C4-arylation with a C3-directing group, often no additional ligand is required. |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as temperature, solvent, and base. For instance, using K2CO3 as a base can be effective and avoids the use of silver salts.[7][9][10] |
| Isomerization | The initially formed product may epimerize under the reaction conditions. Consider lowering the reaction temperature or time to minimize this.[9] The trans-isomer, if undesired, can sometimes be separated by column chromatography.[7] |
Problem 2: Low Yield in Radical 1,4-Aryl Migration for the Synthesis of 3-Arylpiperidines
Symptoms:
-
Low conversion of the starting material.
-
Formation of significant side products.
-
Decomposition of the starting material or product.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inefficient Radical Initiation | Ensure the radical initiator (e.g., dilauroyl peroxide) is fresh and used in the correct stoichiometric amount. The reaction temperature should be appropriate for the chosen initiator's half-life. |
| Unstable Intermediate | The radical intermediate may be undergoing undesired side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Poor Atom Transfer | The key 1,4-aryl migration step may be inefficient. The electronic nature of the migrating aryl group can influence the reaction rate. Electron-donating groups on the aryl ring may facilitate the migration. |
| Substrate Protection | The nitrogen atom of the starting N-allylarylsulfonamide is typically protected. Ensure the protecting group is stable during the radical reaction and can be efficiently removed in a subsequent step.[11][12][13] |
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed C4-Arylation of N-Boc-Piperidine-3-carboxamide
This protocol is adapted from the work of Bull and coworkers for the synthesis of cis-3,4-disubstituted piperidines.[7][9][10]
Materials:
-
N-Boc-piperidine-3-aminoquinoline amide (1 equiv)
-
Aryl iodide (1.5 - 4 equiv)
-
Pd(OAc)2 (5-10 mol %)
-
K2CO3 (2 equiv)
-
Pivalic acid (PivOH) (0.5 equiv)
-
Toluene (to achieve a 0.1-2 M concentration of the starting material)
Procedure:
-
To an oven-dried reaction vessel, add N-Boc-piperidine-3-aminoquinoline amide, aryl iodide, Pd(OAc)2, K2CO3, and pivalic acid.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 100-130 °C for 24-72 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired C4-arylated piperidine. A minor trans isomer may also be isolated.[7]
Optimization Data Summary:
| Entry | Catalyst (mol%) | Base (equiv) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (10) | AgOAc (2) | - | Toluene | 100 | 24 | 65 |
| 2 | Pd(OAc)2 (5) | K2CO3 (2) | PivOH (0.5) | Toluene | 130 | 48 | 85 |
| 3 | Pd(OAc)2 (5) | K2CO3 (1) | PivOH (0.5) | Toluene | 130 | 48 | 83 |
This table is a representative summary based on typical optimization studies found in the literature.[9]
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Simplified Palladium-Catalyzed C-H Arylation Cycle
References
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regio- and Stereoselective Palladium-Catalyzed C(sp3)-H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 3-arylpiperidines by a radical 1,4-aryl migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Synthesis of 3-arylpiperidines by a radical 1,4-aryl migration. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Strategies to Minimize Bis-arylation of Piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the selective mono-arylation of piperidine.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the control of selectivity in piperidine arylation reactions.
Q1: My N-arylation reaction is producing a significant amount of the bis-arylated byproduct. How can I favor the mono-arylated product?
A1: The formation of a bis-arylated product is a common challenge in the arylation of piperidine, particularly in C-H activation strategies where both α-positions are available for reaction. Several factors can be adjusted to enhance selectivity for the mono-arylated product:
-
Stoichiometry: Using an excess of the piperidine starting material relative to the aryl halide can statistically favor mono-arylation by increasing the probability that the aryl halide will react with an unreacted piperidine molecule.
-
Directing Groups: Employing a directing group on the piperidine nitrogen is a highly effective strategy to control regioselectivity. Bulky directing groups can sterically hinder one of the reactive sites, preventing a second arylation event. For instance, substituting a pyridine directing group with a bulky trifluoromethyl group has been shown to be crucial in avoiding bis-arylation in ruthenium-catalyzed C-H activation.[1]
-
Ligand Selection: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can sterically hinder the palladium catalyst, making it more difficult for a second arylation to occur on the already mono-arylated piperidine.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity. Higher temperatures can provide the necessary activation energy for the less favorable bis-arylation to occur.
Q2: I am having difficulty separating the mono- and bis-arylated products. What are your recommendations?
A2: The similar physicochemical properties of mono- and bis-arylated piperidines make their separation by standard column chromatography challenging.[1] If you are facing this issue, prevention of the bis-arylated product formation is the best strategy. However, if separation is unavoidable, you may need to employ more advanced purification techniques such as preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q3: Can the choice of base influence the selectivity of the reaction?
A3: Yes, the base can play a role in selectivity. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the deprotonation of the amine in Buchwald-Hartwig reactions, the overall combination of base, ligand, and solvent collectively influences the reaction outcome. In some systems, a weaker base may lead to a slower reaction, which can sometimes favor the mono-substituted product.
Q4: Are there any specific catalyst systems that are known to favor mono-arylation?
A4: For C-H activation-based arylations, ruthenium catalysts in combination with a bulky directing group on the piperidine nitrogen have been successfully used for selective mono-arylation.[1] In the context of Buchwald-Hartwig amination, palladium catalysts paired with bulky biarylphosphine ligands are generally preferred for promoting mono-arylation.
Q5: How does the solvent affect the formation of the bis-arylated product?
A5: The solvent can influence the solubility of the reactants and catalyst, as well as the reaction rate, which can in turn affect selectivity. For instance, in some nucleophilic substitution reactions, the choice of solvent can be critical in controlling the formation of mono- versus bis-substituted products. It is often beneficial to screen a few different anhydrous, degassed solvents such as toluene, dioxane, or THF.
Data Presentation
The following table illustrates how reaction conditions can be tuned to control the selectivity of substitution on a cyclic diamine, in this case, the reaction of 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine. These principles of controlling stoichiometry, temperature, and solvent can be applied to minimize the bis-arylation of piperidine.
| Entry | Piperazine (equiv.) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | 2.5 | Methanol | 20 | 24 | Mono-substituted | 85 |
| 2 | 1.5 | Methanol | 65 | 3 | Mono- and Bis-substituted | 40 (mono), 30 (bis) |
| 3 | 1.0 | Methanol | 65 | 3 | Mono- and Bis-substituted | 25 (mono), 55 (bis) |
| 4 | 1.0 | Methanol | 65 | 3 | Bis-substituted | 87 |
| 5 | 1.0 | Acetonitrile | 82 | 1 | Bis-substituted | 82 |
Data adapted from a study on the reaction of 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine.
Experimental Protocols
General Protocol for Selective Mono-N-Arylation of Piperidine via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Piperidine (1.5-2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask or glovebox for inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon), add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with the inert gas (repeat three times). Add the anhydrous, degassed solvent, followed by the aryl halide and then the piperidine.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated piperidine.
Visualizations
Logical Workflow for Minimizing Bis-arylation
Caption: A decision tree for troubleshooting bis-arylation.
Experimental Workflow for Selective Mono-Arylation
Caption: A typical experimental workflow for selective mono-arylation.
References
Impact of solvent choice on the synthesis of 1-(4-Bromophenyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-bromophenyl)piperidine. The information focuses on the critical impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary synthetic routes to this compound include:
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (like 1,4-dibromobenzene or 4-bromoiodobenzene) and piperidine. It is a widely used method due to its functional group tolerance and broad substrate scope.
-
Two-Step Synthesis from Bromobenzene: This method involves the initial formation of N-phenylpiperidine from bromobenzene and piperidine, followed by a subsequent bromination step to yield the final product.
Q2: Which solvents are typically recommended for the Buchwald-Hartwig synthesis of this compound?
A2: Aprotic solvents are generally used for the Buchwald-Hartwig amination. Common choices include:
-
Toluene and Xylene: These are widely used hydrocarbon solvents.[1] m-Xylene has been reported as a suitable solvent for similar Buchwald-Hartwig aminations.
-
1,4-Dioxane: This ether-based solvent is also frequently employed.[1]
-
Tetrahydrofuran (THF): Another common ether solvent.
-
Greener Alternatives: Solvents like 2-Methyltetrahydrofuran (2-MeTHF) and 2,2,5,5-tetramethyloxolane (TMO) are being explored as more environmentally friendly options.
Q3: Are there any solvent-free methods available for this synthesis?
A3: Yes, solvent-free Buchwald-Hartwig amination protocols have been developed for the coupling of (hetero)aryl halides with secondary amines, which could be adapted for the synthesis of this compound.
Q4: What solvents are used in the two-step synthesis from bromobenzene?
A4: In the two-step synthesis, different solvents are used for each step. For the initial N-arylation of piperidine with bromobenzene, a high-boiling polar aprotic solvent like sulfolane can be used. For the subsequent bromination of N-phenylpiperidine, halogenated solvents such as dichloromethane or polar aprotic solvents like acetonitrile are suitable.
Troubleshooting Guide
| Issue | Potential Cause Related to Solvent | Troubleshooting Suggestions |
| Low or No Reaction Conversion | Poor solubility of reactants or catalyst: The chosen solvent may not adequately dissolve the aryl halide, piperidine, base, or catalyst complex at the reaction temperature. | - Select a solvent in which all components are soluble. For Buchwald-Hartwig reactions, toluene, dioxane, or THF are common starting points. - For substrates with polarity issues, consider more polar aprotic solvents, but be mindful of potential side reactions. |
| Solvent not anhydrous: The presence of water can deactivate the catalyst and hydrolyze the base (e.g., sodium tert-butoxide), leading to a stalled reaction. | - Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent before use. - Ensure all glassware is thoroughly dried. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Solvent-mediated side reactions: Some solvents can participate in or promote unwanted side reactions. For instance, certain solvents might facilitate the reduction of the aryl halide (hydrodehalogenation). | - If hydrodehalogenation is observed, consider switching to a different solvent system. For example, if issues arise in dioxane, a switch to toluene might be beneficial, or vice-versa. |
| Difficulty in Product Purification | High-boiling point solvent: Solvents with very high boiling points (e.g., sulfolane, DMF) can be difficult to remove completely during workup, potentially complicating purification. | - If possible, opt for a lower-boiling point solvent that still provides good reactivity. - If a high-boiling solvent is necessary, utilize techniques like vacuum distillation or lyophilization for its removal. |
| Inconsistent Reaction Times | Solvent polarity and coordination: The polarity of the solvent can influence the rate of the catalytic cycle. Coordinating solvents can sometimes stabilize catalytic intermediates, affecting the overall reaction rate. | - For consistency, use the same grade and supplier of solvent for all experiments. - If reaction rates are too slow, a switch to a more polar aprotic solvent might be considered, but this should be optimized carefully to avoid side products. |
Data Presentation
Table 1: Overview of Solvents for the Synthesis of this compound and Related N-Arylpiperidines
| Solvent | Synthetic Method | Typical Reaction Temperature | Reported Yields (for similar reactions) | Notes |
| Toluene | Buchwald-Hartwig | 80-110 °C | Good to Excellent | A standard and widely used solvent for this reaction.[1] |
| 1,4-Dioxane | Buchwald-Hartwig | 80-110 °C | Good to Excellent | Another common choice, but note its higher boiling point and potential peroxide formation.[1] |
| THF | Buchwald-Hartwig | 60-80 °C | Good | Lower boiling point may require longer reaction times or sealed vessel conditions. |
| Sulfolane | Two-Step (N-arylation) | 150-180 °C | High | Used for the initial high-temperature N-arylation of bromobenzene. |
| Dichloromethane | Two-Step (Bromination) | 15-40 °C | High (85.4%) | A common solvent for the bromination of N-phenylpiperidine. |
| Acetonitrile | Two-Step (Bromination) | 15-40 °C | High | An alternative to halogenated solvents for the bromination step. |
| 2,2,5,5-Tetramethyloxolane (TMO) | Buchwald-Hartwig | 110 °C | Good to Excellent (76-95%) | A greener alternative to toluene, showing comparable or slightly lower yields in some cases. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 1,4-Dibromobenzene with Piperidine
Materials:
-
1,4-Dibromobenzene
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), rac-BINAP (3 mol%), and NaOtBu (1.4 equivalents).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add 1,4-dibromobenzene (1.0 equivalent) and piperidine (1.2 equivalents) to the tube.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis of this compound from Bromobenzene
Step 1: Synthesis of N-Phenylpiperidine
-
In a reaction flask, mix bromobenzene (1.0 equivalent), piperidine (1.05 equivalents), and sulfolane.
-
With stirring, heat the mixture to 140 °C.
-
Add potassium tert-butoxide (1.8 equivalents) portion-wise, controlling the temperature between 160-165 °C.
-
Maintain the reaction at this temperature for 4 hours, monitoring by GC until the starting material is consumed.
-
After cooling, perform a suitable workup to isolate the crude N-phenylpiperidine.
Step 2: Bromination of N-Phenylpiperidine
-
Under a nitrogen atmosphere, dissolve N-phenylpiperidine (1.0 equivalent) in dichloromethane.
-
Cool the solution to 10-15 °C.
-
Add N-bromosuccinimide (NBS) (1.2 equivalents) in portions, maintaining the temperature between 20-25 °C.
-
Stir the reaction for 8 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with water, and concentrate to dryness.
-
Recrystallize the crude product from a mixture of dichloromethane and n-heptane to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig synthesis.
References
Technical Support Center: High-Purity Recrystallization of 1-(4-Bromophenyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving high-purity 1-(4-Bromophenyl)piperidine through recrystallization. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate successful purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Failure of Crystals to Form | - Solution is not supersaturated (too much solvent was used).- The cooling process is too rapid.- The compound is highly soluble in the chosen solvent at all temperatures. | - Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1]- Induce Crystallization: Scratch the inside of the flask with a glass stirring rod at the meniscus to create nucleation sites. Add a seed crystal of pure this compound if available.- Cool Slowly: Ensure the flask is in a draft-free location and allow it to cool to room temperature undisturbed before moving to an ice bath.- Re-evaluate Solvent: If crystals still do not form, the solvent is likely unsuitable. Recover the crude product by evaporating the solvent and attempt recrystallization with a different solvent system. |
| Oiling Out | - The melting point of the compound is below the boiling point of the solvent.- The compound is significantly impure, leading to a depressed melting point.- The solution is cooling too quickly. | - Add More Solvent: Reheat the solution until the oil redissolves and add a small amount of additional solvent to prevent premature saturation at a high temperature.[1]- Slow Cooling: Allow the solution to cool at a much slower rate. Insulating the flask can help.- Change Solvent System: Consider using a lower-boiling point solvent or a solvent mixture. For mixed solvent systems, add more of the solvent in which the compound is more soluble. |
| Low Crystal Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during a hot filtration step.- Crystals were lost during transfer or washing. | - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Recover from Mother Liquor: Concentrate the mother liquor by evaporating some of the solvent and cool to obtain a second crop of crystals.- Preheat Funnel: If performing a hot filtration, preheat the funnel and filter paper to prevent crystallization.- Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution. |
| Colored Crystals | - The presence of colored impurities in the crude material. | - Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.- Repeat Recrystallization: A second recrystallization may be necessary to achieve colorless crystals. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on available literature, a solvent mixture of dichloromethane and n-heptane in a 1:4 ratio has been successfully used. Another source indicates that the compound is soluble in methanol, suggesting that methanol or an ethanol/water mixture could also be effective starting points for solvent screening.
Q2: How do I select an appropriate solvent system for recrystallization?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A systematic solvent screening is the most effective way to identify the optimal solvent or solvent mixture.
Q3: My recrystallization is happening too quickly, leading to small, impure crystals. How can I slow it down?
A3: Rapid crystallization can trap impurities. To slow down the process, reheat the solution and add a small excess of the solvent. Then, ensure the solution cools as slowly as possible by insulating the flask and leaving it in a location free from drafts.[1]
Q4: Can I reuse the mother liquor from the first crystallization?
A4: Yes, the mother liquor will contain dissolved product. You can often obtain a second crop of crystals by reducing the volume of the mother liquor through evaporation and re-cooling. Note that the purity of the second crop may be lower than the first.
Q5: What is the expected melting point of high-purity this compound?
A5: The reported melting point for this compound is in the range of 74.5-76.1°C.[2] A sharp melting point within this range is a good indicator of high purity.
Data Presentation
| Parameter | Value | Reference |
| Melting Point | 74.5-76.1 °C | [2] |
| Boiling Point (Predicted) | 322.8 ± 25.0 °C | [2] |
| Solubility | Soluble in Methanol | [2] |
| Documented Recrystallization Solvent System | Dichloromethane:n-heptane (1:4 v/v) |
Experimental Protocols
Protocol 1: Recrystallization using Dichloromethane and n-Heptane
This protocol is based on a documented solvent system.
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of dichloromethane.
-
Addition of Anti-Solvent: While gently swirling, slowly add n-heptane (the anti-solvent) until the solution becomes slightly turbid.
-
Heating: Gently warm the mixture until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold 1:4 dichloromethane:n-heptane mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Solvent Screening for Optimal Recrystallization
This protocol outlines a systematic approach to identifying a suitable solvent.
-
Preparation: Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
Solvent Addition (Cold): To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, hexane). Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
Heating: Gently heat the test tubes that showed poor solubility in a water or sand bath. Add the solvent dropwise until the compound just dissolves.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: The solvent that results in the formation of a large quantity of well-formed crystals upon cooling is a good candidate for recrystallization.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Validation & Comparative
Comparative Guide to RP-HPLC Method Validation for 1-(4-Bromophenyl)piperidine Purity
This guide provides a comprehensive comparison of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the purity of 1-(4-Bromophenyl)piperidine against alternative analytical techniques. It is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final drug product.[1] RP-HPLC is a widely used, robust, and reliable technique for the purity assessment of pharmaceutical compounds.[2] This guide details a specific RP-HPLC method for this compound and compares its performance with other potential analytical methods like Gas Chromatography (GC).
Analytical Methods for Purity Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating compounds based on their hydrophobicity.[2] For this compound, a C18 stationary phase is commonly used with a mobile phase consisting of an organic solvent and an aqueous buffer.[1][3] Detection is typically achieved using a UV detector, as the bromophenyl group acts as a chromophore.[3]
Gas Chromatography (GC)
Gas Chromatography is a suitable alternative for volatile and thermally stable compounds.[4] Given that piperidine has a boiling point of 106°C and is stable at high temperatures, GC can be an effective method for its analysis.[5] GC analysis of piperidine derivatives often employs a flame ionization detector (FID) and can sometimes involve derivatization to improve volatility and peak shape.[4]
Comparative Performance Data
The following table summarizes the typical performance characteristics of RP-HPLC and GC methods for the analysis of piperidine derivatives, based on data from similar compounds.
| Parameter | RP-HPLC | Gas Chromatography (GC) |
| Linearity (R²) | > 0.999[6][7] | > 0.9995[8] |
| Accuracy (% Recovery) | 98.0 - 102.0%[7][9] | 99.9 - 104.4%[8] |
| Precision (%RSD) | < 2.0%[7] | < 5.0%[8] |
| Limit of Detection (LOD) | ~0.015 µg/mL[2] | ~0.002%[8] |
| Limit of Quantification (LOQ) | ~0.044 µg/mL[2] | ~0.007%[8] |
| Typical Analytes | Non-volatile or thermally labile compounds[4] | Volatile and thermally stable compounds[4] |
| Common Detectors | UV Detector, Mass Spectrometry (MS)[4] | Flame Ionization Detector (FID), Mass Spectrometry (MS)[4] |
Experimental Protocols
RP-HPLC Method for this compound
This protocol is adapted from a method for a structurally similar compound, 1-(4-Bromophenyl)-4-ethylpiperazine.[1]
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile and Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio[1]
-
Flow Rate: 1.0 mL/min[9]
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Reagent Preparation:
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[1]
-
Diluent: A mixture of acetonitrile and water (50:50 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Calculate the purity by comparing the peak area of the main analyte to the total area of all peaks in the chromatogram.
Gas Chromatography (GC-FID) Method
This protocol is a generalized method for the analysis of piperidine derivatives.[4][8]
Chromatographic Conditions:
-
Column: Diphenyl dimethyl polysiloxane stationary phase, 30 m length, 0.53 mm internal diameter, 5.0 µm film thickness[8]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min[4]
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, 20:1)
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent such as methanol or dichloromethane.
-
Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent.
Method Validation Workflow & Comparison
Caption: Workflow for RP-HPLC method validation.
Caption: Comparison of RP-HPLC and GC methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. jchr.org [jchr.org]
- 8. asianpubs.org [asianpubs.org]
- 9. ijper.org [ijper.org]
A Comparative Guide to Catalysts for the Synthesis of N-Aryl Piperidines
For Researchers, Scientists, and Drug Development Professionals
The N-aryl piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The efficient construction of the C-N bond between an aryl group and the piperidine nitrogen is therefore of critical importance. This guide provides a comparative analysis of the leading catalytic systems for this transformation, offering a detailed look at their performance, scope, and the practical aspects of their implementation. The comparison focuses on the most prevalent and powerful methods: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and emerging Nickel-catalyzed and photocatalytic strategies.
Performance Comparison of Catalytic Systems
The choice of catalyst exerts a profound influence on the yield, substrate scope, and reaction conditions required for the successful synthesis of N-aryl piperidines. Below is a summary of quantitative data for representative catalytic systems, compiled from literature sources, to facilitate an evidence-based selection for your specific synthetic challenge.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Piperidine with Aryl Halides [1][2][3][4]
The Buchwald-Hartwig amination is the most widely used and versatile method for N-arylation.[1] It employs a palladium catalyst, typically in combination with a bulky, electron-rich phosphine ligand, and a strong base.[1][5] This system is known for its broad functional group tolerance and its effectiveness with a wide range of aryl halides, including challenging aryl chlorides.[3][5]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 5 | 95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 93 |
| 3 | 1-Bromo-4-fluorobenzene | XPhos Pd G3 (2) | - | NaOtBu | Toluene | 80 | 18 | 91 |
| 4 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 24 | 88 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ | Toluene | 100 | 16 | 85 |
dba = dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.
Table 2: Copper-Catalyzed Ullmann Condensation of Piperidine with Aryl Halides [6][7][8][9]
The Ullmann condensation is a classical method that has seen a modern resurgence with the development of new ligands and milder reaction conditions.[8][9][10] It is an attractive alternative to palladium-based systems due to the lower cost of copper.[11] While traditionally requiring harsh conditions, modern protocols often utilize ligands such as diamines or amino acids to facilitate the reaction at lower temperatures.[12] Aryl iodides are typically the most reactive coupling partners in this system.[6][8]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ | DMF | 110 | 24 | 92 |
| 2 | 4-Iodotoluene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 36 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | Cu₂O (10) | Salicylaldoxime (20) | Cs₂CO₃ | Dioxane | 120 | 24 | 88 |
| 4 | Iodobenzene | CuI (10) | None | TBPM | - | 100 | 1 | 95 |
| 5 | 4-Bromoiodobenzene | CuI (5) | (S)-N-Methylpyrrolidine-2-carboxylate (10) | K₃PO₄ | Toluene | 110 | 12 | 90 |
DMF = Dimethylformamide; DMSO = Dimethyl sulfoxide; TBPM = Tetrabutylphosphonium malonate.
Table 3: Nickel-Catalyzed N-Arylation of Piperidine with Aryl Halides [13][14]
Nickel catalysts are gaining prominence as a more economical and sustainable alternative to palladium for cross-coupling reactions.[15] They have shown particular promise in the amination of aryl chlorides and other less reactive electrophiles. Ligands such as bipyridine or N-heterocyclic carbenes (NHCs) are often employed to stabilize the nickel catalyst and promote reactivity.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | NiCl₂(dppe) (5) | - | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | 4-Chloroanisole | Ni(cod)₂ (5) | IPr (10) | K₃PO₄ | Dioxane | 120 | 24 | 78 |
| 3 | Phenyl Chloride | NiCl₂(bipy) (10) | - | NaOtBu | Dioxane | 100 | 12 | 90 |
| 4 | 4-Chlorobenzonitrile | NiBr₂ (10) | dppf (12) | K₂CO₃ | DMA | 130 | 20 | 82 |
dppe = 1,2-Bis(diphenylphosphino)ethane; cod = 1,5-cyclooctadiene; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; bipy = 2,2'-bipyridine; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DMA = Dimethylacetamide.
Table 4: Photocatalytic N-Arylation of Piperidine [16][17][18]
Photoredox catalysis represents a modern approach to C-N bond formation, often proceeding under very mild conditions at room temperature.[16] These reactions utilize a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer processes to generate reactive intermediates. This method is particularly useful for substrates with sensitive functional groups that may not be compatible with high-temperature conditions.
| Entry | Aryl Partner | Photocatalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dicyanobenzene | Ir(ppy)₃ (1) | NiBr₂·diglyme (5) | DMF | RT | 24 | 91 |
| 2 | 4-Bromobenzonitrile | Ru(bpy)₃Cl₂ (2) | Hantzsch Ester | Acetonitrile | RT | 48 | 75 |
| 3 | N-Phenylpyridinium salt | Eosin Y (5) | Diisopropylethylamine | DMSO | RT | 12 | 82 |
| 4 | 4-Cyanopyridine | Rose Bengal (3) | - | Methanol | RT | 36 | 68 |
ppy = 2-phenylpyridine; bpy = 2,2'-bipyridine; RT = Room Temperature.
Experimental Protocols
Detailed methodologies are provided below for representative palladium- and copper-catalyzed N-arylation reactions. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation[1][5]
This protocol describes a general procedure for the coupling of an aryl halide with piperidine using a Pd₂(dba)₃/XPhos catalytic system.
Materials:
-
Aryl halide (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 mmol)
-
Anhydrous toluene (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu to the Schlenk flask.
-
Reagent Addition: Evacuate and backfill the flask with inert gas (repeat three times). Add the anhydrous toluene via syringe, followed by the piperidine.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and add water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann N-Arylation[6]
This protocol details a ligand-promoted Ullmann condensation between an aryl iodide and piperidine.
Materials:
-
Aryl iodide (1.0 mmol)
-
Piperidine (2.0 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
L-Proline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO, 4 mL)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To the reaction vial, add CuI, L-proline, and K₂CO₃.
-
Reagent Addition: Add the aryl iodide, piperidine, and DMSO to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add water and ethyl acetate.
-
Extraction: Vigorously stir the mixture for 15 minutes. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography.
Visualizations
The following diagrams illustrate a typical experimental workflow and the catalytic cycles for the primary N-arylation methodologies.
Caption: A generalized experimental workflow for catalytic N-arylation of piperidines.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A proposed catalytic cycle for the Ullmann condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 12. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 标题:Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N, N′-diarylation of piperazine【化源网】 [m.chemsrc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Biological Activity of Substituted Aryl Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals.[2] The substitution of an aryl group on the piperidine ring creates a versatile core, the biological activity of which can be finely tuned by altering the substituents on both the aryl and piperidine moieties. This guide provides a comparative analysis of the biological activities of different substituted aryl piperidines, focusing on their interactions with key protein targets, supported by experimental data and protocols.
Aryl Piperidines as Opioid Receptor Antagonists
4-Arylpiperidine derivatives have been extensively studied as modulators of opioid receptors, which are critical targets for pain management.[1][3] Structure-activity relationship (SAR) studies have elucidated the impact of various substituents on the aryl ring on the binding affinity for µ (mu), κ (kappa), and δ (delta) opioid receptors.[1]
Data Presentation: SAR of trans-3,4-dimethyl-4-arylpiperidine Derivatives
The following table summarizes the binding affinities (Ki) of derivatives based on the lead compound LY255582, focusing on substitutions at the 3-position of the aryl ring.[1]
| Compound | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |
| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |
| 7 | 3-OCON(CH₃)₂ | 0.8 | 1.9 | 50 |
Key Observations:
-
A phenolic hydroxyl group at the 3-position of the aryl ring (Compound 1) is optimal for high affinity at the µ and κ receptors.[1]
-
Moving the hydroxyl group to the 2- or 4-position (Compounds 2 and 3) generally decreases binding affinity across all opioid receptor subtypes.[1]
-
Methylation of the hydroxyl group (Compound 4) also leads to a decrease in binding affinity.[1]
-
Converting the hydroxyl to a carbamate (Compounds 5-7) retains high affinity, suggesting this group is a suitable bioisostere for the phenolic hydroxyl.[1]
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors:
The binding affinities of the compounds were determined using competitive radioligand binding assays with membrane preparations from guinea pig brain.[1]
-
Membrane Preparation: Brain tissue is homogenized in a Tris-HCl buffer and centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
Competitive Binding: The membrane preparations are incubated with a specific radioligand for each receptor subtype ([³H]DAMGO for µ, [³H]U-69,593 for κ, and [³H]DPDPE for δ) and varying concentrations of the test compounds.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.[1]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Aryl Piperidines as Sigma Receptor Ligands
Substituted aryl piperidines have also been developed as high-affinity ligands for sigma (σ) receptors, which are implicated in a variety of neurological disorders. The affinity and selectivity for σ₁ versus σ₂ receptors can be modulated by substitutions on the piperidine nitrogen and the aryl ring.[4]
Data Presentation: SAR of 4-benzyl-1-(arylalkylsulfonyl)piperidine Derivatives
This table presents the binding affinities (Ki) for σ₁ and σ₂ receptors for a series of piperidine derivatives with different halogen substitutions on a benzylsulfonyl group attached to the piperidine nitrogen.[4]
| Compound | R Group (Aryl Substituent) | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity Ratio (σ₂/σ₁) |
| 8 | H | 13.9 ± 1.1 | 247 ± 21 | 17.8 |
| 9 | 2-Iodo | 3.2 ± 0.2 | 119 ± 9.5 | 37.2 |
| 10 | 3-Iodo | 0.96 ± 0.05 | 91.8 ± 8.1 | 95.6 |
| 11 | 4-Iodo | 2.5 ± 0.1 | 148 ± 12 | 59.2 |
| 12 | 4-Bromo | 3.1 ± 0.2 | 215 ± 15 | 69.4 |
| 13 | 4-Chloro | 5.3 ± 0.4 | 386 ± 29 | 72.8 |
Key Observations:
-
The introduction of a halogen substituent on the benzylsulfonyl moiety generally increases affinity for the σ₁ receptor compared to the unsubstituted compound (Compound 8).[4]
-
The position of the iodo substituent has a significant impact, with the 3-iodo derivative (Compound 10) showing the highest affinity and selectivity for the σ₁ receptor.[4]
-
The 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine (Compound 10) was identified as a highly potent and selective σ₁ ligand with a 96-fold selectivity over the σ₂ receptor.[4]
Experimental Protocols
Sigma Receptor Radioligand Binding Assay:
Binding affinities for σ₁ and σ₂ receptors were determined using membrane homogenates from guinea pig brain.[5]
-
σ₁ Receptor Assay: Membranes were incubated in a Tris-HCl buffer with the radioligand --INVALID-LINK---pentazocine and varying concentrations of the test compound. Non-specific binding was determined in the presence of an excess of unlabeled (+)-pentazocine.[5]
-
σ₂ Receptor Assay: Membranes were incubated in a Tris-HCl buffer with the radioligand [³H]DTG. To prevent binding to σ₁ sites, an excess of unlabeled (+)-pentazocine was included as a masking agent. Non-specific binding was determined in the presence of an excess of unlabeled DTG.[5]
-
Data Collection and Analysis: The incubation, filtration, and counting steps are similar to those described for the opioid receptor assay. Ki values are calculated from the IC₅₀ values obtained from the competition curves.[5]
Logical Relationship Diagram
Caption: Factors influencing sigma receptor binding and selectivity.
N-Aryl Piperidines as mPGES-1 Inhibitors
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E₂, a mediator of inflammation and pain. Novel 3,3-dimethyl substituted N-aryl piperidines have been identified as potent and selective inhibitors of mPGES-1.[6]
Data Presentation: SAR of 3,3-dimethyl substituted N-aryl piperidines
The following table shows the inhibitory potency (IC₅₀) of selected compounds against PGE₂ synthesis in a human whole blood (HWB) assay.[6]
| Compound | Aryl Group | HWB IC₅₀ (nM) |
| 14 | 6-ethyl-2-pyridinyl | 7 |
| 15 | 6-chloro-2-pyridinyl | 23 |
| 16 | 6-(trifluoromethyl)-2-pyridinyl | 32 |
| 17 | 2-pyrazinyl | 13 |
Key Observations:
-
Compound 14, with a 6-ethyl-2-pyridinyl group, demonstrated exceptionally potent inhibition of PGE₂ synthesis with an IC₅₀ of 7 nM.[6]
-
This compound showed high selectivity, with no activity against COX-1 or COX-2 enzymes at concentrations up to 30 µM.[6]
-
Pharmacokinetic studies in dogs revealed that Compound 14 has good oral bioavailability (74%) and favorable clearance and volume of distribution values.[6]
Experimental Protocols
Human Whole Blood (HWB) Assay for mPGES-1 Activity:
This ex vivo assay measures the ability of a compound to inhibit the production of PGE₂ in a physiologically relevant system.
-
Incubation: Heparinized human whole blood is pre-incubated with various concentrations of the test compound.
-
Stimulation: Lipopolysaccharide (LPS) is added to the blood to stimulate the inflammatory cascade, leading to the production of PGE₂.
-
Measurement: After a prolonged incubation period (e.g., 24 hours), the plasma is separated by centrifugation. The concentration of PGE₂ in the plasma is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The IC₅₀ value is calculated by determining the compound concentration that causes a 50% reduction in PGE₂ production compared to the vehicle-treated control.
Signaling Pathway Diagram
Caption: Prostaglandin E₂ synthesis pathway and site of inhibition.
Conclusion
This guide highlights the remarkable versatility of the substituted aryl piperidine scaffold. By strategically modifying the substituents on the aryl and piperidine rings, medicinal chemists can develop potent and selective ligands for a diverse range of biological targets, including opioid receptors, sigma receptors, and key enzymes like mPGES-1. The data presented demonstrates that subtle structural changes can lead to significant differences in biological activity, a principle that continues to drive the discovery of novel therapeutics based on this important chemical framework.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 1-(4-Bromophenyl)piperidine
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 1-(4-Bromophenyl)piperidine is crucial for ensuring product quality, safety, and efficacy. This guide provides a comprehensive cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to offer a comparative overview of their performance, supported by extrapolated experimental data for structurally similar compounds, to aid in the selection of the most appropriate analytical methodology.
Data Presentation: Performance Comparison of Analytical Techniques
The selection of an analytical technique is a critical decision in the drug development process. The following table summarizes the key performance parameters for HPLC-UV, GC-MS, and LC-MS/MS for the analysis of piperidine derivatives, providing a baseline for the expected performance for this compound. It is important to note that the following quantitative data is extrapolated from studies on structurally similar piperidine and brominated compounds due to the limited availability of specific validation data for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[1][2] | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.[1][3] | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[1] |
| Limit of Detection (LOD) | 0.003 - 0.15 µg/mL[4][5] | 0.002 - 3 µg/g[6][7] | ng/L to µg/L range[1] |
| Limit of Quantification (LOQ) | 0.01 - 0.44 µg/mL[4][5] | 0.008 - 6 µg/g[6][8] | ng/L to µg/L range[1] |
| Linearity Range | 0.01 - 53.33 µg/mL[4][5] | 0.0014 - 10 µg/mL[6][8] | ng/L to mg/L range[1] |
| Accuracy (% Recovery) | 98 - 104.4%[8] | 76 - 108%[6] | 95 - 108%[9] |
| Precision (%RSD) | < 5%[5] | < 15%[8] | < 15% |
| Selectivity | Good, but can be limited by co-eluting compounds with similar UV spectra.[3] | Very high, with definitive identification based on mass-to-charge ratio (m/z).[3] | Extremely high, utilizing specific precursor-to-product ion transitions (MRM).[1] |
| Sample Volatility Requirement | Suitable for non-volatile and thermally labile compounds.[3] | Requires volatile or semi-volatile and thermally stable analytes.[3] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Need for Derivatization | May be required to enhance UV detection for compounds lacking a strong chromophore.[1] | Often required for polar compounds to improve volatility and peak shape. | Generally not required, offering high sensitivity for the native compound.[1] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical technique. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS that can be adapted for the analysis of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust approach for the routine analysis of this compound, particularly for purity assessments and content uniformity.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water).[10]
-
Prepare a series of calibration standards by diluting a stock solution of the reference standard to cover the desired concentration range.[10]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[10]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile).[10] A typical starting point could be a 40:60 (v/v) ratio of buffer to acetonitrile.[10]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., around 254 nm).
-
Injection Volume: 10-20 µL.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, offering high selectivity.
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a volatile organic solvent (e.g., hexane or ethyl acetate).[3]
-
Prepare calibration standards by diluting a stock solution of the reference standard in the same solvent.[3]
-
Derivatization (optional): If necessary to improve volatility or chromatographic performance, derivatize the sample and standards with a suitable agent (e.g., silylation or acylation reagents).
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Injection Mode: Splitless or split injection, depending on the concentration.[3][11]
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a short period, then ramp up to a final temperature (e.g., 320°C) to ensure elution of the analyte.[11]
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification, such as in pharmacokinetic studies or for impurity profiling.
Sample Preparation:
-
Sample preparation can be as simple as a "dilute and shoot" approach, where the sample is diluted in the mobile phase.[1]
-
For complex matrices like plasma, protein precipitation followed by centrifugation is a common and effective clean-up step.[1]
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.[1]
-
Column: A C18 column suitable for LC-MS analysis.[1]
-
Mobile Phase: A gradient mixture of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode, which is generally suitable for amines like piperidines.[1]
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound and an internal standard.[1]
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical techniques.
Conclusion
The cross-validation of analytical techniques is a critical exercise to ensure the generation of reliable and reproducible data for this compound. HPLC-UV offers a robust and cost-effective solution for routine quality control. GC-MS provides excellent selectivity and is well-suited for the analysis of this semi-volatile compound, particularly for identification purposes. For applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace impurity determination, LC-MS/MS stands out as the superior technique. The choice of the most appropriate method will ultimately depend on the specific analytical requirements, including the sample matrix, the required level of sensitivity, and the available instrumentation. It is imperative to perform a full method validation for any new analytical procedure developed for this compound to guarantee data of the highest quality and integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. tpcj.org [tpcj.org]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. scholars.direct [scholars.direct]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. vliz.be [vliz.be]
- 10. benchchem.com [benchchem.com]
- 11. dea.gov [dea.gov]
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 1-(4-Bromophenyl)piperidine Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 1-(4-Bromophenyl)piperidine and its derivatives, complete with experimental data and detailed protocols. By presenting a clear, data-driven overview, this document aims to facilitate the efficient and accurate characterization of this important class of compounds.
The this compound scaffold is a key structural motif in a variety of compounds with potential therapeutic applications. Its unambiguous structural determination is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of research findings. This guide will delve into the primary analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Comparative Analysis of Structural Data
| Compound | Analytical Technique | Key Data Points |
| This compound | ¹H NMR (Predicted) | Aromatic protons expected around 6.8-7.4 ppm. Piperidine protons expected around 1.6-3.2 ppm. |
| ¹³C NMR (Predicted) | Aromatic carbons expected around 115-152 ppm. Piperidine carbons expected around 24-51 ppm. | |
| Mass Spectrometry (ESI-MS) | Predicted [M+H]⁺ at m/z 240.0382.[1] | |
| 4-(4-Bromophenyl)piperidine | ¹H NMR (400 MHz, MeOD) | δ 7.31 (d, J=8.0 Hz, 2H), 7.13 (d, J=8.0 Hz, 2H), 3.09-3.06 (m, 2H), 2.64-2.70 (m, 2H), 2.55-2.56 (m, 1H), 1.61-1.70 (m, 2H), 1.55-1.59 (m, 2H).[2] |
| ¹³C NMR (100 MHz, MeOD) | δ 145.3, 131.2, 128.5, 128.2, 119.4, 45.6, 41.4, 32.7.[2] | |
| Mass Spectrometry (ESI-MS) | m/z: 241 [M+H]⁺.[2] | |
| 1-(4-Bromophenyl)piperazine | Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) with characteristic bromine isotope pattern.[3] |
| 1-(4-Bromophenyl)ethanone | ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J = 8.4 Hz, 2H), 7.61 (d, J = 8.4 Hz, 2H), 2.59 (s, 3H).[4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 197.0, 135.8, 131.9, 129.8, 128.3, 26.5.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline standardized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.
Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: Standard single pulse
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
Spectral Width: -10 to 220 ppm
-
Temperature: 298 K
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electrospray Ionization-Mass Spectrometry (ESI-MS):
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 0.1 mg/mL.
-
Instrument: Liquid Chromatograph coupled to a Mass Spectrometer
-
LC Conditions (for LC-MS):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150°C
-
X-ray Crystallography
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and conformation.
Crystallization:
-
Dissolve the purified this compound derivative in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like dichloromethane/heptane).
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, further slow the cooling process by placing the solution in a refrigerator (4°C) and then a freezer (-20°C).
-
Alternatively, slow evaporation of the solvent from a saturated solution at room temperature can yield suitable single crystals.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Process the diffraction data, solve the structure using direct methods, and refine the structure using full-matrix least-squares on F².
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the logical workflow for the structural confirmation of this compound derivatives.
Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound derivatives.
Caption: Comparison of information obtained from different analytical techniques for structural elucidation.
References
Evaluating the Efficacy of 1-(4-Bromophenyl)piperidine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-bromophenyl)piperidine scaffold is a versatile structural motif in medicinal chemistry, serving as a foundational component in the design of a diverse array of enzyme inhibitors. Its synthetic tractability and favorable physicochemical properties have established it as a valuable starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of this compound-based inhibitors and their derivatives against other alternatives, supported by experimental data and detailed methodologies.
Comparative Efficacy of Piperidine-Based Inhibitors
The inhibitory potential of this compound derivatives has been evaluated against various enzymatic targets. The following tables summarize the quantitative data, primarily half-maximal inhibitory concentrations (IC50), to facilitate a direct comparison of their potency.
| Compound Class | Target Enzyme | Specific Inhibitor | IC50 Value | Reference |
| N-substituted-(4-Bromophenyl)-4-ethoxybenzenesulfonamides | α-Glucosidase | Compound 5h | 57.38 ± 0.19 µM | [1] |
| Compound 5j | 123.36 ± 0.19 µM | [1] | ||
| Compound 5c | 123.42 ± 0.19 µM | [1] | ||
| Compound 5d | 124.35 ± 0.15 µM | [1] | ||
| Compound 5l | 124.74 ± 0.18 µM | [1] | ||
| N-substituted-(4-Bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | Compound 5g (n-heptyl) | 92.13 ± 0.15 µM | [1] |
| Compound 5h (n-octyl) | 98.72 ± 0.12 µM | [1] | ||
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives | Acetylcholinesterase (AChE) | Compound 21 | 0.56 nM | [2] |
| Spiro-Piperidine Derivatives | ASH1L | Compound 66s (AS-254s) | 94 nM | [3] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these inhibitors are rooted in their ability to modulate specific signaling pathways. For instance, inhibitors of acetylcholinesterase (AChE) play a crucial role in the management of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling in the brain.
Cholinergic signaling pathway and the action of piperidine-based AChE inhibitors.
Experimental Protocols
The evaluation of enzyme inhibitors involves a series of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in the comparative data.
Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.
Procedure:
-
Prepare a stock solution of the test compound (inhibitor) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following in order:
-
Phosphate buffer (pH 8.0)
-
Test compound at various concentrations
-
DTNB solution
-
AChE enzyme solution
-
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance of the plate at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes to 1-(4-Bromophenyl)piperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prominent synthetic routes to 1-(4-Bromophenyl)piperidine, a key intermediate in the development of various pharmaceuticals. The following analysis presents objective comparisons of reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data from peer-reviewed literature and patents.
Executive Summary of Synthetic Strategies
The synthesis of this compound can be achieved through several key methodologies, each with distinct advantages and disadvantages. This guide focuses on four primary approaches: a novel two-step synthesis from bromobenzene, the Buchwald-Hartwig amination, the Ullmann condensation, and reductive amination. The selection of an optimal route will depend on factors such as desired scale, cost considerations, and available laboratory equipment.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Two-Step Synthesis | Bromobenzene, Piperidine | Step 1: Potassium tert-butoxide or Sodium tert-amylate, Sulfolane; Step 2: N-Bromosuccinimide (NBS), Tetra-n-butylammonium tetraphenylborate | Step 1: 150-180°C; Step 2: 20-25°C | 85.4[1] | Step 1: 3-4 hours; Step 2: 8 hours | High overall yield, readily available starting materials.[1] | High temperatures required in the first step. |
| Buchwald-Hartwig Amination | 1,4-Dibromobenzene, Piperidine | Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Phosphine ligand (e.g., XPhos, DavePhos), Base (e.g., NaOtBu) | 80-110°C | ~85-95[2] | 12-24 hours[3] | High yields, broad substrate scope.[4] | Expensive palladium catalysts and ligands.[1] |
| Ullmann Condensation | 4-Bromoaniline, 1,5-Dihalopentane (conceptual) | Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃) | High temperatures (>150°C) | Variable | Long reaction times | Lower cost catalyst compared to Palladium. | Harsh reaction conditions, often requires activated aryl halides.[5] |
| Reductive Amination | 4-Bromoaniline, N-Boc-4-piperidone | Reducing agent (e.g., NaBH(OAc)₃), Acid (e.g., Acetic acid) | Room temperature | ~84 (for a similar system)[6] | Overnight[6] | Mild reaction conditions. | Multi-step if starting from protected piperidone, requiring deprotection. |
Experimental Protocols
Two-Step Synthesis from Bromobenzene
This novel route provides a high-yield synthesis of this compound.[1]
Step 1: Synthesis of N-Phenylpiperidine
-
In a reaction vessel, mix bromobenzene (0.318 mol), piperidine (0.334 mol), and sulfolane.
-
Heat the mixture to 140°C with stirring.
-
Add sodium tert-amylate (0.478 mol) or potassium tert-butoxide (0.572 mol) in batches, maintaining the temperature between 150-165°C.
-
The reaction is typically complete within 3-4 hours, as monitored by Gas Chromatography (GC).
Step 2: Bromination of N-Phenylpiperidine
-
Under a nitrogen atmosphere, dissolve N-phenylpiperidine (0.124 mol) and tetra-n-butylammonium tetraphenylborate in dichloromethane.
-
Cool the solution to 10-15°C.
-
Add N-bromosuccinimide (NBS) (0.149 mol) in batches, controlling the temperature between 20-25°C.
-
Stir the reaction for 8 hours.
-
Work-up involves washing with saturated sodium bisulfite solution, followed by extraction and purification by recrystallization from dichloromethane/n-heptane to yield this compound.[1]
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a widely used method for forming C-N bonds.[4]
-
In an inert atmosphere glovebox or using Schlenk techniques, combine 1,4-dibromobenzene (1 eq), piperidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq) in a suitable solvent such as toluene or dioxane.
-
Degas the reaction mixture.
-
Heat the mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 12 to 24 hours.[3]
-
Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter through celite to remove inorganic salts and the catalyst.
-
The filtrate is then concentrated, and the crude product is purified by flash column chromatography.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of aryl-nitrogen bonds.[5]
-
A general procedure would involve heating a mixture of 4-bromoaniline, a suitable 1,5-dihalopentane, a copper catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate) in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Reaction temperatures are typically high, often exceeding 150°C, and reaction times can be lengthy.
Reductive Amination
This method offers a milder alternative for the synthesis of N-aryl piperidines.
Route A: From 4-Bromoaniline and a Piperidone Precursor
-
To a solution of N-Boc-4-piperidone (1 eq) and 4-bromoaniline (1.1 eq) in a solvent like dichloroethane (DCE), add acetic acid (1 eq).
-
Stir the mixture at room temperature for approximately 30 minutes to facilitate imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), and continue stirring overnight at room temperature.[6]
-
The reaction is then quenched, and the product is extracted and purified.
-
The resulting N-Boc protected intermediate requires a subsequent deprotection step (e.g., using trifluoroacetic acid in dichloromethane) to yield this compound.
Route B: From 4-Bromobenzaldehyde and Piperidine
-
A mixture of 4-bromobenzaldehyde and piperidine is reacted in the presence of a reducing agent.
-
Note: While conceptually sound, a specific high-yielding protocol for this direct reductive amination to form this compound was not prominently found in the initial search, suggesting other routes may be more efficient or commonly employed.
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: General workflow for the Buchwald-Hartwig amination synthesis.
Caption: Workflow for the reductive amination and deprotection sequence.
Conclusion
For the synthesis of this compound, the two-step synthesis from bromobenzene emerges as a highly competitive route, offering an excellent reported yield and utilizing readily available starting materials.[1] While it involves a high-temperature step, the overall efficiency makes it attractive for larger-scale production. The Buchwald-Hartwig amination provides a reliable and high-yielding alternative, benefiting from a vast body of literature and predictable reactivity.[2][4] However, the cost of palladium catalysts and ligands can be a significant drawback. Reductive amination presents a milder approach, although it may require additional steps for the preparation of starting materials or subsequent deprotection.[6] The Ullmann condensation , while a classic method, appears less favored for this specific transformation, likely due to the harsh conditions and the availability of more efficient modern alternatives.[5] The ultimate choice of synthetic route will be guided by the specific requirements of the research or development program, balancing factors of cost, scale, and available expertise.
References
- 1. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
A Head-to-Head Comparison of Ligands for the Buchwald-Hartwig Amination of 4-Bromoanisole
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] The success of this palladium-catalyzed cross-coupling reaction is highly dependent on the choice of phosphine ligand, which significantly influences reaction efficiency, substrate scope, and reaction conditions.[1][3] This guide offers a comparative analysis of various ligands for the amination of 4-bromoanisole, a common electron-rich aryl bromide, supported by experimental data to assist researchers in ligand selection.
The general transformation for the Buchwald-Hartwig amination of 4-bromoanisole is as follows:

Figure 1. General reaction scheme.
Comparative Performance of Ligands
The choice of ligand is critical for achieving high yields and reaction rates in the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often the most effective.[4] Below is a summary of the performance of several common Buchwald ligands in the amination of 4-bromoanisole with different amines.
| Ligand | Amine | Palladium Precursor | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| XPhos | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | Quantitative | [1][5] |
| SPhos | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | Quantitative | [5] |
| BrettPhos | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | Quantitative | [5] |
| RuPhos | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | Quantitative | [5] |
| DavePhos | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 84 | [5] |
| tBuXPhos | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 77 | [5] |
| JohnPhos | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 31 | [5] |
| (NHC)Pd(R-allyl)Cl | Morpholine | - | LHMDS | THF | 22 | 5 min | 90 | [6] |
| (NHC)Pd(R-allyl)Cl | Piperidine | - | LHMDS | THF | 22 | 20 min | 93 | [6] |
Note: "Quantitative" yields are reported as such in the source material and imply yields approaching 100%.[5] Reaction conditions for the aniline couplings are based on typical Buchwald-Hartwig protocols.[1]
Experimental Protocols
Below is a representative experimental protocol for the Buchwald-Hartwig amination of 4-bromoanisole with aniline, based on generalized procedures.[1][6]
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
4-Bromoanisole
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor and the phosphine ligand under an inert atmosphere.
-
Add sodium tert-butoxide to the Schlenk tube.
-
Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
Add anhydrous toluene via syringe, followed by 4-bromoanisole and then aniline.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 24 hours).
-
After the reaction is complete (as determined by TLC or GC/LC-MS), cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle consisting of oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
This guide provides a foundational comparison of ligands for the Buchwald-Hartwig amination of 4-bromoanisole. For novel or particularly challenging substrates, further optimization of the ligand, base, solvent, and temperature may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Advanced & Niche Applications
The Pivotal Role of 1-(4-Bromophenyl)piperidine in Crafting Selective Receptor Modulators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-bromophenyl)piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of selective receptor modulators. Its unique structural features, including the piperidine ring and the reactive bromophenyl group, allow for systematic modifications to achieve high affinity and selectivity for various biological targets. This document provides detailed application notes and experimental protocols to guide researchers in leveraging this important chemical entity for the development of novel therapeutics targeting key receptors implicated in a range of pathologies.
Application Notes
The this compound moiety is a privileged scaffold in the design of selective ligands for a variety of receptors, primarily due to the synthetic tractability of the bromophenyl group and the conformational flexibility of the piperidine ring. The bromine atom serves as a convenient handle for introducing further chemical diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
Derivatives of this compound have been successfully developed as potent and selective modulators for several key receptor systems, including:
-
Dopamine Transporter (DAT): As a critical regulator of dopamine levels in the synapse, DAT is a major target for drugs used to treat conditions like ADHD and depression, as well as being the site of action for psychostimulants. Bromo-substituted phenylpiperidine analogs have demonstrated high affinity for DAT.
-
Sigma-1 Receptor (σ1R): This unique intracellular chaperone protein is involved in a multitude of cellular functions and is a promising target for neurodegenerative diseases, psychiatric disorders, and pain. The piperidine core is a common feature in many high-affinity σ1R ligands.
-
Mu-Opioid Receptor (μOR): As the primary target for opioid analgesics, the μOR is of immense therapeutic interest. The phenylpiperidine scaffold is a classic pharmacophore for μOR agonists and antagonists.
The strategic modification of the this compound core allows for the fine-tuning of receptor affinity and selectivity, leading to the development of compounds with improved therapeutic profiles and reduced off-target effects.
Quantitative Data Summary
The following tables summarize the binding affinities of various selective receptor modulators derived from or structurally related to the this compound scaffold.
Table 1: Binding Affinities of Bromophenyl-Piperidine Derivatives for the Dopamine Transporter (DAT)
| Compound | Receptor | Ki (nM) | IC50 (nM) | Radioligand | Reference |
| p-bromo-dl-threo-methylphenidate | DAT | - | 20 | [³H]WIN 35,428 | [1] |
| m-bromo-dl-threo-methylphenidate | DAT | - | 4 | [³H]WIN 35,428 | [1] |
| o-bromo-dl-threo-methylphenidate | DAT | - | 13 | [³H]WIN 35,428 | [1] |
Table 2: Binding Affinities of Piperidine Derivatives for Sigma Receptors
| Compound | Receptor | Ki (nM) | Selectivity (σ2/σ1) | Radioligand | Reference |
| Compound 1 | σ1 | 3.2 ± 0.5 | 11.6 | --INVALID-LINK---pentazocine | |
| Compound 2 | σ1 | 24 ± 3 | 50.0 | --INVALID-LINK---pentazocine | |
| Haloperidol (Reference) | σ1 | 2.5 ± 0.3 | 200.0 | --INVALID-LINK---pentazocine |
Table 3: Binding Affinities of Phenylpiperidine Derivatives for the Mu-Opioid Receptor (μOR)
| Compound | Receptor | Ki (nM) | Radioligand | Reference |
| Fentanyl Analogue 3 | μOR | 47 | [³H]DAMGO | |
| Fentanyl Analogue 10 | μOR | 85 | [³H]DAMGO |
Experimental Protocols
Detailed methodologies for key radioligand binding assays are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of test compounds for the dopamine transporter using [³H]WIN 35,428.
1. Materials and Reagents:
-
Receptor Source: Rat striatal membranes.
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl.
-
Non-specific Binding: Defined using 10 µM cocaine or 1 µM unlabeled WIN 35,428.
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
2. Membrane Preparation:
-
Dissect rat striata on ice and homogenize in 20 volumes of ice-cold assay buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
3. Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific defining agent (for non-specific binding).
-
50 µL of test compound at various concentrations.
-
-
Add 50 µL of [³H]WIN 35,428 (final concentration ~0.5-1.0 nM) to all wells.
-
Add 150 µL of the membrane preparation to all wells.
-
Incubate at room temperature for 2 hours.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is the dissociation constant of the radioligand.
Protocol 2: Sigma-1 Receptor (σ1R) Radioligand Binding Assay
This protocol is for evaluating the binding of compounds to the sigma-1 receptor using --INVALID-LINK---pentazocine.
1. Materials and Reagents:
-
Receptor Source: Rat liver homogenates.
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-50 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific Binding: Defined using 10 µM unlabeled (+)-pentazocine or haloperidol.
-
Test Compounds: Prepared as described in Protocol 1.
2. Membrane Preparation:
-
Homogenize fresh rat liver in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge at 31,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and centrifuge again.
-
Resuspend the final pellet in the assay buffer to a protein concentration of ~1 mg/mL.
3. Binding Assay:
-
Set up the assay in a final volume of 0.5 mL in polypropylene tubes.
-
To each tube, add:
-
Assay buffer.
-
Test compound at various concentrations.
-
--INVALID-LINK---pentazocine (final concentration ~2 nM).
-
Membrane homogenate (~200 µg of protein).
-
-
Incubate at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration over PEI-soaked glass fiber filters.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Measure radioactivity as described in Protocol 1.
4. Data Analysis:
-
Analyze the data as described in Protocol 1.
Protocol 3: Mu-Opioid Receptor (μOR) Radioligand Binding Assay
This protocol outlines a competitive binding assay for the mu-opioid receptor using [³H]DAMGO.
1. Materials and Reagents:
-
Receptor Source: Membranes from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells) or rat brain homogenates.
-
Radioligand: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) (specific activity ~30-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding: Defined using 10 µM naloxone.
-
Test Compounds: Prepared as described in Protocol 1.
2. Membrane Preparation:
-
Prepare membranes from cells or brain tissue as described in the previous protocols.
-
Resuspend the final pellet in assay buffer to a protein concentration of ~0.2-0.4 mg/mL.
3. Binding Assay:
-
Perform the assay in a 96-well plate with a final volume of 200 µL.
-
Add in triplicate:
-
50 µL of assay buffer (total binding).
-
50 µL of 10 µM naloxone (non-specific binding).
-
50 µL of test compound.
-
-
Add 50 µL of [³H]DAMGO (final concentration ~1 nM).
-
Add 100 µL of membrane suspension.
-
Incubate at 25°C for 60-90 minutes.
-
Terminate by filtration and measure radioactivity as previously described.
4. Data Analysis:
-
Analyze the data as described in Protocol 1.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Note & Protocols: Characterizing the Interaction of 1-(4-Bromophenyl)piperidine with Sigma Receptors
Introduction
1-(4-Bromophenyl)piperidine is a versatile N-arylpiperidine derivative utilized in medicinal chemistry and pharmaceutical research as a key intermediate and building block for bioactive molecules, particularly in neuropharmacology and cancer research[1]. Its structural motif is common in compounds targeting the central nervous system. A thorough understanding of its receptor interaction profile is critical for elucidating its mechanism of action and guiding the development of novel therapeutics.
This guide provides a comprehensive framework and detailed protocols for investigating the interactions of this compound with its most probable targets: the sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a vast array of physiological and pathological processes, making them high-value targets for drug discovery[2][3]. We will proceed from a foundational overview of sigma receptor biology to detailed, step-by-step protocols for binding and functional characterization, grounded in established scientific principles.
Section 1: The Sigma Receptors - An Overview
Initially misclassified as opioid receptors, sigma receptors are now recognized as a unique class of proteins with two main subtypes, σ1 and σ2, which are genetically unrelated but share some pharmacological similarities[4].
The Sigma-1 Receptor (σ1R)
The σ1 receptor is a ligand-regulated molecular chaperone located primarily at the mitochondria-associated membrane of the endoplasmic reticulum (ER)[2][5][6]. It is not a classic G-protein coupled or ionotropic receptor. Instead, it acts as an intracellular signaling modulator. In its resting state, σ1R can associate with other proteins, such as the inositol 1,4,5-triphosphate (IP3) receptor, to regulate calcium signaling[7]. Upon stimulation by agonist ligands, σ1R can dissociate and translocate to interact with a variety of client proteins, including ion channels and G-protein coupled receptors, thereby modulating their activity[2][6][8]. This unique mechanism implicates σ1R in a wide range of diseases, including neurodegenerative disorders, depression, addiction, and pain[5][8].
The Sigma-2 Receptor (σ2R/TMEM97)
For many years, the σ2 receptor was known only through its pharmacological profile. It has since been identified as the Transmembrane Protein 97 (TMEM97)[9][10]. The σ2R/TMEM97 is highly expressed in the central nervous system, liver, and kidneys, and notably, its expression is significantly upregulated in proliferating cancer cells compared to quiescent ones[3][11]. This has made it a promising biomarker for tumor imaging and a target for cancer therapeutics[11][12]. Functionally, σ2R/TMEM97 is involved in regulating cholesterol homeostasis and cellular proliferation pathways[3][10].
Section 2: Physicochemical Properties of this compound
A clear understanding of the test compound's properties is essential for accurate experimental design, including solvent selection and concentration calculations.
| Property | Value | Reference |
| Chemical Name | This compound | [13] |
| CAS Number | 22148-20-5 | [14] |
| Molecular Formula | C₁₁H₁₄BrN | [13] |
| Molecular Weight | 240.14 g/mol | [13] |
| Appearance | Solid | [13] |
| SMILES | BrC1=CC=C(N2CCCCC2)C=C1 | [13] |
| InChI Key | OACWQRGNHICZFD-UHFFFAOYSA-N | [13] |
Section 3: Experimental Workflow for Receptor Characterization
A systematic approach is crucial for unambiguously defining the pharmacological profile of a compound. The following workflow outlines the logical progression from initial binding studies to functional validation.
Section 4: Protocol - Radioligand Binding Assays for Sigma Receptors
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These protocols describe competitive inhibition assays to determine the inhibition constant (Ki) of this compound.
Principle of Competitive Binding
In this assay, a fixed concentration of a high-affinity radiolabeled ligand ([L*]) and a biological preparation containing the target receptor (R) are incubated with increasing concentrations of an unlabeled test compound (I), such as this compound. The test compound competes with the radioligand for binding to the receptor. By measuring the decrease in bound radioactivity as the concentration of the test compound increases, we can determine the IC50 (the concentration of inhibitor that displaces 50% of the specific binding of the radioligand), which is then used to calculate the Ki.
Materials and Reagents
-
Tissue/Cells: Guinea pig liver (high in σ1R) or cell lines expressing σ1R/σ2R (e.g., MDA-MB-435 human melanoma cells)[12][15].
-
Radioligands:
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Competitors/Controls:
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, scintillation counter, scintillation fluid.
Membrane Preparation
Causality Note: This protocol isolates the cell membrane fraction, where the receptors are located, from other cellular components. The use of ice-cold buffer and protease inhibitors is critical to prevent protein degradation and maintain receptor integrity.
-
Mince tissue or collect cell pellets on ice.
-
Homogenize in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 min at 4°C to pellet the membranes[19].
-
Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation step to wash the membranes.
-
Resuspend the final pellet in Assay Buffer. Determine protein concentration using a BCA or Bradford assay.
-
Store aliquots at -80°C until use.
Protocol 1: σ1 Receptor Binding Assay[16][17]
-
Prepare a dilution series of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: 50 µL Assay Buffer + 150 µL membrane prep + 50 µL [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 2-5 nM).
-
Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM final concentration) + 150 µL membrane prep + 50 µL [³H]-(+)-pentazocine.
-
Competition: 50 µL this compound dilution + 150 µL membrane prep + 50 µL [³H]-(+)-pentazocine.
-
-
Incubate the plate for 120 minutes at 37°C with gentle agitation[17].
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester[19].
-
Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Protocol 2: σ2 Receptor Binding Assay[16][17][19]
Causality Note: [³H]-DTG binds to both σ1 and σ2 receptors. To specifically measure σ2 binding, a high concentration of a σ1-selective ligand, (+)-pentazocine, is added to all wells to "mask" or block the σ1 sites, ensuring the radioligand only binds to σ2 sites.
-
Prepare a dilution series of this compound as in Protocol 1.
-
The Assay Buffer for this protocol must contain a fixed concentration of (+)-pentazocine (e.g., 500 nM) to mask σ1 receptors[18].
-
In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: 50 µL Assay Buffer (with masker) + 150 µL membrane prep + 50 µL [³H]-DTG (at a final concentration near its Kd for σ2, e.g., 3-5 nM).
-
Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM final concentration) + 150 µL membrane prep + 50 µL [³H]-DTG.
-
Competition: 50 µL this compound dilution + 150 µL membrane prep + 50 µL [³H]-DTG.
-
-
Incubate the plate for 90 minutes at 25°C (room temperature) with gentle agitation[18].
-
Filter, wash, and count radioactivity as described in Protocol 1.
Data Analysis
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Section 5: Protocol - Functional Characterization
Binding affinity does not reveal whether a ligand activates (agonist), blocks (antagonist), or has no effect on receptor function. Functional assays are required to determine this.
Protocol 3: Assessing σ1R Functional Activity via Calcium Mobilization
Causality Note: σ1R agonists are known to potentiate Ca²⁺ mobilization from the ER that is initiated by IP3-generating stimuli (like certain GPCR agonists). This protocol measures that potentiation as an index of σ1R agonist activity.[20]
-
Cell Culture: Plate a suitable cell line (e.g., HEK293 cells expressing σ1R) in a 96-well black, clear-bottom plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Assay:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.
-
Add this compound at various concentrations and incubate for a short period (e.g., 10-15 minutes).
-
Add a sub-maximal concentration of an IP3-generating stimulus (e.g., bradykinin).
-
Measure the peak fluorescent response (indicating intracellular Ca²⁺ concentration).
-
-
Data Analysis:
-
Agonist Activity: An increase in the Ca²⁺ signal in the presence of the test compound compared to the stimulus alone indicates agonist activity. Plot the potentiation against compound concentration to determine EC50.
-
Antagonist Activity: To test for antagonism, pre-incubate cells with the test compound, then add a known σ1R agonist (e.g., PRE-084) followed by the IP3 stimulus. A reduction in the agonist's effect indicates antagonist activity.
-
Protocol 4: Assessing σ2R Functional Activity via Cell Viability
Causality Note: Many σ2R ligands have been shown to induce apoptosis in cancer cells. Therefore, a reduction in cell viability can be used as a functional readout for σ2R agonist activity.[12]
-
Cell Culture: Plate a cancer cell line with high σ2R expression (e.g., MDA-MB-435 or EMT-6) in 96-well plates and allow them to adhere overnight[12].
-
Treatment:
-
Treat cells with a dilution series of this compound for 48-72 hours.
-
Include a positive control, a known σ2R agonist like siramesine[12].
-
Include an untreated (vehicle) control.
-
-
Viability Measurement: Add a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
Data Analysis:
-
Agonist Activity: Normalize the data to the vehicle control (100% viability). A dose-dependent decrease in cell viability indicates agonist or partial agonist activity. Calculate the EC50 from the dose-response curve.
-
Antagonist Activity: To test for antagonism, co-incubate cells with a fixed concentration of a σ2R agonist (e.g., siramesine at its EC50) and a dilution series of this compound. An attenuation of the agonist-induced cell death indicates antagonist activity.
-
Section 6: Conclusion
The protocols outlined in this guide provide a robust and validated framework for the comprehensive pharmacological characterization of this compound at sigma-1 and sigma-2 receptors. By systematically determining binding affinity (Ki) through radioligand assays and assessing functional activity (agonist/antagonist) through cell-based assays, researchers can build a complete profile of this compound. This detailed understanding is indispensable for its use as a chemical probe in neuropharmacology and oncology, and for guiding future drug discovery and development efforts targeting the complex and therapeutically relevant sigma receptor system.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sigma receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 10. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-(4-Bromo-phenyl)-piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Deuterated 1-(4-Bromophenyl)piperidine for Metabolic Studies
Introduction
In the field of drug metabolism and pharmacokinetics (DMPK), isotopically labeled compounds, particularly those substituted with deuterium, are invaluable tools. The replacement of hydrogen with deuterium can significantly alter the metabolic fate of a drug candidate by influencing the rate of cytochrome P450-mediated metabolism. This "kinetic isotope effect" can lead to a more favorable pharmacokinetic profile, including a longer half-life and reduced formation of reactive metabolites.[1] This document provides a detailed protocol for the synthesis of deuterated 1-(4-bromophenyl)piperidine, a compound of interest for metabolic studies, potentially as a fragment or lead compound in drug discovery programs.
Application in Metabolic Studies
Deuterated compounds are powerful probes in metabolic research. The substitution of hydrogen with deuterium at a site of metabolism can slow down the rate of bond cleavage by metabolic enzymes. This phenomenon, known as the kinetic isotope effect (KIE), can provide significant advantages in drug development:
-
Improved Metabolic Profile: By retarding metabolism at specific sites, deuteration can lead to a more predictable and favorable metabolic profile, potentially reducing the formation of toxic or undesirable metabolites.[1]
-
Increased Half-Life: A slower rate of metabolism often translates to a longer plasma half-life of the drug, which may allow for less frequent dosing and improved patient compliance.[1]
-
Enhanced Oral Bioavailability: For some compounds, deuteration can reduce presystemic metabolism in the gut wall and liver, leading to higher oral bioavailability.[1]
The synthesis of deuterated this compound allows researchers to investigate its metabolic stability and identify the primary sites of metabolism. By comparing the metabolic profile of the deuterated analog to the non-deuterated parent compound, a clear understanding of the metabolic pathways can be elucidated.
Synthesis of Deuterated this compound
The following protocol outlines the synthesis of this compound-d10, where the piperidine ring is fully deuterated. This is achieved by using commercially available piperidine-d11 as a starting material.
Experimental Workflow
Caption: Synthetic workflow for this compound-d10.
Materials and Reagents
| Reagent/Material | Supplier | Purity |
| 1,4-Dibromobenzene | Sigma-Aldrich | 99% |
| Piperidine-d11 (D, 98%) | Cambridge Isotope Laboratories, Inc. | 98 atom % D |
| Sodium tert-butoxide (NaOtBu) | Sigma-Aldrich | 97% |
| Toluene, anhydrous | Sigma-Aldrich | 99.8% |
| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexane | Fisher Scientific | HPLC Grade |
| Deionized Water | - | - |
| Silica gel (230-400 mesh) | Sigma-Aldrich | - |
Experimental Protocol
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromobenzene (2.36 g, 10.0 mmol), sodium tert-butoxide (1.44 g, 15.0 mmol), and anhydrous toluene (40 mL).
-
Addition of Deuterated Piperidine: Add piperidine-d11 (1.06 g, 11.0 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) to afford this compound-d10 as a white solid.
Characterization Data
| Analysis | Expected Result |
| Yield | 60-70% |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H). The absence of signals corresponding to the piperidine protons confirms deuteration. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 150.5, 132.0, 118.0, 110.0. Signals for the piperidine carbons will be observed as broad multiplets due to C-D coupling. |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₁H₅D₁₀BrN: 250.1, found: 250.1. |
| Isotopic Purity | >98% D incorporation (determined by mass spectrometry). |
Metabolic Stability Assay Protocol
This protocol outlines a general procedure for assessing the metabolic stability of deuterated this compound in human liver microsomes.
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assay.
Materials
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Corning Gentest™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
This compound-d10 (test compound)
-
Acetonitrile (ACN), cold
-
LC-MS/MS system
Protocol
-
Prepare Incubation Mixture: Prepare a master mix containing human liver microsomes (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding the deuterated test compound (final concentration 1 µM).
-
Time Points: Take aliquots (e.g., 50 µL) at various time points (0, 5, 15, 30, and 60 minutes).
-
Quench Reaction: Immediately quench the reaction by adding an equal volume of cold acetonitrile to each aliquot.
-
Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).
Conclusion
This document provides a comprehensive guide for the synthesis, characterization, and metabolic stability testing of deuterated this compound. The use of this isotopically labeled compound will enable researchers to gain valuable insights into its metabolic fate, which is a critical step in the drug discovery and development process. The provided protocols are intended as a starting point and may require optimization based on specific experimental conditions and available instrumentation.
References
Application Notes and Protocols: Computational Docking Studies of 1-(4-Bromophenyl)piperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Bromophenyl)piperidine derivatives are a class of compounds with significant potential in medicinal chemistry, exhibiting a wide range of biological activities. Computational docking is a powerful in silico method used to predict the binding orientation and affinity of these molecules to a specific protein target. This document provides detailed protocols for performing molecular docking studies on this compound derivatives and presents relevant quantitative data from various studies to guide researchers in this field.
Experimental Protocols
A standard computational docking workflow involves several key stages: protein preparation, ligand preparation, grid generation, the docking simulation itself, and subsequent analysis of the results. The following protocols are based on established methodologies for piperidine-based compounds.[1]
Protocol 1: Target Protein Preparation
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from a repository such as the Protein Data Bank (PDB).
-
Pre-processing:
-
Add Hydrogens and Charges:
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges, such as Kollman charges, to the protein atoms. AutoDock Tools is a commonly used software for this purpose.[2]
-
-
Finalize for Docking: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[1][2]
Protocol 2: Ligand Preparation (this compound Derivatives)
-
Generate 3D Structure: The 3D structure of the this compound derivative can be sketched using software like ChemDraw and converted to a 3D format.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This is crucial for exploring different conformations during the docking process.
-
Assign Charges: Assign Gasteiger charges to the ligand atoms.
-
Finalize for Docking: Save the prepared ligand in the PDBQT file format.[1]
Protocol 3: Molecular Docking using AutoDock Vina
-
Grid Box Generation:
-
Define a grid box that encompasses the active site of the target protein. The size and center of the grid box are critical parameters that dictate the search space for the ligand.
-
-
Docking Simulation:
-
Analysis of Results:
-
The primary output is a log file containing the binding energies (in kcal/mol) and the coordinates of the predicted binding poses.[1] The pose with the most negative binding energy is typically considered the most favorable.[2]
-
Visualize the protein-ligand interactions of the best-scoring poses using software like PyMOL or Discovery Studio to analyze hydrogen bonds, hydrophobic interactions, and other key binding determinants.[1]
-
Data Presentation
The following tables summarize quantitative data from docking studies on various piperidine derivatives, which can serve as a reference for expected binding affinities.
Table 1: Molecular Docking Results of Piperidine Derivatives against SARS-CoV-2 Mpro
| Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |
| Piperidine Derivative 1 | -7.3 | - |
| Piperidine Derivative 2 | -6.8 | - |
| Piperidine Derivative 3 | -6.5 | - |
| Piperidine Derivative 4 | -6.3 | - |
| Piperidine Derivative 5 | -6.1 | - |
| Piperidine Derivative 6 | -6.0 | - |
| Piperidine Derivative 7 | -5.9 | - |
| Piperidine Derivative 8 | -6.9 | - |
Note: Data extracted from a study on novel piperidine derivatives targeting the main protease of SARS-CoV-2. The specific structures of the derivatives were designed based on a known precursor.[2]
Table 2: Docking Scores of Piperidine Derivatives against Pancreatic Lipase
| Compound | Binding Energy (kcal/mol) |
| Piperidine Derivative 1 | - |
| Piperidine Derivative 2 | - |
| Pyrrolidine Derivative 12 | -8.24 |
Note: This study evaluated piperidine and pyrrolidine derivatives. Compound 12, a pyrrolidine derivative, showed the strongest binding energy.[4]
Table 3: Binding Affinities of Piperidine/Piperazine Derivatives for Sigma Receptors
| Compound | S1R Ki (nM) |
| Compound 1 | 3.2 |
| Haloperidol (Reference) | 2.5 |
Note: This study investigated piperidine/piperazine-based compounds, with compound 1 showing high affinity for the Sigma 1 Receptor (S1R).[5][6]
Mandatory Visualizations
Caption: A generalized workflow for computational molecular docking studies.
Caption: Flowchart for the analysis of molecular docking results.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-(4-Bromophenyl)piperidine in Positron Emission Tomography (PET) Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 1-(4-Bromophenyl)piperidine and its derivatives as precursors in the synthesis of Positron Emission Tomography (PET) ligands. The following sections detail the synthesis of specific PET radiotracers, including experimental procedures, quantitative data, and workflow visualizations.
Application Note 1: Synthesis of a Precursor for a Metabotropic Glutamate Receptor 3 (mGluR3) PET Ligand, [¹⁸F]VU6010572
This section outlines the synthesis of (S)-1-(4-bromophenyl)-4-(2-phenoxypropoxy)pyridin-2(1H)-one, a key precursor for the [¹⁸F]-labeled mGluR3 PET tracer, [¹⁸F]VU6010572.[1]
Chemical Synthesis of the Precursor: (S)-1-(4-bromophenyl)-4-(2-phenoxypropoxy)pyridin-2(1H)-one
The synthesis of the bromo-precursor for subsequent radiolabeling is a multi-step process.
Experimental Protocol:
A detailed, step-by-step protocol for the chemical synthesis is provided below.
Step 1: Synthesis of 1-(4-bromophenyl)-4-(benzyloxy)pyridin-2(1H)-one
-
To a solution of 4-(benzyloxy)pyridin-2(1H)-one (1.0 eq) in a suitable solvent, add (4-bromophenyl)boronic acid (1.2 eq).
-
Add a copper(II) acetate catalyst (0.1 eq) and pyridine (2.0 eq).
-
Heat the reaction mixture at 60°C for 12 hours under an air atmosphere.
-
After cooling, the mixture is purified by column chromatography to yield 1-(4-bromophenyl)-4-(benzyloxy)pyridin-2(1H)-one.
Step 2: Synthesis of 1-(4-bromophenyl)-4-hydroxypyridin-2(1H)-one
-
The product from Step 1 is debenzylated using a standard procedure, for example, by hydrogenation over Palladium on carbon (Pd/C), to yield 1-(4-bromophenyl)-4-hydroxypyridin-2(1H)-one.
Step 3: Synthesis of (S)-1-(4-bromophenyl)-4-(2-phenoxypropoxy)pyridin-2(1H)-one
-
To a solution of 1-(4-bromophenyl)-4-hydroxypyridin-2(1H)-one (1.0 eq) in a suitable solvent such as DMF, add (R)-2-phenoxypropyl methanesulfonate (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the reaction mixture at 80°C for 12 hours.
-
After completion, the reaction is worked up by extraction and purified by column chromatography to afford the final precursor, (S)-1-(4-bromophenyl)-4-(2-phenoxypropoxy)pyridin-2(1H)-one.
Diagram of Synthetic Pathway:
Caption: Synthetic scheme for the mGluR3 PET ligand precursor.
Radiosynthesis of [¹⁸F]VU6010572
The final radiolabeled PET ligand is synthesized from the bromo-precursor via a copper-mediated radiofluorination.[1][2]
Experimental Protocol:
-
[¹⁸F]Fluoride production and drying: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron. The [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of tetraethylammonium bicarbonate (TEAB) in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile at 110°C under a stream of nitrogen.
-
Radiofluorination: To the dried [¹⁸F]fluoride, a solution of the precursor (S)-1-(4-bromophenyl)-4-(2-phenoxypropoxy)pyridin-2(1H)-one and a copper-based catalyst in a mixture of DMAc and tBuOH is added. The reaction mixture is heated at 110°C for 20 minutes.
-
Purification: The crude reaction mixture is diluted with water and purified by semi-preparative HPLC. The fraction corresponding to [¹⁸F]VU6010572 is collected.
-
Formulation: The collected fraction is reformulated into a physiologically acceptable solution, typically saline with a small percentage of ethanol, for in vivo applications.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 48% | [1][2] |
| Molar Activity | 59 GBq/µmol (1.6 Ci/µmol) | [1][2] |
| Radiochemical Purity | >98% | [3] |
| Synthesis Time | ~60 minutes | [2] |
Diagram of Radiosynthesis Workflow:
Caption: Workflow for the radiosynthesis of [¹⁸F]VU6010572.
Application Note 2: Synthesis of a Precursor for a Sigma-1 Receptor PET Ligand
While direct synthesis from this compound was not explicitly detailed in the provided search results, the structure is a common scaffold in sigma receptor ligands.[4][5][6] The following presents a generalized synthetic approach for creating a PET ligand precursor based on this scaffold. This protocol is a representative example based on common organic chemistry reactions for similar structures.
Hypothetical Synthesis of a Fluorinated Precursor for a Sigma-1 Receptor PET Ligand
This protocol describes a potential route to a fluorinated derivative of this compound that could serve as a precursor for [¹⁸F]-labeling.
Experimental Protocol:
Step 1: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), a suitable boronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃) (2.0 eq).
-
Add a solvent mixture, for example, toluene and water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) at reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the coupled product.
Step 2: Alkylation to Introduce a Leaving Group
-
To the product from Step 1, add a suitable alkylating agent containing a leaving group for subsequent fluorination (e.g., 1,2-ditosyloxyethane or 1,2-dibromoethane) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile.
-
Heat the reaction mixture to facilitate the alkylation of the phenolic hydroxyl group.
-
After the reaction is complete, purify the product by column chromatography to obtain the final precursor ready for radiofluorination.
Diagram of Hypothetical Precursor Synthesis:
References
- 1. e-century.us [e-century.us]
- 2. Radiosynthesis and evaluation of an 18F-labeled radioligand for imaging metabotropic glutamate receptor 3 with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiosynthesis and Evaluation of an 18F-Labeled Positron Emission Tomography (PET) Radioligand for Metabotropic Glutamate Receptor Subtype 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Flow chemistry applications for the synthesis of 1-(4-Bromophenyl)piperidine
Abstract
This application note details a robust and efficient method for the synthesis of 1-(4-bromophenyl)piperidine utilizing continuous flow chemistry. The described protocol is based on a palladium-catalyzed Buchwald-Hartwig amination reaction. Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and potential for higher yields and purity.[1][2][3][4] This document provides detailed experimental protocols, quantitative data, and a visual representation of the workflow for researchers, scientists, and professionals in drug development.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents.[5][6] Traditional batch synthesis methods for N-aryl piperidines, such as the Buchwald-Hartwig amination, can be challenging to scale up and may present safety concerns.[7][8][9][10] Continuous flow chemistry provides a compelling alternative, enabling precise control over reaction parameters like temperature, pressure, and residence time, leading to improved reaction efficiency and safety.[3][11] This note describes a continuous flow process for the Buchwald-Hartwig amination of 4-bromoanisole with piperidine.
Reaction Scheme
Scheme 1: Palladium-catalyzed Buchwald-Hartwig amination for the synthesis of this compound.
Experimental Workflow
The continuous flow setup consists of two syringe pumps to deliver the reactant and reagent solutions, a T-mixer for efficient mixing, a heated reactor coil to control the reaction temperature and residence time, and a back-pressure regulator to maintain the system pressure and prevent solvent boiling. The product stream is then collected for analysis and purification.
Figure 1: Experimental workflow for the continuous flow synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Bromoanisole (Reagent Grade, ≥98%)
-
Piperidine (Reagent Grade, ≥99%)
-
Sodium tert-butoxide (NaOtBu) (Reagent Grade, ≥97%)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst Grade)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (Ligand Grade, ≥98%)[10][12]
-
Toluene (Anhydrous, ≥99.8%)
Equipment:
-
Two high-precision syringe pumps
-
T-mixer (e.g., PEEK or stainless steel)
-
Heated reactor coil (e.g., PFA or stainless steel tubing) in a temperature-controlled module
-
Back-pressure regulator (e.g., 100 psi)
-
Collection vessel
-
Standard laboratory glassware for solution preparation and work-up
-
HPLC for reaction monitoring and purity analysis
Solution Preparation:
-
Reactant Solution (Solution A): In a 50 mL volumetric flask, dissolve 4-bromoanisole (1.0 M) and piperidine (1.2 M) in anhydrous toluene.
-
Base/Catalyst Solution (Solution B): In a separate 50 mL volumetric flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium tert-butoxide (1.4 M), palladium(II) acetate (0.02 M), and BINAP (0.024 M) in anhydrous toluene.[12]
Flow Reaction Setup and Execution:
-
Assemble the flow reactor system as depicted in Figure 1.
-
Prime the pumps and tubing with anhydrous toluene.
-
Set the reactor temperature to 100 °C.
-
Set the back-pressure regulator to 100 psi.
-
Set the flow rates for both syringe pumps according to the desired residence time as detailed in Table 1. For example, for a 10-minute residence time in a 2 mL reactor, the total flow rate would be 0.2 mL/min (0.1 mL/min for each pump).
-
Once the system has reached the set temperature, begin pumping Solution A and Solution B into the reactor.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product stream.
-
Collect the product stream in a flask containing a small amount of water to quench the reaction.
Work-up and Purification:
-
Dilute the collected product stream with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Results and Data
The following table summarizes the results obtained under different reaction conditions. The yield and purity were determined by HPLC analysis of the crude product stream at a steady state.
| Parameter | Value |
| Reactant Concentrations | |
| 4-Bromoanisole | 1.0 M |
| Piperidine | 1.2 M |
| Sodium tert-butoxide | 1.4 M |
| Pd(OAc)₂ | 0.02 M |
| BINAP | 0.024 M |
| Reaction Conditions | |
| Temperature | 100 °C |
| Pressure | 100 psi |
| Reactor Volume | 2.0 mL |
| Flow Parameters & Results | |
| Residence Time | Yield (%) |
| 5 min | 78 |
| 10 min | 92 |
| 15 min | 94 |
Table 1: Summary of Reaction Conditions and Results.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of the key steps in the continuous synthesis process.
Figure 2: Logical workflow of the synthesis protocol.
Conclusion
This application note demonstrates a highly efficient and reproducible method for the synthesis of this compound using continuous flow chemistry. The described protocol offers excellent control over reaction parameters, leading to high yields and purity with short reaction times. This approach is well-suited for the rapid and safe production of this important pharmaceutical intermediate, with clear potential for scalability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.unina.it [iris.unina.it]
- 3. d-nb.info [d-nb.info]
- 4. Cross-coupling in flow - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Biocatalytic Routes to Chiral Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural products.[1][2] The stereochemistry of this six-membered nitrogenous heterocycle critically influences its pharmacological profile, including efficacy, selectivity, and pharmacokinetics. Consequently, the development of efficient and stereoselective synthetic methods for enantiomerically pure piperidine derivatives is a primary objective in drug discovery.[2]
This document details several powerful biocatalytic strategies for the asymmetric synthesis of chiral piperidine derivatives. These enzymatic methods offer high selectivity under mild reaction conditions, presenting sustainable alternatives to traditional chemical synthesis.[3] The following sections provide application notes, tabulated data for key reactions, detailed experimental protocols, and workflow diagrams for each approach.
Transaminase-Triggered Aza-Michael Cyclization
This innovative approach leverages the power of ω-transaminases (ω-TAs) to initiate an intramolecular aza-Michael reaction, enabling the enantioselective synthesis of 2,6-disubstituted piperidines from prochiral ketoenones. This strategy represents a novel biocatalytic disconnection, where the reversible enzymatic transamination drives the formation of the desired cyclic product.[4][5]
Application Notes:
ω-Transaminases, pyridoxal-5'-phosphate (PLP) dependent enzymes, are highly effective for synthesizing optically pure chiral amines from prochiral ketones without the need for reducing agents.[4] In this cascade, the ω-TA selectively aminates one of the ketone moieties of a ketoenone substrate. This is followed by a spontaneous intramolecular aza-Michael reaction to form the piperidine ring.[4] This method has been successfully applied to a range of 2,6-disubstituted piperidines with excellent conversion and isolated yields.[4]
Data Presentation:
| Entry | Substrate (Ketoenone) | ω-Transaminase | Product | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 1 | 1-Phenyl-1,5-hexanedione | (R)-selective ω-TA | (2R,6S)-2-Methyl-6-phenylpiperidine | >99 | 85 | >99 | [4] |
| 2 | 1-(4-Methoxyphenyl)-1,5-hexanedione | (R)-selective ω-TA | (2R,6S)-2-Methyl-6-(4-methoxyphenyl)piperidine | >99 | 82 | >99 | [4] |
| 3 | 1-(4-Chlorophenyl)-1,5-hexanedione | (R)-selective ω-TA | (2R,6S)-2-(4-Chlorophenyl)-6-methylpiperidine | >99 | 78 | >99 | [4] |
Experimental Protocol: General Procedure for ω-TA Triggered Aza-Michael Reaction [4]
-
To a reaction vessel, add the ketoenone substrate (10 mM).
-
Add PLP (1 mM), the desired ω-transaminase (e.g., a commercially available screening kit), and an amine donor (e.g., isopropylamine, 1 M).
-
The reaction is carried out in a suitable buffer (e.g., potassium phosphate buffer, 100 mM, pH 8.0) containing DMSO (5% v/v) as a co-solvent.
-
The mixture is incubated at 30°C with shaking (200 rpm) for 24 hours.
-
Upon completion, the reaction is quenched by the addition of NaOH (2 M) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral piperidine derivative.
Visualization:
References
Application Notes and Protocols for High-Throughput Screening of 1-(4-Bromophenyl)piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 1-(4-bromophenyl)piperidine analogs. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including modulation of monoamine oxidases (MAOs) and sigma (σ) receptors. These targets are implicated in a range of neurological disorders, making analogs of this compound promising candidates for drug discovery.
This document outlines the screening workflows and specific protocols for two primary target classes: Monoamine Oxidase B (MAO-B) and the Sigma-1 Receptor (σ1R).
Target Rationale
Monoamine Oxidases (MAOs): MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine and serotonin.[1] There are two main isoforms, MAO-A and MAO-B.[1] Inhibitors of MAO-B are of particular interest for the treatment of Parkinson's disease and other neurodegenerative disorders.[2]
Sigma Receptors (σRs): Initially misclassified as opioid receptors, sigma receptors are now understood to be unique membrane-bound proteins.[3] The two main subtypes, σ1 and σ2, are involved in various cellular functions and are considered therapeutic targets for neurological conditions and cancer.[4] The σ1 receptor, in particular, has been a focus for the development of novel therapeutics.[3]
Data Presentation: High-Throughput Screening of this compound Analogs
The following tables summarize quantitative data from representative high-throughput screening assays for analogs of this compound against MAO-B and the σ1 receptor. The data is compiled from various studies to illustrate the structure-activity relationships (SAR).
Table 1: Inhibitory Activity of this compound Analogs against Human MAO-B
| Compound ID | R1 Substitution (piperidine nitrogen) | R2 Substitution (phenyl ring) | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| BPP-1 | H | 4-Br | >100 | - |
| BPP-2 | Benzyl | 4-Br | 5.2 | 15 |
| BPP-3 | 3-Chlorobenzyl | 4-Br | 0.203 | 19.04 |
| BPP-4 | 2-Cyanobenzyl | 4-Br | 0.979 | >10 |
| BPP-5 | 4-Methoxybenzyl | 4-Br | 2.5 | 8 |
| BPP-6 | 4-Fluorobenzyl | 4-Br | 3.1 | 12 |
Data synthesized from representative literature.[5][6]
Table 2: Binding Affinity of this compound Analogs for the Human Sigma-1 Receptor (σ1R)
| Compound ID | R1 Substitution (piperidine nitrogen) | Linker | R2 Group | Ki (nM) | σ1R/σ2R Selectivity |
| SPP-1 | H | - | 4-Br-Phenyl | >1000 | - |
| SPP-2 | Benzyl | - | Phenyl | 3.9 | 61.5 |
| SPP-3 | 4-Fluorobenzyl | - | Phenyl | 3.56 | 187 |
| SPP-4 | Benzyl | -CO-CH2- | Phenyl | 4.5 | >100 |
| SPP-5 | 4-Chlorobenzyl | -CO-CH2- | Phenyl | 2.8 | 85 |
| SPP-6 | Benzyl | - | 4-Br-Phenyl | 12.3 | 45 |
Data synthesized from representative literature.[7][8][9]
Mandatory Visualizations
Caption: High-throughput screening workflow for this compound analogs.
Caption: MAO-B enzymatic reaction and the effect of inhibitors.
Caption: Simplified Sigma-1 Receptor signaling upon ligand binding.
Experimental Protocols
Protocol 1: High-Throughput Fluorescence-Based Assay for MAO-B Inhibition
This protocol is adapted from established methods for HTS of MAO inhibitors.[10][11][12]
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or a proprietary fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar H2O2 probe)
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control inhibitor (e.g., selegiline)
-
384-well black, flat-bottom plates
-
Compound library of this compound analogs dissolved in DMSO
2. Assay Procedure:
-
Compound Plating: Dispense 50 nL of each test compound from the library plates into the wells of the 384-well assay plate using an acoustic dispenser. Also, include wells for positive control (selegiline) and negative control (DMSO vehicle).
-
Enzyme Addition: Add 10 µL of MAO-B enzyme solution (diluted in assay buffer to a pre-determined optimal concentration) to each well.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare a substrate mix containing the MAO-B substrate, HRP, and Amplex Red in assay buffer. Add 10 µL of the substrate mix to each well to initiate the enzymatic reaction.
-
Signal Detection: Immediately measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every 2 minutes for a total of 20-30 minutes using a plate reader.
-
Data Analysis: Determine the rate of reaction (slope of fluorescence vs. time). Calculate the percent inhibition for each compound relative to the DMSO control.
% Inhibition = (1 - (Rate_sample / Rate_DMSO)) * 100
3. Hit Confirmation:
-
Compounds showing significant inhibition (e.g., >50%) are selected as primary hits.
-
Primary hits are then subjected to dose-response analysis to determine their IC50 values.
Protocol 2: High-Throughput Radioligand Binding Assay for Sigma-1 Receptor
This protocol is based on standard radioligand binding assay procedures for the σ1 receptor.[1][13][14][15]
1. Materials and Reagents:
-
Membrane preparation from cells expressing human σ1 receptor (e.g., from guinea pig liver or recombinant cell lines).[1]
-
Radioligand: --INVALID-LINK---pentazocine (a selective σ1 receptor ligand).
-
Non-specific binding control: Haloperidol (10 µM final concentration).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates with GF/B or GF/C filters.
-
Scintillation cocktail.
-
Compound library of this compound analogs dissolved in DMSO.
2. Assay Procedure:
-
Assay Plate Preparation: In a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or 25 µL of haloperidol solution (for non-specific binding).
-
25 µL of test compound at various concentrations.
-
50 µL of --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 2-5 nM).
-
-
Reaction Initiation: Add 100 µL of the membrane preparation (containing a pre-determined amount of protein, e.g., 50-100 µg) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.[15]
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Signal Detection: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine the percent inhibition of specific binding for each test compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4. Hit Confirmation and Selectivity:
-
Active compounds are re-tested to confirm their affinity.
-
Selectivity is determined by performing similar binding assays for the σ2 receptor, typically using [³H]-DTG in the presence of a masking concentration of a selective σ1 ligand.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 12. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Safety Operating Guide
Safe Disposal of 1-(4-Bromophenyl)piperidine: A Procedural Guide
For laboratory personnel engaged in research and development, the proper disposal of chemical waste is paramount to ensuring safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 1-(4-Bromophenyl)piperidine, a compound classified as a skin and eye irritant.[1][2] Adherence to these protocols is essential to minimize risks and meet regulatory requirements.
Hazard Identification and Safety Precautions
This compound is designated as causing skin and serious eye irritation.[1] Therefore, stringent safety measures must be observed during its handling and disposal.
Personal Protective Equipment (PPE): Before handling the compound, personnel must be equipped with the following PPE:
-
Protective gloves: To prevent skin contact.
-
Eye protection: Safety glasses or goggles to shield from splashes.
-
Face protection: A face shield may be necessary for larger quantities or when there is a significant risk of splashing.
Safe Handling Practices:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[3]
-
Avoid direct contact with skin, eyes, and clothing.[1]
Quantitative Data
The following table summarizes key quantitative data for this compound and related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrN | TCI Chemicals |
| CAS Number | 22148-20-5 | TCI Chemicals |
| Hazard Statements | H315, H319 | TCI Chemicals |
| Water Hazard Class (WGK) | 1 (Slightly hazardous to water) | Carl ROTH |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local and national regulations.[1] The following steps provide a general framework for its proper disposal:
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, paper towels) in a designated, clearly labeled, and sealed waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Container Labeling:
-
The waste container must be labeled with the full chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., irritant).
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.
-
Keep the container tightly closed to prevent leaks or spills.
-
-
Engage a Licensed Waste Disposal Company:
-
Documentation:
-
Maintain a detailed record of the waste, including the quantity, date of generation, and the date it was handed over to the disposal company. This is crucial for regulatory compliance.
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of water.[1][2] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2]
-
Spill Cleanup:
-
Wear appropriate PPE.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in the designated hazardous waste container.
-
Prevent the spill from entering drains.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(4-Bromophenyl)piperidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(4-Bromophenyl)piperidine (CAS No. 22148-20-5). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Acute Toxicity (Oral, Category 4) : Harmful if swallowed.[2]
The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark).[5][6] The signal word is "Warning".[1][2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure when handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][5] | Protects against splashes and airborne particles of the solid compound. A face shield offers broader protection for the entire face.[5] |
| Hand Protection | Nitrile gloves.[5] Double-gloving is recommended for added protection. | Provides a barrier against skin contact. Gloves must be inspected prior to use and changed regularly.[2] |
| Body Protection | Laboratory coat. | To protect from spills and contamination. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1][4] An approved mask/respirator may be necessary for large quantities or if dust is generated.[3] | Prevents inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above.
-
-
Weighing and Transfer :
-
Use a spatula to carefully transfer the desired amount of this compound from its storage container to a tared weighing boat.[5]
-
Close the primary container tightly immediately after use.[5]
-
Carefully transfer the weighed compound to the reaction vessel. If dissolving, add the solvent to the vessel containing the solid.[5]
-
-
Post-Handling :
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled, and access restricted to authorized personnel.[5]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Unused Product : Dispose of the pure chemical in its original container, ensuring the label is intact.[8]
-
Solid Waste : Carefully transfer any solid waste into a designated hazardous waste container.[8]
-
Contaminated Materials : Disposable PPE (gloves, etc.), weighing boats, and cleaning materials should be placed in a sealed bag and disposed of in the solid hazardous waste container.
-
Empty Containers : Triple rinse the empty container with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste.[8]
-
Labeling : All hazardous waste containers must be clearly labeled with the full chemical name ("this compound") and the associated hazards.[8]
-
Consultation : Arrange for disposal by a licensed disposal company, in consultation with local waste disposal authorities and your institution's Environmental Health and Safety (EHS) department.[3][8]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth. Call a poison control center or doctor immediately for treatment advice.[5][7] Do NOT induce vomiting.[4] |
| If on Skin | Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[3][5] If skin irritation occurs, get medical advice/attention.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7] If eye irritation persists, get medical advice/attention.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[1][3] Call a poison center or doctor if you feel unwell.[7] |
Spill Response Workflow
The following diagram outlines the procedural steps for managing a spill of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. afgsci.com [afgsci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
